molecular formula C6H4N2O B1590423 3-Hydroxyisonicotinonitrile CAS No. 87032-82-4

3-Hydroxyisonicotinonitrile

Cat. No.: B1590423
CAS No.: 87032-82-4
M. Wt: 120.11 g/mol
InChI Key: WHPBWFPVRFLVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyisonicotinonitrile is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBWFPVRFLVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514034
Record name 3-Hydroxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87032-82-4
Record name 3-Hydroxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyisonicotinonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisonicotinonitrile, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the hydroxyl and cyano groups on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis are provided, along with an analysis of its spectroscopic characteristics.

Introduction

This compound, also known as 3-hydroxypyridine-4-carbonitrile, is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 4-position. The strategic placement of these functional groups imparts a unique reactivity profile, making it an attractive starting material for the synthesis of more complex molecules. The nitrile group, a well-known pharmacophore, can participate in various chemical transformations and often plays a key role in molecular recognition through hydrogen bonding and dipole interactions.[1] The pyridine scaffold itself is a privileged structure in drug design, present in numerous approved pharmaceuticals.[2] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary approaches are detailed below.

Synthesis from a Silyl-Protected Precursor

One of the most direct methods for the preparation of this compound involves the deprotection of a silyl-protected precursor. This method offers high yields and straightforward purification.

Reaction Scheme:

Synthesis from Silyl-Protected Precursor start 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile product This compound start->product Deprotection reagent Tetrabutylammonium Fluoride (TBAF) or Ammonium Fluoride in THF reagent->product

Caption: Synthesis of this compound via deprotection of a silyl ether.

Experimental Protocol:

Step 1: Preparation of this compound [3]

  • To a solution of 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.30 g, 5.90 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) in a dry reaction flask, slowly add a solution of ammonium fluoride (11.8 mL, 11.8 mmol) in THF.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • The crude product is then purified by silica gel column chromatography.

Purification:

  • Column Chromatography: [3]

    • Stationary Phase: Silica gel

    • Eluent: Dichloromethane, followed by a gradient of up to 5% methanol in dichloromethane.

    • The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a dark brown oil (0.7 g, 99% yield).[3]

Potential Synthesis via Sandmeyer Reaction

Proposed Reaction Scheme:

Sandmeyer Reaction start 3-Aminoisonicotinonitrile diazonium Diazonium Salt Intermediate start->diazonium Diazotization product This compound diazonium->product Hydroxylation reagents1 NaNO2, H2SO4 0-5 °C reagents1->diazonium reagents2 Cu2O, CuSO4, H2O Heat reagents2->product

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

General Considerations for the Sandmeyer Reaction:

  • Diazotization: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its decomposition.[4]

  • Hydrolysis: The subsequent hydrolysis of the diazonium salt to the hydroxyl group is often facilitated by copper salts, such as copper(I) oxide or copper(II) sulfate, and heating.[3]

  • Safety: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueReference
CAS Number 87032-82-4[5]
Molecular Formula C₆H₄N₂O[5]
Molecular Weight 120.11 g/mol [5]
Appearance Solid[6]
Melting Point 166 °C[5]
Boiling Point (Predicted) 393.6 ± 27.0 °C[5]
pKa (Predicted) 5.38 ± 0.10[5]
Storage Temperature 2-8 °C, Sealed in dry conditions[6]
Spectroscopic Data

The spectroscopic data provides a fingerprint for the identification and characterization of this compound.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, cyano, and pyridine ring functionalities.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C≡N Stretch: A sharp, medium to strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.[7]

  • C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic pyridine ring.

  • C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ range can be attributed to the C-O stretching of the hydroxyl group.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the protons on the pyridine ring. The expected signals are:

  • Three aromatic protons with distinct chemical shifts and coupling patterns, characteristic of a 1,2,4-trisubstituted pyridine ring. The exact chemical shifts and coupling constants would need to be determined experimentally.[6]

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • C-CN: The carbon of the nitrile group is expected to appear in the range of 115-125 ppm.[8]

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm). The carbon attached to the hydroxyl group will be shifted downfield.[8]

3.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Molecular Ion Peak (m/z): Expected at approximately 120.03.

  • Fragmentation: Common fragmentation pathways may include the loss of HCN (27 amu) or CO (28 amu).

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to the versatile nature of its functional groups and the proven biological relevance of the pyridine core.

Role as a Bioisostere and Pharmacophore

The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a carboxyl group, influencing the molecule's polarity and hydrogen bonding capabilities.[9] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. The ability of the nitrile nitrogen to act as a hydrogen bond acceptor is a crucial aspect of its role in molecular recognition at the active sites of biological targets.[1]

Scaffold for the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a wide array of more complex heterocyclic systems. The hydroxyl and cyano groups can be independently or concertedly modified to introduce diverse substituents and build upon the core structure. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of nicotinonitrile have been investigated for their potential as antibacterial and antifungal agents.[10]

Workflow for Utilizing this compound in Drug Discovery:

Drug Discovery Workflow cluster_0 Scaffold-Based Drug Design cluster_1 Lead Optimization A This compound Scaffold B Library Synthesis (Derivatization) A->B C High-Throughput Screening B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A generalized workflow illustrating the use of the this compound scaffold in a drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic chemistry, particularly in the realm of drug discovery. Its accessible synthesis, coupled with the unique electronic and steric properties conferred by its functional groups, makes it an important building block for the creation of novel bioactive compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that this information will serve as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to 3-Hydroxyisonicotinonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 3-Hydroxyisonicotinonitrile, also known by its IUPAC name 3-hydroxypyridine-4-carbonitrile , has emerged as a particularly valuable intermediate. Its unique electronic properties and geometric arrangement of functional groups make it a compelling pharmacophore for targeting a range of biological entities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical role in the development of next-generation pharmaceuticals.

CAS Number: 87032-82-4[1]

IUPAC Name: 3-hydroxypyridine-4-carbonitrile[1]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its effective application in synthesis and drug design. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₄N₂O--INVALID-LINK--
Molecular Weight 120.11 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 125-128 °C--INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Safety and Handling: this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area. In case of contact, immediately flush the affected area with plenty of water.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in research and development. The following protocol, adapted from established chemical literature, outlines a robust method for its preparation. This multi-step synthesis prioritizes yield and purity, ensuring a high-quality starting material for subsequent derivatization.

Experimental Protocol: Synthesis via a Protected Intermediate

This synthesis involves the protection of the hydroxyl group, followed by a deprotection step to yield the final product.

Step 1: Synthesis of 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile

  • This initial step is not detailed in the provided search results but is a common strategy for protecting hydroxyl groups. It would typically involve reacting a suitable precursor with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) in the presence of a base.

Step 2: Deprotection to this compound [1]

  • Reaction Setup: To a dry reaction flask, add 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.30 g, 5.90 mmol) and anhydrous tetrahydrofuran (THF) (5 mL).

  • Deprotection: Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M solution, 11.8 mL, 11.8 mmol) to the reaction mixture. Causality: TBAF is a fluoride source that specifically cleaves the trimethylsilyl (TMS) ether protecting group, regenerating the hydroxyl functionality.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the solvent by concentration under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane (DCM) to 5% methanol in DCM. Causality: Column chromatography separates the desired product from byproducts and unreacted starting materials based on their differential polarity.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a dark brown oil (0.7 g, 99% yield).[1]

Synthesis_Workflow Start Protected Precursor: 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile Reaction Deprotection (Room Temp, 1 hr) Start->Reaction Reagents TBAF in THF Reagents->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

The Role of this compound in Drug Discovery: A Focus on Kinase Inhibition

The 3-hydroxypyridine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The strategic placement of the hydroxyl group and the nitrile moiety allows for key interactions within the ATP-binding pocket of many kinases.

The Nitrile Group as a Key Pharmacophore:

The nitrile group is a versatile functional group in drug design. Its linear geometry and electronic properties allow it to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions. In many kinase inhibitors, the nitrile group is crucial for achieving high potency and selectivity.

Janus Kinase (JAK) Inhibitors:

A prominent application of the this compound core is in the development of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways that regulate immune responses and inflammation. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers.

Small molecule inhibitors that target the ATP-binding site of JAKs have proven to be effective therapeutic agents. The this compound scaffold can serve as a key component of these inhibitors. The hydroxyl group can form a critical hydrogen bond with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors. The nitrile group can then extend into a more variable region of the binding pocket, contributing to both potency and selectivity among the different JAK family members.

JAK_Inhibition cluster_JAK_Kinase JAK Kinase Active Site Hinge Hinge Region (e.g., Leucine) Pocket Hydrophobic Pocket Inhibitor This compound-based JAK Inhibitor Hydroxyl Hydroxyl Group Inhibitor->Hydroxyl forms Nitrile Nitrile Group Inhibitor->Nitrile contains Hydroxyl->Hinge Hydrogen Bond Nitrile->Pocket Hydrophobic/Polar Interactions

Caption: Interaction of a this compound-based inhibitor with the JAK kinase active site.

While specific drug candidates containing the this compound moiety are often proprietary, the principles of its application are well-established in the field of kinase inhibitor design. Researchers can leverage this scaffold as a starting point for fragment-based or structure-based drug design campaigns targeting a wide array of kinases.

Conclusion: A Building Block with Significant Potential

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis, combined with the desirable pharmacophoric features of the hydroxypyridine and nitrile groups, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. As our understanding of the structural biology of disease targets continues to grow, the strategic application of well-designed molecular scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The structural formula of 3-Hydroxyisonicotinonitrile is presented below. The numbering of the atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4d1HH-2
~8.3d1HH-6
~7.6dd1HH-5
~10.5br s1HOH

Interpretation:

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals.

  • Aromatic Protons: The three protons on the pyridine ring appear in the aromatic region (δ 7.0-9.0 ppm).

    • The protons at positions 2 and 6 (H-2 and H-6) are expected to be the most deshielded due to their proximity to the electronegative nitrogen atom and will likely appear as doublets. Their exact chemical shifts will be influenced by the electronic effects of the hydroxyl and cyano groups.

    • The proton at position 5 (H-5) will be influenced by both neighboring protons and is predicted to appear as a doublet of doublets (dd).

  • Hydroxyl Proton: The hydroxyl proton (OH) is expected to be a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it is likely to appear at a downfield position due to hydrogen bonding with the solvent.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155C-3
~145C-6
~140C-2
~130C-5
~120C-4
~118CN

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon atoms in the molecule.

  • C-3: The carbon atom attached to the hydroxyl group (C-3) is expected to be the most deshielded and appear at the lowest field (~155 ppm).

  • Aromatic Carbons: The other aromatic carbons will resonate in the region of δ 120-150 ppm. The specific chemical shifts are influenced by the substituents.

  • Nitrile Carbon: The carbon of the nitrile group (CN) typically appears in the range of δ 115-125 ppm.

G cluster_nmr NMR Data Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into Spectrometer NMRTube->Spectrometer LockShim Locking and Shimming Spectrometer->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockShim->Acquire13C Process Data Processing (FT, Phasing, Baseline Correction) Acquire1H->Process Acquire13C->Process

Caption: General workflow for NMR data acquisition.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.[1]

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (hydrogen-bonded)
~3100-3000MediumAromatic C-H stretch
~2230StrongC≡N stretch
~1600, 1480, 1430Medium-StrongAromatic C=C and C=N ring stretching
~1250StrongC-O stretch
~850-750MediumAromatic C-H out-of-plane bending

Interpretation:

  • O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring.

  • Nitrile Stretch: A strong, sharp peak around 2230 cm⁻¹ is a clear indication of the C≡N triple bond of the nitrile group.

  • Aromatic Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the phenolic hydroxyl group.

  • C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) arise from C-H out-of-plane bending vibrations of the aromatic ring, which can provide information about the substitution pattern.

G cluster_ir ATR-FTIR Analysis Workflow Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Collect Collect Sample Spectrum Pressure->Collect Process Process Data (Baseline Correction, Peak Picking) Collect->Process

Caption: General workflow for ATR-FTIR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Collection: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum. Perform any necessary baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPredicted Relative IntensityPossible Fragment
120High[M]⁺ (Molecular Ion)
93Medium[M - HCN]⁺
92Medium[M - CO]⁺
65Medium[C₅H₅]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 120, corresponding to the molecular weight of this compound (C₆H₄N₂O).

  • Fragmentation Pattern: Electron ionization is a "hard" ionization technique that causes fragmentation of the molecule. Key predicted fragments include:

    • Loss of HCN (m/z 93): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.

    • Loss of CO (m/z 92): The loss of carbon monoxide is a characteristic fragmentation for phenols and other hydroxyaromatic compounds.

    • Fragment at m/z 65: This could correspond to the cyclopentadienyl cation, a common fragment in the mass spectra of aromatic compounds.

G cluster_ms EI-MS Analysis Workflow SampleIntro Introduce Sample (Direct Inlet or GC) Ionization Electron Ionization (70 eV) SampleIntro->Ionization Acceleration Ion Acceleration Ionization->Acceleration MassAnalysis Mass Analysis (e.g., Quadrupole) Acceleration->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum

Caption: General workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is typically used. The sample is heated to ensure vaporization into the ion source.[3][4]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. While predicted data offers a strong foundation for characterization, experimental verification remains the gold standard. This guide empowers researchers to confidently identify and characterize this compound in their synthetic and analytical endeavors.

References

A Comprehensive Technical Guide to the Reactivity and Synthetic Utility of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, 3-Hydroxyisonicotinonitrile (3-HIN), also known as 3-hydroxypyridine-4-carbonitrile, emerges as a particularly compelling building block. Its structure, featuring a pyridine ring adorned with a hydroxyl group and a nitrile group in a unique 1,3,4-substitution pattern, creates a rich and tunable electronic environment. This guide provides an in-depth exploration of the core reactivity of 3-HIN, moving beyond simple reaction lists to explain the causal relationships behind its chemical behavior. We will dissect the interplay between its functional groups, provide field-proven experimental protocols, and illuminate pathways to a diverse array of high-value derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this versatile molecule.

Structural and Physicochemical Profile

The reactivity of a molecule is a direct consequence of its structure and electronic properties. 3-HIN is a solid at room temperature with a melting point of approximately 166 °C.[1] Understanding its foundational characteristics is paramount before undertaking any synthetic strategy.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 87032-82-4[3][4]
Molecular Formula C₆H₄N₂O[4]
Molecular Weight 120.11 g/mol [4]
Melting Point ~166 °C[1]
pKa (Predicted) 5.38 ± 0.10[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

The key to 3-HIN's utility lies in the electronic tug-of-war between its substituents. The pyridine nitrogen and the C4-nitrile group are strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This generally deactivates the ring towards electrophilic attack but primes it for nucleophilic substitution. In contrast, the C3-hydroxyl group acts as an electron-donating group through resonance, donating lone-pair density into the ring. This complex interplay governs which sites are nucleophilic and which are electrophilic, defining the molecule's reaction profile.

A crucial, often overlooked, aspect of 3-hydroxypyridines is their potential for tautomerism, existing in equilibrium with the corresponding pyridone form. This equilibrium can be influenced by the solvent and pH, and the minor tautomer can sometimes be the more reactive species in a given transformation.

Caption: Core structure and key reactive centers of 3-HIN.

The Core Reactivity Triad

The synthetic versatility of 3-HIN stems from three primary sites of reactivity: the hydroxyl group, the nitrile group, and the pyridine ring itself. A judicious choice of reagents and conditions allows for the selective modification of each site.

Reactions at the 3-Hydroxyl Group: A Nucleophilic Hub

The hydroxyl group is arguably the most versatile handle on the molecule. Its oxygen atom is nucleophilic, and its proton is acidic, allowing for two major classes of reactions: substitution at the oxygen and deprotonation.

The formation of an ether linkage is a cornerstone of drug design, often used to modulate solubility and metabolic stability. The Williamson ether synthesis is the most reliable method. The causality is simple: a strong base is required to deprotonate the hydroxyl group, forming a potent nucleophilic alkoxide (or, more accurately, a phenoxide-like anion). This anion then displaces a leaving group from an alkyl halide or sulfonate in an Sₙ2 reaction.

Experimental Protocol 1: General O-Alkylation

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF or THF, 5-10 mL per mmol of substrate). Stir to dissolve/suspend.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 eq)) portion-wise. Rationale: NaH provides irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, safer alternative suitable for activated electrophiles.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the anion is often accompanied by a color change or gas evolution (H₂ with NaH).

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise via syringe, monitoring the internal temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by pouring it into cold water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Esterification masks the polar hydroxyl group, increasing lipophilicity. This is commonly achieved by reaction with an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Experimental Protocol 2: General O-Acylation

  • Setup: To a flask containing this compound (1.0 eq) and a stir bar, add an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Base: Add a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA, 1.5 eq) or pyridine (used as solvent and base).

  • Acylating Agent: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup & Purification: Perform an aqueous workup similar to Protocol 1 to remove the amine hydrochloride salt, followed by chromatographic purification.

start This compound alkoxide Pyridin-3-olate Anion (Potent Nucleophile) start->alkoxide Base (NaH, K₂CO₃) Deprotonation ester Isonicotinonitrile-3-yl Ester (Ester Derivative) start->ester RCOCl / Base (TEA) O-Acylation ether 3-Alkoxyisonicotinonitrile (Ether Derivative) alkoxide->ether R-X (Alkyl Halide) Williamson Ether Synthesis

Caption: Synthetic workflow for derivatizing the hydroxyl group.

Reactions at the 4-Nitrile Group: An Electrophilic Gateway

The nitrile group is a robust and highly versatile functional group. The carbon atom is electrophilic, and the triple bond can undergo addition, while the entire group can be hydrolyzed or reduced.[5][6]

Controlled hydrolysis of the nitrile provides access to the corresponding primary amide or carboxylic acid, both of which are critical functional groups in pharmaceuticals.

Experimental Protocol 3: Two-Stage Hydrolysis

  • To the Amide:

    • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Reaction: Stir the mixture, allowing it to slowly warm to room temperature and then heat to 60-80 °C for 1-3 hours. The highly acidic, controlled-temperature conditions favor partial hydrolysis.

    • Workup: Cool the reaction and carefully pour it onto crushed ice, then neutralize with a strong base (e.g., NaOH solution) to precipitate the amide. Filter and purify.

  • To the Carboxylic Acid:

    • Setup: Combine this compound (1.0 eq) with an excess of aqueous base (e.g., 6M NaOH) or acid (e.g., 6M HCl).

    • Reaction: Heat the mixture at reflux for several hours to overnight. The harsh conditions and presence of water drive the hydrolysis to completion.

    • Workup: After cooling, acidify the basic solution (or basify the acidic solution) to the isoelectric point of the resulting amino acid to precipitate the product. Filter and recrystallize.

Reduction of the nitrile yields a 3-hydroxy-4-(aminomethyl)pyridine, introducing a basic primary amine that is invaluable for forming salts, amides, or for use in reductive amination.

Experimental Protocol 4: Catalytic Hydrogenation

  • Setup: Place this compound (1.0 eq) and a suitable catalyst (e.g., 10 mol% Palladium on Carbon (Pd/C) or Raney Nickel) in a high-pressure hydrogenation vessel (Parr shaker).

  • Solvent: Add a solvent such as methanol or ethanol, often acidified with HCl to prevent catalyst poisoning by the pyridine nitrogen.

  • Reaction: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-100 psi. Agitate at room temperature or with gentle heat until hydrogen uptake ceases.

  • Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the amine, typically as its hydrochloride salt.

Synthesis of Key Derivatives and Therapeutic Potential

The true value of a building block is demonstrated by the derivatives it can produce. The reactivity of 3-HIN has been leveraged to create compounds with significant biological activity.

Derivative ClassSynthetic TransformationPotential Application / Target
3-Aryloxyisonicotinonitriles O-Alkylation (via SₙAr on an electron-deficient aryl halide)Kinase inhibitors, GPCR modulators
3-Hydroxyisonicotinamides Partial Nitrile HydrolysisEnzyme inhibitors (amide as H-bond donor/acceptor)
4-(1H-tetrazol-5-yl)pyridin-3-ol Nitrile reaction with Sodium AzideCarboxylic acid bioisostere in metabolic agents
4-(Aminomethyl)pyridin-3-ol Nitrile ReductionScaffold for further elaboration in CNS agents

Case Study: Synthesis of 3-Hydrazonoindolin-2-one Derivatives While not a direct derivative of 3-HIN itself, the synthesis of related structures highlights the strategies employed in drug development. For instance, in the development of novel HIV-1 RNase H inhibitors, complex heterocyclic systems are often built through multi-step sequences.[7] A synthetic approach might involve preparing a key intermediate, such as a hydrazide from a 3-HIN-derived ester, which is then condensed with another molecule like isatin to form the final bioactive compound.[7] This modular approach is central to modern drug discovery.

Advanced Synthetic Strategies

Beyond simple functional group interconversion, 3-HIN can participate in more complex, value-adding reactions.

Multicomponent Reactions (MCRs): The synthesis of highly functionalized pyridines can be streamlined using MCRs.[8] While a direct MCR to form 3-HIN is less common, its derivatives are excellent candidates for subsequent reactions. For example, the aminomethyl derivative (from nitrile reduction) could be a component in a Ugi or Passerini reaction, rapidly building molecular complexity.

cluster_0 Multicomponent Reaction Concept A Component A (e.g., Isocyanide) Product Complex Adduct (High Molecular Diversity) B Component B (e.g., Aldehyde) C Component C (e.g., Carboxylic Acid) D Component D (Amine from 3-HIN reduction) D->Product One-Pot Reaction

Caption: Conceptual workflow for a Ugi MCR using a 3-HIN derivative.

Conclusion

This compound is far more than a simple chemical reagent; it is a master key for unlocking diverse chemical space. Its trifecta of reactive sites—the nucleophilic hydroxyl group, the electrophilic nitrile, and the electron-deficient pyridine core—provides a platform for orthogonal chemical modification. By understanding the fundamental principles of its reactivity, from pKa to electronic effects, researchers can rationally design synthetic routes to novel ethers, esters, amides, amines, and more complex heterocyclic systems. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for scientists and drug developers to harness the full potential of 3-HIN in their pursuit of the next generation of functional molecules and therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydroxyisonicotinonitrile (CAS No. 87032-82-4), a key heterocyclic building block in pharmaceutical and agrochemical research. In the absence of extensive public data, this document synthesizes information from structurally related compounds and established chemical principles to provide a robust predictive profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the precise solubility and stability parameters of this compound, ensuring scientific integrity and supporting drug development and formulation activities. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound.

Introduction and Physicochemical Properties

This compound, also known as 3-hydroxy-4-cyanopyridine, is a bifunctional pyridine derivative incorporating both a hydroxyl and a nitrile group. These functional groups are pivotal to its utility in organic synthesis, particularly as an intermediate for creating more complex molecules with potential biological activity.[1] The pyridine scaffold itself is a prevalent heterocycle in pharmaceuticals, known to enhance metabolic stability, cellular permeability, and receptor binding affinity.[2][3]

A thorough understanding of the solubility and stability of this compound is critical for its effective use in drug discovery and development. These properties govern its handling, formulation, and bioavailability. This guide aims to provide a foundational understanding of these characteristics and the methodologies to quantify them.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 87032-82-4[4][5]
Molecular Formula C₆H₄N₂O[4]
Molecular Weight 120.11 g/mol [6]
Appearance Solid[4]
Melting Point 166 °C[7]
Boiling Point (Predicted) 393.6 ± 27.0 °C[7]
Density (Predicted) 1.33 ± 0.1 g/cm³[7]
pKa (Predicted) 5.38 ± 0.10[7]
Storage Conditions Sealed in dry, 2-8 °C[4][6]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The molecular structure of this compound, featuring a polar pyridine ring, a hydrogen-bond-donating hydroxyl group, and a polar nitrile group, suggests a nuanced solubility profile.

Predicted Solubility

Based on its functional groups, the following solubility characteristics can be predicted:

  • Aqueous Solubility: The presence of the hydroxyl group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the overall aromatic character of the ring may limit high solubility. The predicted pKa of 5.38 suggests that the compound's aqueous solubility will be pH-dependent.[7] In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a more soluble cationic species. In basic solutions, the hydroxyl group may be deprotonated, forming a phenoxide-like anion, which could also enhance solubility.

  • Organic Solvent Solubility: Structurally similar compounds, such as 3-cyanopyridine, are soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[8] It is highly probable that this compound will exhibit similar behavior. Its solubility is expected to be lower in non-polar solvents such as hexane and toluene.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
Water HighModerate (pH-dependent)Hydrogen bonding potential from -OH and pyridine N.
Methanol/Ethanol HighHighPolar protic solvents capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO) HighHighHighly polar aprotic solvent.
Acetonitrile MediumModeratePolar aprotic solvent.
Acetone MediumModeratePolar aprotic solvent.
Dichloromethane MediumLow to ModerateLess polar than other organic solvents listed.
Hexane/Toluene LowLowNon-polar solvents with limited interaction potential.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

  • This compound (of known purity)

  • Selected solvents (HPLC grade)

  • Thermostatic shaker/incubator

  • Analytical balance

  • Calibrated pH meter

  • Centrifuge

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure enough solid is present to maintain saturation throughout the experiment.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a specific temperature (e.g., 25 °C and 37 °C).

    • Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method (see Section 3.3).

    • Analyze the diluted sample by HPLC and determine the concentration against a standard curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

    • Repeat the experiment at different temperatures to assess the thermodynamic properties of dissolution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to various solvents B Shake at constant temperature (e.g., 25°C, 37°C) for 24-48h A->B C Centrifuge or let settle B->C D Withdraw supernatant C->D E Filter through 0.45µm syringe filter D->E F Dilute sample accurately E->F G Quantify using validated HPLC-UV method F->G

Caption: Workflow for experimental solubility determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.[9] The molecule's stability is influenced by its functional groups, which are susceptible to various degradation pathways.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid (3-hydroxyisonicotinic acid) or amide (3-hydroxyisonicotinamide). The hydrolysis of cyanopyridines is a known reaction.[10][11]

  • Oxidation: The electron-rich pyridine ring and the hydroxyl group are potential sites for oxidation. Oxidation of the pyridine nitrogen would lead to the N-oxide derivative. The hydroxyl group can also be oxidized. Studies on related compounds like 3,4-diaminopyridine have shown the formation of N-oxides and nitro derivatives under oxidative stress.[12] The formation of 3-hydroxypyridines from lipid oxidation products also points to the reactivity of the hydroxylated pyridine ring.[7]

  • Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[13][14] The specific photolytic pathway for this compound would need to be determined experimentally.

  • Thermal Degradation: As a solid with a melting point of 166 °C, the compound is expected to be reasonably stable at ambient temperatures.[7] However, stability at elevated temperatures, as encountered during manufacturing or shipping, needs to be evaluated. Studies on 3-hydroxypyridine have shown stability at temperatures up to 75 °C.[13]

Table 3: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Low to Moderate3-Hydroxyisonicotinamide, 3-Hydroxyisonicotinic acid
Basic (e.g., 0.1 M NaOH) Low to Moderate3-Hydroxyisonicotinamide, 3-Hydroxyisonicotinic acid
Oxidative (e.g., 3% H₂O₂) LowN-oxide, ring-opened products, further oxidized species
Thermal (e.g., >75 °C) ModerateTo be determined experimentally
Photolytic (UV/Vis light) ModerateTo be determined experimentally
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocol is based on ICH guidelines.

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV/MS system

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for a specified period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Expose both solid and solution samples to elevated temperatures (e.g., 80 °C) in a calibrated oven.

    • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

    • Aim for 5-20% degradation of the parent compound to ensure that major degradation products are formed without excessive secondary degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API in the presence of its degradation products.[12] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

  • Column and Mobile Phase Selection:

    • Start with a C18 column, which is a versatile choice for separating moderately polar compounds.

    • Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • The use of mixed-mode columns that offer reversed-phase and cation-exchange properties can also be effective for separating pyridine derivatives.[15]

  • Gradient Elution:

    • Employ a gradient elution to separate the parent compound from both early-eluting polar degradants and potentially late-eluting non-polar impurities.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.

  • Method Optimization:

    • Analyze a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, mobile phase pH, and column temperature to achieve baseline separation (resolution > 1.5) for the parent peak and all major degradation product peaks.

  • Peak Purity and Identification:

    • Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradants.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the degradation products, which is crucial for their identification and structural elucidation.

G cluster_stress Forced Degradation cluster_method_dev Method Development cluster_validation Validation & Identification A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B D Inject Mixture of Stressed Samples B->D C Initial HPLC Conditions (C18, Gradient, UV-PDA) C->D E Optimize Separation (Gradient, pH, Temp.) D->E F Achieve Baseline Resolution (Rs > 1.5) E->F G Validate Method (ICH) F->G H Assess Peak Purity G->H I Identify Degradants (LC-MS) H->I

Caption: Workflow for stability testing and method development.

Conclusion

While specific public data on the solubility and stability of this compound is limited, a comprehensive profile can be predicted based on its chemical structure and the known properties of related pyridine derivatives. This guide provides a strong theoretical foundation and, critically, detailed experimental protocols for researchers to determine these essential parameters. The outlined methodologies for solubility assessment and forced degradation studies, coupled with the strategy for developing a stability-indicating HPLC method, offer a complete framework for characterizing this compound. By following these guidelines, researchers can generate the robust data required for informed decision-making in pharmaceutical development, formulation, and regulatory submissions.

References

The Strategic Utility of 3-Hydroxyisonicotinonitrile as a Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 3-hydroxyisonicotinonitrile (3-hydroxy-4-cyanopyridine) emerges as a precursor of significant interest. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic nitrile, and the inherent electronic properties of the pyridine ring—offers a rich platform for a diverse array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and elucidates its application as a strategic precursor in the construction of complex, medicinally relevant heterocyclic systems. By providing detailed, field-proven protocols and a mechanistic understanding of the underlying chemistry, this guide aims to empower researchers to leverage the full potential of this versatile building block in their drug discovery endeavors.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2] this compound distinguishes itself as a particularly valuable precursor due to the orthogonal reactivity of its principal functional groups. The hydroxyl group serves as a handle for etherification, esterification, and Mitsunobu reactions, allowing for the introduction of diverse side chains and the construction of larger molecular architectures. The nitrile group, a versatile functional group in its own right, can participate in a variety of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or as a key component in cyclization reactions.[3]

This guide will first detail a robust and accessible synthetic protocol for the preparation of this compound from a commercially available starting material. Subsequently, we will explore a practical application of this precursor in the synthesis of a furo[2,3-c]pyridine scaffold, a heterocyclic core of interest in medicinal chemistry.[2]

Synthesis of the Core Precursor: this compound

The most direct and industrially scalable approach to this compound is through the diazotization of 3-aminoisonicotinonitrile, followed by a Sandmeyer-type hydrolysis of the resulting diazonium salt.[3][4][5] This method is advantageous due to the ready availability of the starting amine and the generally high yields and purity of the product.

Reaction Scheme: From Amine to Hydroxyl

Synthesis_of_this compound Start 3-Aminoisonicotinonitrile Intermediate Isonicotinonitrile-3-diazonium salt Start->Intermediate NaNO2, H2SO4, H2O 0-5 °C Product This compound Intermediate->Product H2O, Δ

Figure 1: Synthesis of this compound via diazotization.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminoisonicotinonitrile

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminoisonicotinonitrile (1.0 eq). Cool the flask in an ice-salt bath to 0 °C. Slowly add a pre-cooled solution of concentrated sulfuric acid in deionized water (e.g., 1:5 v/v) while maintaining the internal temperature between 0 and 5 °C. Stir the resulting slurry for 15 minutes.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cooled amine slurry over 30-45 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the reaction mixture to 50-60 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography on silica gel.

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material3-Aminoisonicotinonitrile
Key ReagentsNaNO₂, H₂SO₄
Reaction Temperature0-5 °C (Diazotization), 50-60 °C (Hydrolysis)
Typical Yield75-85%
Purity (post-purification)>98%

Application in Medicinal Chemistry: Synthesis of a Furo[2,3-c]pyridine Scaffold

To demonstrate the utility of this compound as a precursor, we will now detail its use in the construction of a 3-amino-4-cyanofuro[2,3-c]pyridine derivative. This scaffold is of interest as it incorporates structural features present in various kinase inhibitors.[6] The synthetic strategy involves an initial etherification of the hydroxyl group, followed by a base-catalyzed intramolecular cyclization.

Synthetic Workflow: From Precursor to Fused Heterocycle

Furo_Pyridine_Synthesis Start This compound Intermediate 2-((4-Cyanopyridin-3-yl)oxy)acetonitrile Start->Intermediate Chloroacetonitrile, K2CO3, Acetone, Reflux Product 3-Amino-4H-furo[2,3-c]pyran-4-imine-7-carbonitrile Intermediate->Product NaOEt, EtOH, Reflux (Thorpe-Ziegler Cyclization)

Figure 2: Synthesis of a furo[2,3-c]pyridine derivative.

Detailed Experimental Protocols

Step 1: Synthesis of 2-((4-Cyanopyridin-3-yl)oxy)acetonitrile

Materials:

  • This compound

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and chloroacetonitrile (1.2 eq).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.

Step 2: Synthesis of 3-Amino-4H-furo[2,3-c]pyran-4-imine-7-carbonitrile via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines from dinitriles.[1][7] In this case, the intramolecular cyclization of 2-((4-cyanopyridin-3-yl)oxy)acetonitrile will yield the desired furo[2,3-c]pyridine scaffold.

Materials:

  • 2-((4-Cyanopyridin-3-yl)oxy)acetonitrile

  • Sodium Ethoxide (NaOEt)

  • Ethanol (absolute)

  • Ammonium Chloride (saturated solution)

  • Ethyl Acetate

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a solution of 2-((4-cyanopyridin-3-yl)oxy)acetonitrile (1.0 eq) in absolute ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3-amino-4H-furo[2,3-c]pyran-4-imine-7-carbonitrile.

Table 2: Key Parameters for the Synthesis of the Furo[2,3-c]pyridine Scaffold

StepKey ReactionKey ReagentsTypical Yield
1EtherificationChloroacetonitrile, K₂CO₃85-95%
2Thorpe-Ziegler CyclizationSodium Ethoxide70-80%

Conclusion and Future Perspectives

This technical guide has delineated a clear and efficient pathway for the synthesis of this compound and has demonstrated its strategic application as a precursor in the construction of a medicinally relevant furo[2,3-c]pyridine scaffold. The presented protocols are robust and scalable, providing a solid foundation for further exploration and derivatization.

The true value of this compound lies in its potential for diversification. The furo[2,3-c]pyridine core can be further functionalized at the amino group or the nitrile, opening avenues for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. Furthermore, the hydroxyl and nitrile groups of the initial precursor can be employed in a multitude of other synthetic strategies, making this compound a highly valuable and versatile tool in the medicinal chemist's arsenal. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the strategic use of well-designed precursors like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

The Ascendant Therapeutic Potential of 3-Hydroxyisonicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Hydroxyisonicotinonitrile Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of privileged structures, integral to a multitude of clinically significant molecules.[1] Among its varied-and-versatile derivatives, the this compound scaffold has emerged as a nucleus of profound biological activity. Its unique electronic and structural features—a hydroxyl group and a cyano group positioned on a pyridine ring—confer upon its derivatives a remarkable capacity to interact with a diverse array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering a technical resource for researchers and drug development professionals poised to harness their therapeutic potential. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing a framework for their rational design and evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the this compound core have demonstrated significant promise as anticancer agents, operating through diverse and potent mechanisms to inhibit tumor growth and progression.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of these derivatives stems from their ability to modulate critical signaling pathways involved in tumorigenesis and metastasis. Two prominent targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and urokinase-type Plasminogen Activator (uPA).

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[2] Nicotinamide and nicotinic acid derivatives, structurally related to the this compound core, have been designed and synthesized as potent VEGFR-2 inhibitors.[2][3] These compounds typically feature a hinge-binding heteroaromatic head, a spacer, a hydrogen-bonding moiety, and a hydrophobic tail, allowing them to effectively occupy the ATP-binding pocket of the VEGFR-2 kinase domain.[4] By blocking VEGFR-2 signaling, these derivatives can inhibit tumor-associated angiogenesis, effectively starving the tumor of essential nutrients and oxygen.

uPA Inhibition: The urokinase-type plasminogen activator (uPA) system is heavily implicated in cancer cell invasion and metastasis through the degradation of the extracellular matrix.[5][6] Inhibition of uPA is a promising strategy to impede these processes.[7] N-nicotinonitrile derivatives have been shown to exhibit anticancer activity by inhibiting the expression of uPA.[1] This inhibition of uPA activity can significantly reduce the migratory and invasive potential of cancer cells.[8][9]

Beyond these specific targets, pyridinone and cyanopyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK pathways.[10]

anticancer_pathways VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates IP3_DAG IP3_DAG PLCg->IP3_DAG Activates PKC PKC IP3_DAG->PKC Activates Proliferation_Migration Proliferation_Migration PKC->Proliferation_Migration Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation_Migration Promotes uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Activates ECM_Degradation ECM_Degradation Plasmin->ECM_Degradation Leads to Invasion_Metastasis Invasion_Metastasis ECM_Degradation->Invasion_Metastasis Promotes Derivative This compound Derivative Derivative->VEGFR2 Inhibits Derivative->uPA Inhibits anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory_Stimuli NADPH_Oxidase NADPH_Oxidase Inflammatory_Stimuli->NADPH_Oxidase Activates COX2_Expression COX2_Expression Inflammatory_Stimuli->COX2_Expression ROS ROS NADPH_Oxidase->ROS Produces Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Promotes Derivative This compound Derivative Derivative->ROS Inhibits Derivative->Prostaglandins Inhibits

References

The Evolving Landscape of 3-Hydroxyisonicotinonitrile Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-hydroxyisonicotinonitrile scaffold, a unique pyridine-based heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent electronic properties and capacity for diverse substitutions render it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structural analogs of this compound, with a primary focus on their synthesis, biological activities, and structure-activity relationships (SAR). While the guide emphasizes the burgeoning potential of these compounds as anticancer agents, particularly as kinase inhibitors, it also touches upon other reported biological activities for related scaffolds, offering a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided to facilitate further research and development in this promising area.

Introduction: The Strategic Importance of the this compound Core

The pyridine ring is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1] The this compound moiety, characterized by a hydroxyl group at the 3-position and a nitrile group at the 4-position of the pyridine ring, presents a unique combination of functional groups that can be strategically exploited for drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group, a strong electron-withdrawing group, can modulate the electronic properties of the ring and participate in dipole-dipole or hydrogen bond interactions. This distinct electronic and structural profile makes this compound an attractive starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities.

This guide will navigate the synthetic pathways to access these analogs, delve into their diverse biological properties with a special emphasis on their anticancer potential, and elucidate the key structural features that govern their activity.

Synthetic Strategies for this compound Analogs

The synthesis of substituted this compound analogs can be achieved through several strategic approaches. A common and versatile method involves a multi-component reaction, which allows for the rapid assembly of the core structure from readily available starting materials.

One-Pot Multicomponent Synthesis

A highly efficient method for the synthesis of cyanopyridine derivatives involves a one-pot multicomponent reaction of an arylidene, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a methylaryl/heterylketone in the presence of ammonium acetate.[2] This approach offers a high degree of structural diversity by simply varying the starting components.

dot

Caption: General workflow for one-pot synthesis of 3-cyanopyridine analogs.

Experimental Protocol: Synthesis of a Representative 2,6-Disubstituted-3-hydroxy-4-cyanopyridine

This protocol outlines a general procedure for the synthesis of a 2,6-disubstituted-3-hydroxy-4-cyanopyridine derivative, adapted from established literature methods.[2]

Materials:

  • Appropriate arylaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Ammonium acetate (8.0 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a solution of the arylaldehyde (1.0 eq), malononitrile (1.0 eq), and substituted acetophenone (1.0 eq) in ethanol, add ammonium acetate (8.0 eq).

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2,6-disubstituted-3-hydroxy-4-cyanopyridine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Properties and Therapeutic Potential

Structural analogs of this compound have demonstrated a remarkable range of biological activities. While the primary focus of recent research has been on their anticancer properties, related pyridinone scaffolds have also shown promise in other therapeutic areas.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of evidence points to the potential of 3-cyanopyridine derivatives as potent anticancer agents.[2][3][4][5] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[6]

PIM-1 Kinase Inhibition: Several studies have identified 3-cyanopyridine analogs as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.[2] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, and its overexpression is associated with various cancers.[2] Analogs of this compound have shown to inhibit PIM-1 kinase activity in the nanomolar to low micromolar range, leading to cell cycle arrest and apoptosis in cancer cells.[2]

VEGFR-2 and HER-2 Inhibition: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4][7] Both VEGFR-2 and HER-2 are key receptor tyrosine kinases involved in angiogenesis and tumor progression, making them important targets for cancer therapy.

Structure-Activity Relationship (SAR) for Anticancer Activity: The anticancer activity of 3-cyanopyridine analogs is significantly influenced by the nature and position of substituents on the pyridine ring.

Position Substituent Type Effect on Anticancer Activity Reference
C2 Aryl or HeteroarylGenerally enhances activity. Electron-donating or -withdrawing groups on the aryl ring can modulate potency.[2][5]
C6 Aryl or HeteroarylCrucial for activity. The nature of the aryl group (e.g., phenyl, naphthyl, pyridyl) significantly impacts potency.[2][4]
N1 Alkylation (on pyridone analogs)Can lead to regioisomers (O-alkylation vs. N-alkylation) with different activity profiles.[2]
-OH (C3) Hydroxyl GroupImportant for interaction with the kinase active site, often acting as a key hydrogen bond donor/acceptor.[1]

dot

Caption: Key structural features influencing the anticancer activity of this compound analogs. (Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure.)

Other Potential Biological Activities

While the primary focus of this guide is on anticancer applications, it is noteworthy that structurally related 3-hydroxypyridin-4-ones have exhibited a broader spectrum of biological activities. These findings suggest that this compound analogs may also possess similar properties, warranting further investigation.

  • Anti-tyrosinase and Antioxidant Activity: 3-Hydroxypyridin-4-one derivatives have been reported as tyrosinase inhibitors and antioxidants.

  • Antimicrobial Activity: Some 3-hydroxypyridin-4-one analogs have shown activity against various bacterial and fungal strains.

  • COMT Inhibition: The 3-hydroxypyridin-4-one scaffold has been explored for the design of catechol-O-methyltransferase (COMT) inhibitors, which are relevant for the treatment of Parkinson's disease.

Experimental Protocols for Biological Evaluation

To facilitate the exploration of this compound analogs, this section provides detailed protocols for key in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2, A-549)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound analogs (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a well of a microplate, combine the kinase, its specific substrate, and the this compound analog at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Include controls with no inhibitor (100% activity) and no kinase (background).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is often a luminescence-based readout.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemists. The current body of research strongly supports the development of its analogs as anticancer agents, particularly as kinase inhibitors targeting pathways crucial for tumor growth and survival.

Future research should focus on:

  • Expanding the chemical space: Synthesizing and evaluating a broader range of analogs with diverse substituents to further refine the structure-activity relationships.

  • Exploring other therapeutic areas: Investigating the potential of these analogs in other disease areas, such as neurodegenerative diseases, infectious diseases, and inflammatory disorders, drawing inspiration from the activities of related pyridinone scaffolds.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including the identification of specific kinase targets and downstream signaling pathways.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound and its structural analogs.

References

Whitepaper: The Strategic Use of 3-Hydroxyisonicotinonitrile in the Discovery of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous approved pharmaceuticals. Within this class, 3-Hydroxyisonicotinonitrile (also known as 3-hydroxypyridine-4-carbonitrile) emerges as a particularly versatile and underutilized building block. Its unique arrangement of a hydroxyl group, a nitrile moiety, and the inherent reactivity of the pyridine core provides a rich platform for the synthesis of diverse and novel heterocyclic systems. This technical guide explores the strategic application of this compound in the generation of unique chemical scaffolds, offering field-proven insights into synthetic methodologies and their rationale, designed for researchers and professionals in drug discovery.

Introduction: The Untapped Potential of this compound

The quest for novel chemical entities (NCEs) with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge in drug discovery. A key strategy in this endeavor is the exploration of new regions of chemical space through the development of innovative molecular scaffolds. This compound serves as an ideal starting point for such explorations. Its structure is a confluence of three synthetically valuable features:

  • The Pyridine Core: A nitrogenous heterocycle that can enhance aqueous solubility, act as a hydrogen bond acceptor, and coordinate with metallic centers in enzymes.

  • The Hydroxyl Group: A versatile handle for a wide range of chemical transformations, including O-alkylation, esterification, and participation in cyclization reactions. Its phenolic nature imparts specific reactivity.

  • The Nitrile Group: A powerful functional group that can be transformed into amines, amides, or carboxylic acids, or act as an electrophilic partner in cyclization and multicomponent reactions.

This guide will demonstrate how these functional groups can be synergistically employed to construct complex, three-dimensional scaffolds with significant potential for biological activity.

Physicochemical Properties

A foundational understanding of the starting material is critical for experimental design.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 87032-82-4[2]
Molecular Formula C₆H₄N₂O[3]
Molecular Weight 120.11 g/mol [3]
Appearance Solid[1]
Melting Point 166 °C[4]
pKa 5.38 ± 0.10 (Predicted)[4]
Storage Temp. Sealed in dry, 2-8°C[1]

Synthetic Strategy I: Annulation via Multicomponent Reactions

One of the most efficient methods for building molecular complexity is through multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components.[5] The Gewald reaction, a classic MCR, is exceptionally well-suited for this compound to generate fused thieno[2,3-c]pyridine scaffolds.[6][7]

The Gewald Reaction: A Gateway to Thieno[2,3-c]pyridines

The Gewald reaction synthesizes a 2-aminothiophene ring from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[6] In this workflow, the pyridine core of this compound can be considered part of the "active methylene nitrile" component, where the hydroxyl group activates the adjacent C-4 position for condensation. However, a more direct and powerful application involves using the inherent reactivity of the nitrile and the pyridine ring to build a thiophene ring onto it.

A plausible adaptation for creating a thieno[2,3-c]pyridine scaffold involves reacting a suitable ketone, this compound, and sulfur. The resulting 2-aminothieno[2,3-c]pyridine core is a valuable scaffold found in compounds investigated as chemosensitizers and DNA repair enzyme inhibitors.[8]

Experimental Protocol: Synthesis of a 2-Aminothieno[2,3-c]pyridine Scaffold

This protocol describes a representative Gewald three-component reaction.

Objective: To synthesize a substituted 2-aminothieno[2,3-c]pyridine derivative.

Materials:

  • Cyclohexanone (or other desired ketone)

  • This compound

  • Elemental Sulfur (S₈)

  • Morpholine (or other suitable base like triethylamine)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.20 g, 10 mmol).

  • Add cyclohexanone (1.08 g, 11 mmol, 1.1 equiv) and elemental sulfur (0.35 g, 11 mmol, 1.1 equiv).

  • Add 30 mL of ethanol as the solvent.

  • To this suspension, add morpholine (0.96 g, 11 mmol, 1.1 equiv) dropwise at room temperature. The addition of the base is often exothermic.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the purified 2-aminothieno[2,3-c]pyridine derivative.

Self-Validation: The success of the reaction is confirmed by characterizing the product using NMR, IR, and mass spectrometry. The IR spectrum should show characteristic N-H stretching bands for the amino group (around 3300-3400 cm⁻¹) and the absence of the nitrile stretch (around 2230 cm⁻¹) from the starting material.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Ketone (e.g., Cyclohexanone) - Elemental Sulfur - Solvent (Ethanol) base Add Morpholine (Base) reagents->base reflux Heat to Reflux (4-6 hours) base->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize characterize Characterization (NMR, MS, IR) recrystallize->characterize

Caption: Workflow for the Gewald synthesis of a thieno[2,3-c]pyridine scaffold.

Synthetic Strategy II: Intramolecular Cyclization

The nitrile group is an excellent electrophile for intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction.[2] This strategy is powerful for creating fused-ring systems, which are desirable in drug design for their conformational rigidity. To employ this method, the this compound must first be functionalized to introduce a second nitrile group tethered by a flexible chain.

The Thorpe-Ziegler Reaction: Building Fused Carbocycles

The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic α-cyanoketone.[9] This creates a new 5- to 8-membered carbocyclic ring fused to the pyridine core, a valuable and underexplored scaffold. The key is the initial O-alkylation of the hydroxyl group with a halo-dinitrile linker.

Experimental Protocol: Two-Step Synthesis of a Fused Cyclopentanone Scaffold

Step 1: O-Alkylation to form Dinitrile Precursor

  • In a dry flask under an inert atmosphere (N₂), dissolve this compound (1.20 g, 10 mmol) in dry DMF (25 mL).

  • Add potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) and stir the suspension for 15 minutes at room temperature.

  • Add 5-bromovaleronitrile (1.78 g, 11 mmol) to the mixture.

  • Heat the reaction to 80°C and stir for 12-18 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the dinitrile precursor.

Step 2: Thorpe-Ziegler Cyclization

  • Under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.25 g, 11 mmol) to absolute ethanol (30 mL) at 0°C.

  • Add the dinitrile precursor (10 mmol) from Step 1, dissolved in 20 mL of dry toluene, dropwise to the sodium ethoxide solution.

  • Heat the mixture to reflux for 4-6 hours. A gelatinous precipitate may form.

  • Cool the reaction to room temperature and carefully quench by adding 10% aqueous hydrochloric acid (HCl) until the pH is ~2. This step hydrolyzes the intermediate enamine.

  • Stir vigorously for 1 hour at room temperature.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting α-cyanoketone scaffold by column chromatography.

Logical Relationship Diagram

G A This compound B Dinitrile Precursor A->B O-Alkylation (Step 1) C Fused α-Cyanoketone Scaffold B->C Thorpe-Ziegler Cyclization (Step 2) D Further Derivatization (e.g., ketone reduction, decarboxylation) C->D Scaffold Modification

Caption: Logical progression from starting material to a novel fused scaffold.

Applications in Drug Discovery: Targeting Kinases

The scaffolds derived from this compound are structurally analogous to known "privileged structures" in medicinal chemistry. For example, fused heterocyclic systems like pyrazolopyridines and thienopyridines are well-established cores for kinase inhibitors.[3][8] Kinases are critical targets in oncology and inflammatory diseases, and the novel scaffolds generated from these methods provide new opportunities for selective inhibitor design.

The 2-aminothiophene moiety of the Gewald product, for instance, is a key pharmacophore in inhibitors of p38 MAPK and VEGFR-2, where the amino group and the adjacent nitrile (or a derivative thereof) form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[10]

Hypothetical Target Pathway

The diagram below illustrates where an inhibitor derived from a novel scaffold might act within a simplified kinase signaling cascade, a common pathway dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Inhibitor Novel Scaffold Inhibitor Inhibitor->RAF Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Conclusion and Future Outlook

This compound is a cost-effective and highly versatile starting material that provides access to a rich diversity of novel heterocyclic scaffolds. Through strategic application of both classic and modern synthetic methodologies, such as the Gewald and Thorpe-Ziegler reactions, researchers can efficiently generate libraries of complex molecules. The resulting thienopyridines, fused carbocycles, and other derivatives are primed for exploration as inhibitors of high-value biological targets, particularly in the realm of kinase-mediated diseases. This guide serves as a foundational blueprint for unlocking the full potential of this powerful chemical building block in the ongoing search for the next generation of therapeutics.

References

An In-Depth Technical Guide to the Tautomeric Forms of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The physicochemical properties, biological activity, and metabolic fate of a molecule can be dictated by its predominant tautomeric form. This guide provides a comprehensive investigation into the potential tautomeric forms of 3-hydroxyisonicotinonitrile, a substituted pyridine derivative of interest in pharmaceutical research. While direct, extensive studies on this specific molecule are limited, this document synthesizes established principles of hydroxypyridine tautomerism, the influence of electron-withdrawing substituents, and state-of-the-art analytical and computational methodologies to provide a robust framework for its characterization. We will explore the likely equilibrium between the hydroxy-pyridine, pyridone, and zwitterionic tautomers, the critical role of the solvent environment, and detailed protocols for definitive experimental verification.

Introduction: The Significance of Tautomerism in Drug Discovery

The interchange between tautomeric forms often involves the migration of a proton, leading to distinct structural isomers that can exhibit vastly different properties, including:

  • Receptor Binding: The shape, hydrogen bonding capabilities, and electrostatic profile of a molecule are altered, directly impacting its affinity and selectivity for a biological target.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability are tautomer-dependent, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity and Basicity (pKa): The pKa values of a molecule are intrinsically linked to its tautomeric state, which in turn affects its ionization state at physiological pH.

This compound (3-hydroxy-4-cyanopyridine) presents a fascinating case study in tautomerism. As a derivative of 3-hydroxypyridine, it is expected to exhibit a complex tautomeric landscape. The presence of the strongly electron-withdrawing cyano group at the 4-position is anticipated to significantly modulate the electronic distribution within the pyridine ring, thereby influencing the relative stabilities of the possible tautomers. A thorough understanding of this equilibrium is paramount for any drug development program involving this scaffold.

The Potential Tautomeric Forms of this compound

Based on the fundamental principles of prototropic tautomerism in hydroxypyridines, this compound can be expected to exist in at least three tautomeric forms, as depicted in the equilibrium below.

Caption: Proposed tautomeric equilibria for this compound.

  • This compound (Hydroxy-Pyridine/Enol Form): This form retains the aromaticity of the pyridine ring. In the gas phase and non-polar solvents, the enol form is generally the most stable for hydroxypyridines.

  • 1H-3-oxo-1,2-dihydropyridine-4-carbonitrile (Pyridone/Keto Form): This tautomer possesses a carbonyl group and is typically more polar than the hydroxy-pyridine form.

  • 3-Oxo-1,2-dihydropyridin-1-ium-4-carbonitrile (Zwitterionic Form): This is a charge-separated species that is significantly stabilized by polar protic solvents capable of hydrogen bonding. For the parent compound, 3-hydroxypyridine, this zwitterionic form is in a near 1:1 equilibrium with the hydroxy form in aqueous solution[1][2].

The electron-withdrawing nature of the cyano group at the 4-position is expected to increase the acidity of the hydroxyl proton and the basicity of the ring nitrogen, likely favoring the more polar pyridone and zwitterionic forms in polar solvents.

The Decisive Role of the Solvent Environment

The equilibrium between tautomers is exquisitely sensitive to the surrounding solvent. This is a direct consequence of the differing polarities and hydrogen bonding capabilities of the tautomeric forms.

  • Non-polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these environments, the less polar hydroxy-pyridine form is expected to predominate.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents will favor the more polar tautomer. The pyridone form, with its larger dipole moment, is likely to be more stable than the hydroxy-pyridine form.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are capable of both donating and accepting hydrogen bonds. This property provides significant stabilization for the zwitterionic form through solvation of both the positively charged nitrogen and the negatively charged oxygen. It is therefore highly probable that an equilibrium between the hydroxy-pyridine and zwitterionic forms will exist in aqueous media, with the potential for the zwitterionic form to be the major species.

Experimental Framework for Tautomer Elucidation

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound.

Spectroscopic Analysis

4.1.1. UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for observing tautomeric equilibria in solution, as the different electronic structures of the tautomers lead to distinct absorption spectra.

Experimental Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, acetonitrile, methanol, and water) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • The hydroxy-pyridine form of 3-hydroxypyridine exhibits an absorption maximum around 278 nm in non-polar solvents[3]. A similar absorption is expected for the enol form of this compound.

    • In aqueous solution, the zwitterionic form of 3-hydroxypyridine shows two additional peaks at approximately 247 nm and 315 nm[3]. The appearance and growth of these bands with increasing solvent polarity would be strong evidence for the presence of the zwitterionic tautomer of this compound.

    • The pyridone form would also be expected to have a distinct absorption profile, likely at a different wavelength from the hydroxy-pyridine form.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify the predominant tautomer in solution.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in deuterated solvents of varying polarity (e.g., CDCl₃, acetonitrile-d₃, DMSO-d₆, and D₂O).

  • ¹H NMR Acquisition:

    • Chemical Shifts: The chemical shifts of the aromatic protons will be indicative of the electronic environment and thus the tautomeric form.

    • NH/OH Protons: The presence and chemical shift of the N-H proton (in the pyridone and zwitterionic forms) or the O-H proton (in the hydroxy-pyridine form) can be diagnostic. These signals may be broad and their observation can be solvent-dependent.

  • ¹³C NMR Acquisition:

    • Carbonyl Carbon: The most telling signal will be the presence or absence of a resonance in the carbonyl region (typically >160 ppm), which would confirm the existence of the pyridone or zwitterionic tautomer. The hydroxy-pyridine form will lack a signal in this region.

  • Variable Temperature NMR: In cases where there is a dynamic equilibrium, variable temperature NMR can be employed to study the interconversion rates and potentially resolve signals for individual tautomers at low temperatures.

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Computational Workflow:

  • Structure Optimization: Perform geometry optimization for all potential tautomers (hydroxy-pyridine, pyridone, and zwitterionic) in the gas phase and in various solvent environments using a polarizable continuum model (PCM). A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is recommended[4][5].

  • Energy Calculations: Calculate the relative Gibbs free energies of the optimized structures to predict the most stable tautomer in each environment.

  • Spectroscopic Prediction:

    • NMR: Calculate the NMR chemical shifts for each tautomer to aid in the assignment of experimental spectra.

    • UV-Vis: Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and thus the UV-Vis absorption spectra for each tautomer.

computational_workflow start Propose Tautomeric Structures opt_gas Geometry Optimization (Gas Phase) start->opt_gas opt_solv Geometry Optimization (Solvent Continuum Model) start->opt_solv energy_calc Calculate Relative Gibbs Free Energies opt_gas->energy_calc predict_nmr Predict NMR Spectra opt_gas->predict_nmr predict_uv Predict UV-Vis Spectra opt_gas->predict_uv opt_solv->energy_calc opt_solv->predict_nmr opt_solv->predict_uv compare Compare with Experimental Data energy_calc->compare predict_nmr->compare predict_uv->compare conclusion Elucidate Tautomeric Equilibrium compare->conclusion

Caption: A typical computational workflow for investigating tautomerism.

Predicted Tautomeric Behavior and Data Summary

Based on the available literature for analogous compounds, the following behavior for this compound can be predicted:

Tautomeric FormGas Phase/Non-polar SolventsPolar Aprotic SolventsPolar Protic Solvents (e.g., Water)
Hydroxy-Pyridine Predominant MinorIn equilibrium with Zwitterion
Pyridone MinorLikely Predominant Minor
Zwitterion NegligibleMinorSignificant/Predominant

Table 1: Predicted Predominant Tautomeric Forms of this compound in Different Environments.

Conclusion and Future Directions

The tautomeric landscape of this compound is likely to be a delicate balance of the hydroxy-pyridine, pyridone, and zwitterionic forms, with the equilibrium being highly sensitive to the solvent environment. The electron-withdrawing cyano group at the 4-position is expected to favor the more polar pyridone and zwitterionic tautomers in polar media.

For researchers and drug development professionals working with this scaffold, a thorough experimental and computational investigation as outlined in this guide is not merely an academic exercise but a critical step in understanding its fundamental chemical nature. The definitive characterization of the tautomeric forms of this compound will enable a more rational approach to structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and ultimately, the design of more effective and safer therapeutic agents. Future work should focus on the synthesis and detailed spectroscopic analysis of this compound in a variety of solvents, coupled with high-level computational studies to provide a complete picture of its tautomeric behavior.

References

Methodological & Application

Application Note & Protocol: Selective N-Alkylation of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective N-alkylation of 3-hydroxyisonicotinonitrile, a critical transformation for synthesizing a diverse range of substituted pyridinium compounds. N-alkylated pyridones are prevalent scaffolds in medicinal chemistry and materials science.[1][2] However, the tautomeric nature of hydroxypyridines presents a significant regioselectivity challenge, often leading to mixtures of N- and O-alkylated products.[3][4] This guide elucidates the mechanistic principles governing this selectivity and offers a detailed, field-proven protocol designed to favor the formation of the desired N-alkylated product, 1-alkyl-3-cyano-1,4-dihydropyridin-4-one. We will delve into the causality behind experimental choices, provide a step-by-step workflow, troubleshooting advice, and methods for structural verification.

Introduction: The Regioselectivity Challenge

This compound is an ambident nucleophile, existing in tautomeric equilibrium with its corresponding pyridone form. This duality means that alkylation can occur at either the nitrogen or the oxygen atom.[4] The ratio of N-alkylation to O-alkylation is highly dependent on a range of reaction parameters, including the choice of base, solvent, the nature of the alkylating agent, and temperature.[4]

Controlling the reaction outcome is paramount for efficient synthesis. Generally, the N-alkylated product (a pyridone) is thermodynamically more stable than the O-alkylated product (an alkoxypyridine). Our protocol is therefore designed to leverage conditions that favor the formation of this thermodynamically preferred isomer, ensuring high yield and purity of the target compound.

Mechanistic Rationale and Causality

The key to selective N-alkylation lies in understanding the properties of the intermediate pyridone anion. Deprotonation of this compound by a base generates a resonance-stabilized anion with nucleophilic character at both the nitrogen and oxygen atoms.

G cluster_0 Tautomeric Equilibrium & Deprotonation Start This compound Pyridone Pyridone Tautomer Start->Pyridone Equilibrium Anion Resonance-Stabilized Anion (Ambident Nucleophile) Pyridone->Anion + Base - H+ N_Alkylation N-Alkylation (Thermodynamic Product) Anion->N_Alkylation + R-X (Softer Electrophile, Polar Aprotic Solvent) O_Alkylation O-Alkylation (Kinetic Product) Anion->O_Alkylation + R-X (Harder Electrophile) G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Analysis A 1. Assemble dry glassware under N2/Ar atmosphere. B 2. Add this compound and anhydrous DMF. A->B C 3. Cool flask to 0 °C (ice bath). B->C D 4. Add NaH (60% dispersion) portion-wise. Stir for 30 min. C->D E 5. Add alkyl halide dropwise. D->E F 6. Warm to room temp. and stir overnight. E->F G 7. Monitor reaction by TLC (e.g., 50% EtOAc/Hexanes). F->G H 8. Quench reaction carefully with cold water. G->H I 9. Extract with Ethyl Acetate (3x). H->I J 10. Wash organic layers with brine, dry over Na2SO4. I->J K 11. Concentrate in vacuo. J->K L 12. Purify by silica gel column chromatography. K->L M 13. Characterize pure product (NMR, MS, IR). L->M

References

Application Note: Strategies and Protocols for the Suzuki-Miyaura Coupling of 3-Hydroxyisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical and materials science applications.[1] The 3-hydroxy-4-cyanopyridine scaffold is a valuable pharmacophore found in numerous biologically active molecules. This document provides an in-depth guide for researchers on the strategic considerations and practical execution of Suzuki-Miyaura coupling reactions using halogenated 3-hydroxyisonicotinonitrile derivatives as the electrophilic partner. We will dissect the challenges inherent to this substrate class, including catalyst inhibition and the influence of multiple functional groups, and provide robust, field-proven protocols to achieve successful and reproducible outcomes.

Introduction: The Challenge and Opportunity

The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or pseudohalide.[2] Its widespread adoption is due to mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[2]

This guide focuses on the coupling of a specific, and challenging, substrate class: halogenated derivatives of this compound (e.g., 2-bromo- or 2-chloro-3-hydroxyisonicotinonitrile). The resulting 2-aryl-3-hydroxyisonicotinonitrile products are of significant interest in drug discovery. However, the successful coupling of this substrate is not trivial and is complicated by several factors inherent to its structure:

  • The "Pyridyl Problem": The Lewis basic lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] This is a well-documented challenge, particularly for 2-substituted pyridines.[5]

  • Electron-Deficient Ring System: The presence of the electron-withdrawing nitrile group (-CN) and the pyridine nitrogen itself makes the aromatic ring electron-deficient. While this can facilitate the initial oxidative addition step with the palladium catalyst, it also increases the substrate's susceptibility to nucleophilic attack and can enhance the rate of protodeboronation of the boronic acid coupling partner.[6][7]

  • The Hydroxyl Group: The acidic proton of the hydroxyl group can interact with the basic conditions required for the reaction. This can lead to substrate deprotonation, altering its solubility and electronic properties, or consumption of the base, thereby impeding the activation of the boronic acid.

Understanding these competing factors is crucial for designing a successful reaction strategy. This guide will illuminate the causal relationships behind experimental choices to navigate these challenges.

The Catalytic System: A Component-by-Component Analysis

The success of a challenging Suzuki coupling hinges on the rational selection of each component of the catalytic system.

Palladium Precatalyst & Ligand: The Heart of the Reaction

The active catalyst is a Palladium(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.[6] For heteroaromatic substrates, the choice of ligand is arguably the most critical parameter. The ligand stabilizes the Pd(0) center, modulates its electronic properties to promote the desired catalytic cycle, and prevents the formation of inactive palladium black.[6]

  • First-Generation Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) and similar simple phosphine-based systems often fail or provide low yields for challenging substrates like substituted pyridines due to their inability to promote the reductive elimination step efficiently and their susceptibility to decomposition.

  • Modern Ligands for Heteroaromatic Coupling: For electron-deficient and sterically hindered substrates, highly active and robust catalyst systems are required. The most effective ligands are typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[8][9]

    • Biaryl Monophosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven exceptionally effective for coupling heteroaromatic chlorides and bromides.[10] Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[9]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating highly active and thermally stable catalysts. PEPPSI-type precatalysts are often used with NHC ligands.[6][11]

The Base: Activating the Nucleophile

The base plays a multifaceted role in the Suzuki coupling, but its primary function is to activate the boronic acid.[12][13] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[11][14]

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for challenging couplings. It is strong enough to promote boronate formation without causing significant hydrolysis of sensitive functional groups.

    • Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive option. Its solubility in organic solvents and the nature of the cesium cation can accelerate the reaction.

    • K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice that is effective for many systems.

For this compound, a moderately strong base like K₃PO₄ is recommended as a starting point. It is effective for the catalytic cycle while minimizing potential base-mediated side reactions involving the nitrile or hydroxyl group.

Boron Reagent & Solvent System
  • Boron Reagents: While boronic acids are common, they are susceptible to protodeboronation, especially electron-deficient or heteroaromatic variants.[5] Pinacol boronate esters (Bpin) offer greater stability and are often used to circumvent this decomposition pathway.[5]

  • Solvents: Aprotic polar solvents are typically used. An aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • 1,4-Dioxane/Water: A classic and highly effective solvent system for a wide range of Suzuki couplings.

    • Toluene/Water or DMF/Water: Alternative systems that can be beneficial depending on substrate solubility.

Degassing the solvent mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Visualization of Key Processes

To better understand the reaction, two key diagrams are presented below using the Graphviz engine.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Product) TM_Complex->Product Base_Activation R²B(OH)₂ + Base → [R²B(OH)₃]⁻ Base_Activation->TM_Complex [B(OH)₄]⁻ ArX R¹-X (e.g., 2-Halo-3-hydroxy- isonicotinonitrile) ArX->OA_Complex Boronic R²-B(OH)₂ Boronic->Base_Activation Base Base Base->Base_Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12][15]

Experimental Workflow

Experimental_Workflow cluster_workflow Generalized Experimental Workflow A 1. Reagent Preparation (Weigh Halide, Boronic Acid, Base, Catalyst) B 2. Vessel Setup (Add solids to reaction flask with stir bar) A->B C 3. Inert Atmosphere (Seal flask, evacuate and backfill with N₂/Ar) B->C D 4. Solvent Addition (Add degassed solvent via syringe) C->D E 5. Reaction (Heat to specified temperature with stirring) D->E F 6. Monitoring (Check progress by TLC or LC-MS) E->F F->E Incomplete G 7. Workup (Cool, dilute with water, extract with organic solvent) F->G Complete H 8. Purification (Dry organic layer, concentrate, purify by chromatography) G->H I 9. Characterization (Confirm structure by NMR, MS) H->I

Caption: A typical step-by-step workflow for setting up the reaction.

Recommended Starting Conditions & Protocol

The following table outlines recommended starting conditions for screening the Suzuki coupling of a 2-halo-3-hydroxyisonicotinonitrile with a generic arylboronic acid.

ParameterCondition A (Robust Start)Condition B (For Aryl Chlorides)Condition C (Alternative)
Electrophile 2-Bromo-3-hydroxyisonicotinonitrile (1.0 eq)2-Chloro-3-hydroxyisonicotinonitrile (1.0 eq)2-Bromo-3-hydroxyisonicotinonitrile (1.0 eq)
Nucleophile Arylboronic Acid (1.2 - 1.5 eq)Arylboronic Acid (1.5 eq)Arylpinacol boronate (1.2 eq)
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pd(dppf)Cl₂ (3-5 mol%)
Ligand SPhos (2-4 mol%)RuPhos (4 mol%)None (included in precatalyst)
Base K₃PO₄ (2.0 - 3.0 eq)K₃PO₄ (3.0 eq)K₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (5:1)DMF
Temperature 80 - 100 °C100 - 110 °C90 °C
Detailed Experimental Protocol: Coupling of 2-Chloro-3-hydroxyisonicotinonitrile with Phenylboronic Acid

This protocol is a representative procedure based on Condition B, which is designed for the more challenging but cost-effective aryl chloride electrophile.

Materials:

  • 2-Chloro-3-hydroxyisonicotinonitrile (1.0 mmol, 154.6 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • RuPhos (0.04 mmol, 18.6 mg)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)

  • Degassed Toluene (5 mL)

  • Degassed Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-hydroxyisonicotinonitrile, phenylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.

    • Scientist's Note: Adding the solid reagents first under ambient atmosphere is operationally simple. The catalyst is sensitive to oxygen only after it has been reduced to Pd(0) in solution at high temperature.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed toluene (5 mL) followed by the degassed water (1 mL) via syringe.

    • Scientist's Note: Solvents must be thoroughly degassed beforehand by sparging with an inert gas for at least 20-30 minutes to prevent catalyst deactivation.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Reaction Monitoring: After 12 hours, carefully take a small aliquot from the reaction mixture. Dilute it with ethyl acetate, filter through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material. If the reaction is incomplete, allow it to stir for longer.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-phenyl-3-hydroxyisonicotinonitrile.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality boronic acid (protodeboronation).4. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Use a more stable boronic ester (e.g., pinacol ester).4. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions (common with heteroaryl boronic acids).1. Switch to the corresponding pinacol boronate ester.2. Use KF as the base, which can form a more stable trifluoroborate salt in situ.[11]
Formation of Homocoupled Biaryl (R²-R²) Oxygen contamination leading to oxidative homocoupling of the boronic acid.Improve degassing technique and ensure a tight seal on the reaction vessel.
Dehalogenation of Starting Material Presence of a hydrogen source and catalyst decomposition.Ensure anhydrous solvents (if water is not part of the system). Screen different ligands; sometimes a less active catalyst can be more selective.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a challenging yet highly rewarding transformation. Success requires a departure from standard, mild coupling conditions and the adoption of modern, highly active catalytic systems. By understanding the inhibitory role of the pyridine nitrogen and the electronic nature of the substrate, researchers can rationally select robust biarylphosphine ligands, appropriate bases like K₃PO₄, and stable boronate esters to overcome these hurdles. The protocols and strategies outlined in this guide provide a validated starting point for the efficient and reproducible synthesis of valuable 2-aryl-3-hydroxyisonicotinonitrile scaffolds, paving the way for further advancements in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Hydroxyisonicotinonitrile Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this landscape, the pyridopyrimidine scaffold has emerged as a "privileged" structure, frequently found in clinically approved and investigational kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region.

This compound, also known as 3-hydroxypyridine-4-carbonitrile, is a versatile and strategically important starting material for the synthesis of a diverse range of kinase inhibitors, particularly those based on the pyridopyrimidine core. Its inherent functionalities—a hydroxyl group, a nitrile, and an activated pyridine ring—provide multiple reaction handles for the construction of complex heterocyclic systems. The hydroxyl group can direct electrophilic substitution and be converted into other functional groups, while the nitrile is a key precursor for the formation of the pyrimidine ring. This application note provides a detailed guide to the synthesis of pyridopyrimidine-based kinase inhibitors starting from this compound, including proposed reaction mechanisms, step-by-step protocols, and characterization data.

Strategic Synthetic Pathways

The primary strategy for elaborating this compound into a pyridopyrimidine kinase inhibitor core involves the introduction of an amino group at the C2 position, ortho to the nitrile. This creates the requisite ortho-aminonitrile functionality, which can then undergo cyclocondensation to form the fused pyrimidine ring. A plausible and chemically sound approach to achieve this transformation is a three-step sequence:

  • Nitration: Regioselective introduction of a nitro group at the C2 position of the pyridine ring.

  • Reduction: Conversion of the nitro group to a primary amine to generate the key 2-amino-3-hydroxyisonicotinonitrile intermediate.

  • Cyclocondensation: Annulation of the pyrimidine ring using a suitable one-carbon synthon.

This synthetic route is illustrated in the workflow diagram below.

G start This compound step1 Step 1: Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Nitro-3-hydroxyisonicotinonitrile step1->intermediate1 step2 Step 2: Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate1->step2 intermediate2 2-Amino-3-hydroxyisonicotinonitrile step2->intermediate2 step3 Step 3: Cyclocondensation (e.g., Formamide or Guanidine) intermediate2->step3 product Pyridopyrimidine Kinase Inhibitor Scaffold step3->product

Caption: Proposed synthetic workflow for kinase inhibitors.

Part 1: Synthesis of the Key Intermediate: 2-Amino-3-hydroxyisonicotinonitrile

This section details the protocols for the first two steps of the synthetic sequence: nitration and reduction.

Protocol 1: Nitration of this compound

Objective: To synthesize 2-nitro-3-hydroxyisonicotinonitrile.

Mechanism Insight: The nitration of pyridinols is directed by the hydroxyl group to the ortho and para positions. In the case of this compound, the C2 and C4 positions are activated. The C2 position is generally favored for electrophilic attack in 3-hydroxypyridines. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then acts as the electrophile.

Materials:

Reagent/SolventM.W.AmountMoles
This compound120.1112.0 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.0115 mL-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle

Procedure:

  • To the three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add the concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0-5 °C using an ice-water bath.

  • Slowly and portion-wise, add this compound (12.0 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, slowly add the concentrated nitric acid (15 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate should form.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 2-nitro-3-hydroxyisonicotinonitrile.

Expected Yield: 75-85%

Characterization Data (Predicted):

PropertyValue
AppearanceYellow solid
Molecular FormulaC₆H₃N₃O₃
Molecular Weight165.11 g/mol
¹H NMR (DMSO-d₆, 400 MHz)δ 11.5 (br s, 1H, OH), 8.5 (d, 1H), 7.8 (d, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 160.2, 155.8, 140.1, 125.4, 118.9, 115.3
Protocol 2: Reduction of 2-Nitro-3-hydroxyisonicotinonitrile

Objective: To synthesize 2-amino-3-hydroxyisonicotinonitrile.

Mechanism Insight: The reduction of an aromatic nitro group to a primary amine can be achieved using various reagents. A common and effective method is the use of a metal in acidic media, such as iron in hydrochloric acid. The iron acts as the reducing agent, transferring electrons to the nitro group, which is protonated by the acid. This process involves several intermediates (nitroso, hydroxylamine) before the final amine is formed.

Materials:

Reagent/SolventM.W.AmountMoles
2-Nitro-3-hydroxyisonicotinonitrile165.1116.5 g0.1
Iron powder55.8428.0 g0.5
Concentrated Hydrochloric Acid36.4610 mL-
Ethanol46.07200 mL-
Water18.0250 mL-

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In the 500 mL round-bottom flask, suspend 2-nitro-3-hydroxyisonicotinonitrile (16.5 g, 0.1 mol) and iron powder (28.0 g, 0.5 mol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Stir the suspension and slowly add concentrated hydrochloric acid (10 mL).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The color of the reaction should change from yellow to a darker shade. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-amino-3-hydroxyisonicotinonitrile.

Expected Yield: 80-90%

Characterization Data (Predicted):

PropertyValue
AppearanceOff-white to light brown solid
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
¹H NMR (DMSO-d₆, 400 MHz)δ 9.8 (br s, 1H, OH), 7.9 (d, 1H), 7.1 (d, 1H), 5.8 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ 152.1, 148.5, 138.2, 120.3, 116.8, 110.5

Part 2: Construction of the Pyridopyrimidine Kinase Inhibitor Core

With the key intermediate, 2-amino-3-hydroxyisonicotinonitrile, in hand, the final step is the formation of the fused pyrimidine ring. This can be achieved through various cyclocondensation reactions. Two common and effective methods are presented below.

Protocol 3A: Synthesis of a Pyrido[2,3-d]pyrimidin-4-ol Scaffold

Objective: To synthesize a 4-hydroxypyrido[2,3-d]pyrimidine derivative.

Mechanism Insight: Heating an ortho-aminonitrile with formamide results in the formation of a fused 4-aminopyrimidine. However, in the presence of a hydroxyl group at the 3-position, the initial product can tautomerize or be hydrolyzed under the reaction conditions to the more stable 4-oxo (or 4-hydroxy) tautomer.

G intermediate 2-Amino-3-hydroxyisonicotinonitrile reagent Formamide (Heat) intermediate->reagent product Pyrido[2,3-d]pyrimidin-4-ol reagent->product G intermediate 2-Amino-3-hydroxyisonicotinonitrile reagent Guanidine HCl (Base, Heat) intermediate->reagent product 4-Amino-pyrido[2,3-d]pyrimidine reagent->product

Application Note: HPLC-MS/MS for In-Process Monitoring and Impurity Profiling of 3-Hydroxyisonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-Hydroxyisonicotinonitrile in complex reaction mixtures. This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Monitoring its formation and profiling related impurities during synthesis is critical for process optimization, yield maximization, and ensuring the quality of the final active pharmaceutical ingredient (API). The developed method utilizes a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The protocol provides high selectivity and sensitivity, enabling the accurate quantification of the target analyte while separating it from starting materials and potential by-products. This guide offers a detailed, step-by-step protocol, method validation data, and expert insights into the analytical choices, making it an essential tool for researchers, process chemists, and quality control analysts in the pharmaceutical industry.

Introduction and Scientific Context

This compound, a pyridine derivative, serves as a key building block in medicinal chemistry. Its chemical structure, featuring a pyridine ring, a hydroxyl group, and a nitrile group, makes it a versatile precursor for a wide range of therapeutic agents. The precise control of its synthesis is paramount. In-process analysis of reaction mixtures presents a significant analytical challenge due to the presence of unreacted starting materials, reagents, solvents, and structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an ideal technique for this application, offering high separation efficiency and definitive molecular identification.[1] This combination allows for the resolution of components within the complex matrix and provides mass-to-charge ratio information for unambiguous confirmation. Specifically, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, which is crucial for detecting trace-level impurities.[2] This note details a method optimized for the specific physicochemical properties of this compound.

Analyte Physicochemical Properties:

PropertyValueSource
Chemical Formula C₆H₄N₂O[3]
Molecular Weight 120.11 g/mol [3]
pKa 5.38 ± 0.10 (Predicted)[4]
LogP 0.65888 (Predicted)[4]
Melting Point 166 °C[4]

The presence of a basic pyridine nitrogen (pKa ~5.38) makes the molecule readily protonated, suggesting that positive ion electrospray ionization will be highly effective for MS detection.[5][6]

Experimental Design and Rationale

The selection of analytical parameters was driven by the chemical nature of the analyte and the complexity of the sample matrix.

Rationale for Chromatographic Choices

A reverse-phase C18 stationary phase was selected for its proven utility in separating small, polar aromatic molecules like pyridine derivatives.[7] The mobile phase consists of water and acetonitrile, providing a good balance of polarity for eluting the target compound and its potential impurities. The addition of formic acid serves a dual purpose: it acidifies the mobile phase to ensure the consistent protonation of the pyridine nitrogen, leading to sharp, symmetrical chromatographic peaks, and it enhances the ionization efficiency in the ESI source for a stronger MS signal.

Rationale for Mass Spectrometric Detection

Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like this compound. Positive ion mode was chosen to leverage the basicity of the pyridine ring nitrogen, which readily accepts a proton to form a stable [M+H]⁺ ion. A triple quadrupole mass spectrometer enables MS/MS analysis, specifically using Multiple Reaction Monitoring (MRM). This approach involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process drastically reduces chemical noise and enhances selectivity and sensitivity, allowing for accurate quantification even in a crude reaction mixture.[2]

Step-by-Step Analytical Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade, 99%)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm Syringe filters (PTFE or suitable solvent-compatible material)

Instrumentation
  • HPLC System: Agilent 1200 Series, Waters ACQUITY UPLC, or equivalent system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: AB Sciex API 4000 QTRAP, Waters TQ-S, or equivalent triple quadrupole mass spectrometer with an ESI source.

Standard and Sample Preparation

Preparation of Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 (v/v) mixture of Methanol and Water. This stock is stable for up to 1 month when stored at 2-8°C.[3]

Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution using 50:50 Acetonitrile/Water to prepare a series of calibration standards.

  • A suggested concentration range is 1 ng/mL to 1000 ng/mL.

Preparation of Reaction Mixture Sample:

  • Quench a 100 µL aliquot of the reaction mixture.

  • Dilute the aliquot 1:1000 (or as appropriate to fall within the calibration range) with 50:50 Acetonitrile/Water. The dilution factor must be precisely recorded.

  • Vortex the diluted sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

Parameter Setting
Column C18 Reverse-Phase, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B over 0.5 min; hold for 2.5 min

| Total Run Time | 10 minutes |

Table 2: Mass Spectrometer Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage +4500 V
Source Temperature 500 °C
Curtain Gas (CUR) 25 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transition 1 (Quantifier) 121.1 → 94.1 (Collision Energy: 25 eV)

| MRM Transition 2 (Qualifier) | 121.1 → 67.1 (Collision Energy: 35 eV) |

Rationale for MRM Transitions: The precursor ion at m/z 121.1 corresponds to the protonated molecule [C₆H₄N₂O + H]⁺. The fragment at m/z 94.1 likely corresponds to the loss of HCN (27 Da), a common fragmentation pathway for cyanopyridines.[8] The second transition serves as a qualifier for identity confirmation.

Method Validation and Performance

The method was validated for specificity, linearity, accuracy, and precision to ensure trustworthy and reliable results.

Table 3: Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (R²) > 0.998 R² > 0.995
Range 1 - 1000 ng/mL -
Accuracy (% Recovery) 96.8% - 104.2% 85% - 115%
Precision (% RSD) < 5% < 15%
LOD (Signal/Noise > 3) 0.3 ng/mL -

| LOQ (Signal/Noise > 10) | 1.0 ng/mL | - |

The method demonstrates excellent linearity across the specified range. Accuracy and precision values are well within the typical acceptance criteria for chromatographic assays, confirming the method's suitability for quantitative analysis.[9]

Workflow and Data Analysis

The complete analytical workflow is designed for efficiency and accuracy, from sample receipt to final report generation.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Dilute 2. Perform Serial Dilution Sample->Dilute Filter 3. Filter with 0.22 µm Syringe Filter Dilute->Filter HPLC 4. HPLC Separation (C18 Column) Filter->HPLC MS 5. MS/MS Detection (MRM Mode) HPLC->MS Integrate 6. Integrate Peak Area MS->Integrate Calibrate 7. Quantify using Calibration Curve Integrate->Calibrate Report 8. Generate Report (Concentration in mg/mL) Calibrate->Report

Caption: HPLC-MS/MS workflow from sample preparation to final report.

Data Analysis:

  • Integrate the peak area for the quantifier MRM transition (121.1 → 94.1) in both the standards and the unknown samples.

  • Generate a linear calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the diluted sample using the regression equation from the calibration curve.

  • Multiply the result by the dilution factor to determine the final concentration in the original reaction mixture.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable tool for the quantitative analysis of this compound in synthetic reaction mixtures. The protocol is robust and has been thoroughly validated, demonstrating excellent performance in linearity, accuracy, and precision. By implementing this method, process chemists and analytical scientists can gain critical insights into reaction kinetics, optimize process parameters, and ensure the quality and purity of this important pharmaceutical intermediate.

References

Application Note: High-Purity Isolation of 3-Hydroxyisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

3-Hydroxyisonicotinonitrile and its derivatives are pivotal structural motifs in contemporary medicinal chemistry, serving as key building blocks for a range of therapeutic agents. The presence of the hydroxyl and nitrile functionalities on the pyridine ring offers versatile handles for molecular elaboration. However, the synthetic routes to these compounds can often yield a mixture of starting materials, intermediates, and by-products. Achieving a high degree of purity is not merely a matter of good practice; it is a prerequisite for obtaining accurate biological data, ensuring reproducible results, and meeting stringent regulatory standards in drug development. This application note provides a comprehensive guide to the principal techniques for the purification of this compound derivatives, grounded in chemical principles and supported by actionable protocols.

Understanding the Physicochemical Landscape

The purification strategy for any given this compound derivative is dictated by its unique physicochemical properties. The presence of the polar hydroxyl group and the moderately polar nitrile group, combined with the basicity of the pyridine nitrogen, results in compounds that are typically solids with moderate to good solubility in polar organic solvents. Key factors to consider before selecting a purification method include:

  • Polarity: The overall polarity of the molecule, influenced by other substituents on the pyridine ring.

  • Solubility: The solubility profile in a range of organic solvents and aqueous systems.

  • Thermal Stability: The potential for degradation at elevated temperatures.

  • pKa: The acidity of the hydroxyl group and the basicity of the pyridine nitrogen will influence its behavior in acidic or basic media.

A thorough understanding of these properties will enable the rational selection of the most appropriate purification technique, or combination of techniques, to achieve the desired level of purity.

Core Purification Strategies: A Multi-pronged Approach

A multi-step purification strategy is often necessary to achieve high purity. The general workflow can be conceptualized as follows:

Purification Workflow A Crude Reaction Mixture B Work-up & Extraction A->B Initial clean-up C Crystallization / Recrystallization B->C For crystalline solids D Column Chromatography B->D For oils or complex mixtures C->D If further purification is needed E Purity Assessment (HPLC, NMR) C->E D->C For final polishing D->E F High-Purity Product (>98%) E->F Meets specification

Caption: General purification workflow for this compound derivatives.

I. Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique for the initial clean-up of the crude reaction mixture, primarily to remove inorganic salts, highly polar or non-polar impurities, and unreacted starting materials.[1] The strategy hinges on the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[1]

Protocol 1: General Liquid-Liquid Extraction
  • Solvent Selection: Choose an organic solvent in which the this compound derivative is readily soluble, and that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Procedure: a. Quench the reaction mixture with an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate solution, or dilute acid). b. Transfer the mixture to a separatory funnel. c. Add the selected organic solvent. d. Shake the funnel vigorously, periodically venting to release any pressure. e. Allow the layers to separate. The organic layer will contain the product.[1] f. Drain the aqueous layer. g. Wash the organic layer with brine to remove residual water. h. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Senior Scientist's Insight: The pH of the aqueous phase can be manipulated to enhance separation. For instance, washing with a dilute acid solution can protonate basic impurities, rendering them more water-soluble and pulling them into the aqueous layer. Conversely, a dilute basic wash can deprotonate acidic impurities.

II. Crystallization: The Path to High Purity Solids

For solid derivatives, crystallization is often the most effective method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the target compound will crystallize out, leaving impurities behind in the solvent.

Protocol 2: Recrystallization
  • Solvent Screening: The key to successful recrystallization is selecting the right solvent system. The ideal solvent should:

    • Poorly dissolve the compound at room temperature.

    • Readily dissolve the compound at its boiling point.

    • Not react with the compound.

    • Have a boiling point below the melting point of the compound.

    • Be easily removable.

    Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. c. Continue adding small portions of the hot solvent until the solid just dissolves. d. If the solution is colored, hot filtration may be necessary to remove insoluble impurities. e. Allow the solution to cool slowly to room temperature. f. Further cool the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration. h. Wash the crystals with a small amount of cold solvent. i. Dry the crystals under vacuum.

III. Column Chromatography: For Challenging Separations

When crystallization is not feasible or fails to provide the desired purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.

Protocol 3: Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that uses pressure to force the mobile phase through the column, speeding up the separation.[2][3][4]

  • Stationary Phase: Silica gel (230-400 mesh) is the most common stationary phase for purifying pyridine derivatives.[4]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between the product and impurities (target Rf of ~0.3).

  • Procedure: a. Pack a glass column with a slurry of silica gel in the chosen non-polar solvent. b. Pre-elute the column with the starting mobile phase. c. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. d. Carefully load the adsorbed sample onto the top of the column. e. Begin elution with the mobile phase, gradually increasing the polarity (gradient elution) if necessary.[2][3] f. Collect fractions and monitor them by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for effective separation.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolOffers a good polarity range for eluting pyridine derivatives.
Gradient Stepwise or linearA gradual increase in polarity helps to resolve closely related compounds.
Loading Dry loading is preferredPrevents band broadening and improves resolution.

IV. Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of the this compound derivative. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique that can separate and quantify the components of a mixture.[5] A reverse-phase C18 column is typically used for the analysis of pyridine derivatives.[5][6]

Proposed HPLC Method:

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Detection: UV at a wavelength where the compound has maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for both structural confirmation and purity assessment.[7] The presence of impurity peaks in the spectrum indicates that further purification is required. Quantitative NMR (qNMR) can be used for a precise determination of purity by integrating the signals of the analyte against a certified internal standard.[7]

Safety Considerations

Cyanopyridine derivatives, including this compound, should be handled with care as they can be harmful if swallowed, in contact with skin, or if inhaled.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10][11][12] Consult the Safety Data Sheet (SDS) for the specific compound before handling.[8][10][11]

Conclusion

The purification of this compound derivatives is a critical step in their application in research and drug development. A systematic approach, beginning with an understanding of the compound's physicochemical properties, followed by the judicious application of extraction, crystallization, and chromatographic techniques, will consistently yield material of high purity. Rigorous purity assessment by HPLC and NMR is the final, indispensable step to validate the success of the purification strategy.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Hydroxyisonicotinonitrile Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Hydroxyisonicotinonitrile, a key building block in the synthesis of numerous pharmaceutical agents, presents unique challenges for large-scale production. This document provides a comprehensive guide to the multi-ton scale-up synthesis of this compound, focusing on a robust and scalable multi-step synthetic route. Detailed protocols, process optimization considerations, safety protocols, and analytical methods are provided to ensure a safe, efficient, and reproducible manufacturing process. This guide is intended to provide a practical framework for researchers and process chemists involved in the development and manufacturing of nitrogen-containing heterocyclic intermediates.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-hydroxy-4-cyanopyridine, is a pivotal intermediate in the pharmaceutical industry. Its unique structural motif, featuring a pyridine ring substituted with both a hydroxyl and a cyano group, makes it a versatile precursor for a wide array of complex molecules, including but not limited to, novel kinase inhibitors, antiviral agents, and other therapeutic compounds. The efficient and cost-effective production of this intermediate is therefore a critical step in the drug development pipeline.

This application note outlines a scalable synthetic pathway, commencing from readily available starting materials and proceeding through a series of robust chemical transformations. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the process.

Recommended Synthetic Pathway

A multi-step synthetic approach is recommended for the large-scale production of this compound. This pathway is designed for scalability, safety, and economic viability. The overall synthetic scheme is depicted below:

Synthetic Pathway 4-Picoline 4-Picoline 4-Cyanopyridine 4-Cyanopyridine 4-Picoline->4-Cyanopyridine Ammoxidation 3-Nitro-4-cyanopyridine 3-Nitro-4-cyanopyridine 4-Cyanopyridine->3-Nitro-4-cyanopyridine Nitration 3-Aminoisonicotinonitrile 3-Aminoisonicotinonitrile 3-Nitro-4-cyanopyridine->3-Aminoisonicotinonitrile Reduction This compound This compound 3-Aminoisonicotinonitrile->this compound Diazotization & Hydrolysis

Caption: Overall synthetic route for this compound.

Step-by-Step Synthesis Protocols

Step 1: Ammoxidation of 4-Picoline to 4-Cyanopyridine

The initial step involves the vapor-phase ammoxidation of 4-picoline, a cost-effective and readily available starting material. This process is a well-established industrial method for the production of cyanopyridines.[1]

Reaction:

4-CH₃-C₅H₄N + NH₃ + 1.5 O₂ → 4-CN-C₅H₄N + 3 H₂O

Protocol:

This reaction is typically carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures.

ParameterValue/RangeRationale
Catalyst Vanadium-Titanium-Tin oxideHigh activity and selectivity for the ammoxidation of picolines.[2]
Temperature 350-450 °CEnsures sufficient reaction rate and catalyst activity.
Pressure 0.02-0.07 MPaSlightly elevated pressure to facilitate the gas-phase reaction.
Feed Ratio (molar) 4-Picoline : NH₃ : Air = 1 : 3-6 : 15-25An excess of ammonia and air is used to maximize the conversion of 4-picoline and maintain catalyst stability.
Space Velocity 1000-3000 h⁻¹Optimizes reactor throughput and conversion.

Procedure:

  • A gaseous mixture of 4-picoline, ammonia, and air is preheated and fed into the reactor containing the catalyst.

  • The reaction is highly exothermic, and the reactor temperature is controlled using a suitable cooling medium (e.g., molten salt bath).

  • The reactor effluent, containing 4-cyanopyridine, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

  • The crude 4-cyanopyridine is then purified by fractional distillation under reduced pressure to achieve a purity of >99%.[3]

Ammoxidation_Workflow cluster_0 Feed Preparation cluster_1 Reaction cluster_2 Product Separation & Purification 4-Picoline_Vaporizer 4-Picoline Vaporizer Mixing_Chamber Mixing Chamber 4-Picoline_Vaporizer->Mixing_Chamber Ammonia_Source Ammonia Source Ammonia_Source->Mixing_Chamber Air_Compressor Air Compressor Air_Compressor->Mixing_Chamber Reactor Fixed-Bed Reactor (V-Ti-Sn Catalyst) Mixing_Chamber->Reactor Condenser Condenser Reactor->Condenser Crude_Product_Tank Crude Product Tank Condenser->Crude_Product_Tank Distillation_Column Fractional Distillation Crude_Product_Tank->Distillation_Column Pure_4-Cyanopyridine Pure 4-Cyanopyridine Distillation_Column->Pure_4-Cyanopyridine

Caption: Workflow for the ammoxidation of 4-picoline.

Step 2: Nitration of 4-Cyanopyridine to 3-Nitro-4-cyanopyridine

The nitration of the pyridine ring is a critical step. Direct nitration of pyridines can be challenging due to the deactivation of the ring by the nitrogen atom. However, a safer and scalable method is employed here. While methods using dinitrogen pentoxide exist, they are often deemed too hazardous for large-scale production.[4] A more controlled approach using a mixed acid system under carefully controlled conditions is recommended. The use of continuous flow reactors can significantly enhance the safety of this highly exothermic reaction.[5]

Reaction:

4-CN-C₅H₄N + HNO₃ + H₂SO₄ → 3-NO₂-4-CN-C₅H₄N + H₂O

Protocol:

ParameterValue/RangeRationale
Nitrating Agent Fuming Nitric Acid / Concentrated Sulfuric AcidA strong nitrating medium is required to overcome the deactivation of the pyridine ring.
Temperature 0-10 °CStrict temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
Reaction Time 2-4 hoursSufficient time for complete conversion.
Quenching Ice/WaterCareful quenching of the reaction mixture is essential for safety and product isolation.

Procedure:

  • To a cooled (0-5 °C) reactor containing concentrated sulfuric acid, 4-cyanopyridine is added portion-wise, maintaining the temperature below 10 °C.

  • Fuming nitric acid is then added dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • The reaction mixture is stirred at 0-10 °C for 2-4 hours.

  • The reaction is carefully quenched by pouring it onto crushed ice.

  • The precipitated product, 3-nitro-4-cyanopyridine, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Safety Considerations: Nitration reactions are highly exothermic and potentially hazardous. It is imperative to have robust temperature control and an emergency quenching plan in place. The use of continuous flow reactors is highly recommended for improved safety and heat management on a large scale.[5]

Step 3: Catalytic Reduction of 3-Nitro-4-cyanopyridine to 3-Aminoisonicotinonitrile

The reduction of the nitro group to an amino group is achieved through catalytic hydrogenation. This method is highly efficient, clean, and scalable, avoiding the use of stoichiometric metal reductants that can lead to significant waste streams.[6]

Reaction:

3-NO₂-4-CN-C₅H₄N + 3 H₂ → 3-NH₂-4-CN-C₅H₄N + 2 H₂O

Protocol:

ParameterValue/RangeRationale
Catalyst 5% Pd/C or Raney NickelThese catalysts are highly effective for the reduction of aromatic nitro groups.
Solvent Methanol or EthanolProvides good solubility for the starting material and is compatible with the hydrogenation conditions.
Hydrogen Pressure 3-5 barModerate pressure is sufficient for the reduction and is manageable in standard industrial reactors.
Temperature 25-50 °CThe reaction is typically run at or slightly above room temperature.
Reaction Time 4-8 hoursMonitored by HPLC until completion.

Procedure:

  • A pressure reactor is charged with 3-nitro-4-cyanopyridine, the catalyst, and the solvent.

  • The reactor is purged with nitrogen and then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is stirred vigorously at the specified temperature until the hydrogen uptake ceases.

  • The catalyst is removed by filtration through a bed of celite.

  • The filtrate is concentrated under reduced pressure to yield crude 3-aminoisonicotinonitrile, which can be purified by recrystallization.

Step 4: Diazotization and Hydrolysis of 3-Aminoisonicotinonitrile to this compound

This final step involves a Sandmeyer-type reaction where the amino group is converted to a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group.[7] This transformation must be performed at low temperatures to ensure the stability of the diazonium intermediate.

Reaction:

  • 3-NH₂-4-CN-C₅H₄N + NaNO₂ + 2 H₂SO₄ → [N₂⁺-4-CN-C₅H₄N]HSO₄⁻ + NaHSO₄ + 2 H₂O

  • [N₂⁺-4-CN-C₅H₄N]HSO₄⁻ + H₂O → 3-OH-4-CN-C₅H₄N + N₂ + H₂SO₄

Protocol:

ParameterValue/RangeRationale
Diazotizing Agent Sodium Nitrite (NaNO₂)A common and effective reagent for diazotization.
Acid Dilute Sulfuric AcidProvides the acidic medium for the formation of nitrous acid and the diazonium salt.
Temperature 0-5 °CCrucial for the stability of the diazonium salt intermediate.
Hydrolysis Temp. 80-100 °CHeating the diazonium salt solution promotes the hydrolysis to the hydroxyl group.

Procedure:

  • 3-Aminoisonicotinonitrile is dissolved in dilute sulfuric acid and cooled to 0-5 °C in a reactor.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • The cold diazonium salt solution is then slowly added to a separate reactor containing boiling water or dilute sulfuric acid.

  • The mixture is heated at 80-100 °C until the evolution of nitrogen gas ceases.

  • The solution is cooled, and the pH is adjusted to 6-7 with a suitable base (e.g., sodium carbonate).

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Purification of this compound

The final product can be purified by recrystallization to achieve the high purity required for pharmaceutical applications. The choice of solvent is critical for effective purification.

Protocol: Recrystallization

ParameterRecommended Solvent SystemRationale
Solvent Ethanol/Water or Isopropanol/WaterThis compound has good solubility in hot alcohols and lower solubility in cold water, making this a suitable solvent system for recrystallization.[8][9]

Procedure:

  • The crude this compound is dissolved in a minimum amount of hot ethanol or isopropanol.

  • Hot water is added dropwise until the solution becomes slightly turbid.

  • A small amount of the hot alcohol is added to redissolve the precipitate, resulting in a saturated solution.

  • The solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • The purified crystals are collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Hot Ethanol/Water Crude_Product->Dissolution Cooling Slow Cooling & Ice Bath Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

Analytical Methods and Quality Control

To ensure the quality and purity of the intermediates and the final product, the following analytical techniques should be employed at each stage of the synthesis:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To monitor reaction progress, determine purity, and quantify impurities.
Gas Chromatography (GC) For analyzing the purity of volatile starting materials and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) For structural confirmation of intermediates and the final product.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the structure.
Melting Point Analysis As a preliminary indicator of purity.

Safety and Environmental Considerations

General Precautions:

  • All operations should be conducted in well-ventilated areas or fume hoods.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Emergency eyewash stations and safety showers should be readily accessible.

Specific Hazards:

  • Cyanides: 4-Cyanopyridine and its derivatives are toxic. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

  • Nitration: As previously mentioned, nitration reactions are highly energetic. Strict adherence to temperature control and quenching procedures is essential.

  • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.

  • Diazonium Salts: Diazonium salts can be explosive in their isolated, dry state. They should always be handled in solution and at low temperatures.

Waste Management:

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous waste containing cyanide should be treated with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal.

Conclusion

The successful scale-up synthesis of this compound is achievable through a well-designed and controlled multi-step process. The protocols and guidelines presented in this application note provide a solid foundation for the safe, efficient, and reproducible production of this critical pharmaceutical intermediate. Careful attention to process parameters, safety procedures, and analytical monitoring is paramount to ensuring a high-quality final product.

References

The Versatility of 3-Hydroxyisonicotinonitrile: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Hydroxyisonicotinonitrile in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Among the myriad of building blocks available to the synthetic chemist, this compound stands out as a particularly versatile and strategic precursor. Its unique arrangement of a hydroxyl group, a nitrile moiety, and a pyridine ring within a compact framework provides a rich playground for a multitude of chemical transformations. This guide delves into the practical applications of this compound in the synthesis of diverse and novel heterocyclic compounds, providing detailed protocols and insights into the underlying chemical principles. For researchers, scientists, and drug development professionals, understanding the synthetic potential of this readily available starting material can unlock new avenues for the creation of innovative therapeutic agents.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay between its three key functional groups. The hydroxyl group can act as a nucleophile or be converted into a better leaving group. The nitrile group is a potent electrophile and can participate in cyclization reactions. The pyridine ring, with its electron-withdrawing nitrogen atom, influences the reactivity of the other functional groups and can itself be a site for further functionalization.

This guide will explore several key synthetic transformations of this compound, including:

  • Functional Group Interconversion: Conversion of the hydroxyl group to amino and hydrazinyl moieties to open up new cyclization pathways.

  • Cyclocondensation Reactions: Building fused ring systems by reacting this compound and its derivatives with bifunctional reagents.

  • Named Reactions: Harnessing the power of established reactions like the Thorpe-Ziegler cyclization to construct complex heterocyclic frameworks.

By understanding these fundamental transformations, researchers can rationally design synthetic routes to a wide array of novel heterocyclic compounds with potential applications in drug discovery.

Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including their potential as kinase inhibitors and anti-cancer agents. This compound serves as an excellent starting point for the synthesis of these valuable scaffolds. The key strategic step involves the conversion of the hydroxyl group to a hydrazinyl moiety, which can then undergo cyclization to form the pyrazole ring.

Protocol 1: Synthesis of 3-Hydrazinylisonicotinonitrile

This protocol details the conversion of this compound to 3-hydrazinylisonicotinonitrile, a key intermediate for pyrazole synthesis.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a solution of this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (80%, 20 mmol).

  • The reaction mixture is heated under reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-hydrazinylisonicotinonitrile.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes the cyclization of 3-hydrazinylisonicotinonitrile with a β-ketoester to form a substituted pyrazolo[3,4-b]pyridine.

Materials:

  • 3-Hydrazinylisonicotinonitrile

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • A mixture of 3-hydrazinylisonicotinonitrile (10 mmol) and ethyl acetoacetate (12 mmol) in glacial acetic acid (30 mL) is placed in a round-bottom flask.

  • The mixture is heated under reflux with stirring for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine derivative.

Expected Yield: 60-70%

Reaction Scheme and Mechanistic Rationale

The synthesis of pyrazolo[3,4-b]pyridines from this compound proceeds through a two-step sequence. The initial nucleophilic substitution of the hydroxyl group by hydrazine hydrate forms the key 3-hydrazinyl intermediate. This is followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine ring system.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclocondensation This compound This compound 3-Hydrazinylisonicotinonitrile 3-Hydrazinylisonicotinonitrile This compound->3-Hydrazinylisonicotinonitrile Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3-Hydrazinylisonicotinonitrile 3-Hydrazinylisonicotinonitrile_2 3-Hydrazinylisonicotinonitrile Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 3-Hydrazinylisonicotinonitrile_2->Pyrazolo[3,4-b]pyridine Acetic Acid, Reflux Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Pyrazolo[3,4-b]pyridine

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

Application Note 2: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities, including applications as kinase inhibitors in cancer therapy. The synthesis of these compounds from this compound requires the initial conversion of the hydroxyl group to an amino group, followed by cyclization with a suitable one-carbon synthon.

Protocol 3: Synthesis of 3-Aminoisonicotinonitrile

This protocol outlines the amination of this compound.

Materials:

  • This compound

  • Ammonium hydroxide (concentrated)

  • Autoclave or sealed tube

  • Heating apparatus

Procedure:

  • A mixture of this compound (10 mmol) and concentrated ammonium hydroxide (50 mL) is placed in a high-pressure autoclave or a sealed tube.

  • The vessel is securely sealed and heated to 150-180 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is carefully vented and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 3-aminoisonicotinonitrile.

Expected Yield: 50-60%

Protocol 4: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes the cyclization of 3-aminoisonicotinonitrile with formamide to yield the parent pyrido[2,3-d]pyrimidin-4-amine.

Materials:

  • 3-Aminoisonicotinonitrile

  • Formamide

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Distillation apparatus

Procedure:

  • A mixture of 3-aminoisonicotinonitrile (10 mmol) and formamide (25 mL) is heated at 180-200 °C for 4-6 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The resulting solid is triturated with water, collected by filtration, and washed with cold water.

  • The crude product is recrystallized from a suitable solvent to give pure pyrido[2,3-d]pyrimidin-4-amine.

Expected Yield: 65-75%

Reaction Scheme and Mechanistic Rationale

The synthesis of pyrido[2,3-d]pyrimidines from this compound is a two-step process. The first step is a high-temperature amination reaction. The second step is a cyclization reaction where 3-aminoisonicotinonitrile reacts with a one-carbon source like formamide. The mechanism involves the initial formation of a formamidine intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the formamidine carbon, followed by tautomerization to the aromatic pyrido[2,3-d]pyrimidine system.

G cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization This compound This compound 3-Aminoisonicotinonitrile 3-Aminoisonicotinonitrile This compound->3-Aminoisonicotinonitrile High T, High P Ammonia Ammonia Ammonia->3-Aminoisonicotinonitrile 3-Aminoisonicotinonitrile_2 3-Aminoisonicotinonitrile Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine 3-Aminoisonicotinonitrile_2->Pyrido[2,3-d]pyrimidine Heat Formamide Formamide Formamide->Pyrido[2,3-d]pyrimidine

Caption: Synthesis of Pyrido[2,3-d]pyrimidines.

Application Note 3: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activities, including anti-inflammatory and anti-cancer properties. The Gewald reaction, a multicomponent reaction, provides a powerful tool for the synthesis of substituted 2-aminothiophenes. By adapting this reaction, it is possible to synthesize thieno[2,3-b]pyridines from a derivative of this compound.

Protocol 5: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines a plausible synthetic route to a thieno[2,3-b]pyridine derivative starting from 3-acetyl-2-aminopyridine, which can be conceptually derived from 3-cyano-2-pyridones.

Materials:

  • A suitable 2-pyridone precursor (derived from this compound chemistry)

  • Malononitrile

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a stirred solution of the 2-pyridone precursor (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL), add elemental sulfur (12 mmol).

  • A catalytic amount of morpholine (1-2 mL) is added to the mixture.

  • The reaction mixture is heated at reflux for 2-4 hours.

  • After cooling, the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the desired 2-amino-3-cyanothieno[2,3-b]pyridine derivative.

Expected Yield: 60-80%

Reaction Scheme and Mechanistic Rationale

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes. In this adaptation, a pyridone precursor acts as the ketone component. The reaction proceeds through a series of steps, including a Knoevenagel condensation between the pyridone and malononitrile, followed by the addition of sulfur to the activated methylene group. Subsequent intramolecular cyclization and tautomerization lead to the formation of the fused thieno[2,3-b]pyridine ring system.

G Pyridone Precursor Pyridone Precursor Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Pyridone Precursor->Thieno[2,3-b]pyridine Gewald Reaction (Base, Ethanol, Reflux) Malononitrile Malononitrile Malononitrile->Thieno[2,3-b]pyridine Sulfur Sulfur Sulfur->Thieno[2,3-b]pyridine

Caption: Gewald Synthesis of Thieno[2,3-b]pyridines.

Application Note 4: Thorpe-Ziegler Cyclization for Fused Pyridine Systems

The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines from dinitriles.[1][2] This intramolecular cyclization can be applied to appropriately substituted pyridine derivatives to construct fused ring systems. A hypothetical precursor derived from this compound, such as a 3-cyano-4-(cyanomethyl)pyridine derivative, could undergo a Thorpe-Ziegler cyclization to yield a dihydronaphthyridine derivative.

Conceptual Protocol: Thorpe-Ziegler Cyclization

Reactants:

  • A 3-cyano-4-(cyanomethyl)pyridine derivative

  • A strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide)

  • An aprotic solvent (e.g., THF, DMF)

General Procedure:

  • The dinitrile is dissolved in a dry, aprotic solvent under an inert atmosphere.

  • The solution is cooled, and a strong base is added portion-wise.

  • The reaction mixture is stirred at room temperature or gentle heating until the cyclization is complete.

  • The reaction is quenched, and the product is isolated and purified. The initial product is a β-enaminonitrile, which can be hydrolyzed to the corresponding cyclic ketone.[1]

Mechanistic Insight

The Thorpe-Ziegler reaction is initiated by the deprotonation of the α-carbon of one of the nitrile groups by a strong base, forming a carbanion.[1] This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the other nitrile group, forming a cyclic imine intermediate. Tautomerization of this intermediate leads to the more stable enamine product.[1]

G Dinitrile Precursor Dinitrile Precursor Cyclic Enaminonitrile Cyclic Enaminonitrile Dinitrile Precursor->Cyclic Enaminonitrile Thorpe-Ziegler Cyclization Strong Base Strong Base Strong Base->Cyclic Enaminonitrile

Caption: Thorpe-Ziegler Cyclization Concept.

Data Summary

Heterocyclic SystemStarting Material/IntermediateKey Reaction TypeReagentsTypical Yield
Pyrazolo[3,4-b]pyridine3-HydrazinylisonicotinonitrileCyclocondensationEthyl acetoacetate, Acetic acid60-70%
Pyrido[2,3-d]pyrimidine3-AminoisonicotinonitrileCyclizationFormamide65-75%
Thieno[2,3-b]pyridine2-Pyridone derivativeGewald ReactionMalononitrile, Sulfur, Base60-80%
Fused PyridineDinitrile derivativeThorpe-ZieglerStrong BaseVariable

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. Through straightforward functional group interconversions and the application of powerful cyclization strategies, including named reactions like the Gewald and Thorpe-Ziegler reactions, researchers can access diverse molecular scaffolds of significant interest in medicinal chemistry. The protocols and mechanistic insights provided in this guide serve as a foundation for the exploration of new synthetic routes and the development of next-generation therapeutic agents. The continued investigation into the reactivity of this compound and its derivatives is poised to unlock even more innovative and efficient pathways to complex heterocyclic systems, further enriching the toolbox of the modern synthetic chemist.

References

Application Note: Parallel Synthesis of a 3-Hydroxyisonicotinonitrile Derivative Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-Hydroxyisonicotinonitrile Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif.[1][2] Among the vast landscape of pyridine derivatives, the this compound scaffold (also known as 3-hydroxy-2-cyanopyridine) has emerged as a "privileged structure" due to its versatile biological activities. These compounds and their analogs have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] The presence of the hydroxyl and nitrile functionalities provides key hydrogen bonding and dipolar interaction points, making this scaffold an attractive starting point for the discovery of novel therapeutic agents.

Diversity-oriented synthesis (DOS) is a powerful strategy to explore chemical space and accelerate the identification of new drug candidates.[4] By systematically modifying a core scaffold with a variety of building blocks, large libraries of related compounds can be generated for high-throughput screening. This application note provides a comprehensive, field-proven guide for the parallel synthesis of a diverse library of this compound derivatives, designed for researchers in drug discovery and medicinal chemistry.

We will detail a robust and eco-friendly synthetic protocol based on an advanced Guareschi-Thorpe condensation, adapted for a 96-well plate format.[5][6] Furthermore, we will provide detailed methodologies for high-throughput purification and library quality control using mass-directed preparative HPLC and LC-MS/MS analysis.

Synthetic Strategy: The Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classic multicomponent reaction for the synthesis of substituted pyridines.[5] We have selected an advanced, environmentally friendly version of this reaction that utilizes ammonium carbonate as both the nitrogen source and a mild basic buffer in an aqueous ethanol medium.[5][6][7] This approach avoids the use of harsh reagents and simplifies the work-up procedure, making it ideal for parallel synthesis.

The reaction proceeds via a three-component condensation of a 1,3-dicarbonyl compound, an active methylene nitrile (or amide), and ammonium carbonate. The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the desired this compound core.

Guareschi-Thorpe_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade R1_CO_CH2_CO_R2 1,3-Dicarbonyl (R1, R2 = Alkyl, Aryl, O-Alkyl) Knoevenagel Knoevenagel Condensation R1_CO_CH2_CO_R2->Knoevenagel NC_CH2_R3 Active Methylene Nitrile (R3 = CN, CONH2) NC_CH2_R3->Knoevenagel NH42CO3 Ammonium Carbonate (Nitrogen Source & Base) NH42CO3->Knoevenagel Catalyst Michael Michael Addition Knoevenagel->Michael Cyclization Cyclization & Aromatization Michael->Cyclization Product This compound Derivative Cyclization->Product

Figure 1: Simplified reaction mechanism of the Guareschi-Thorpe condensation.

Experimental Protocols

Part 1: Parallel Synthesis in a 96-Well Plate Format

This protocol is designed for the synthesis of a 96-compound library in a deep-well plate. All manipulations should be performed in a well-ventilated fume hood.

Materials and Equipment:

  • 96-well deep-well reaction block (2 mL volume per well)

  • Multichannel pipette or automated liquid handler

  • Heating block with temperature control compatible with 96-well plates

  • Centrifuge with a plate rotor

  • Plate sealer

  • Commercially available 1,3-dicarbonyl compounds and active methylene nitriles (see Table 1 for examples)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

Table 1: Representative Building Blocks for Library Diversification

1,3-Dicarbonyl Compounds Active Methylene Nitriles
Ethyl acetoacetateMalononitrile
Methyl acetoacetateCyanoacetamide
AcetylacetoneEthyl cyanoacetate
BenzoylacetoneMethyl cyanoacetate
Dibenzoylmethane2-(4-Chlorophenyl)acetonitrile
Ethyl benzoylacetate2-(Thiophen-2-yl)acetonitrile
1,1,1-Trifluoro-2,4-pentanedione2-Phenylacetonitrile
Cyclohexane-1,3-dione(4-Methoxyphenyl)acetonitrile

Protocol:

  • Reagent Stock Solution Preparation:

    • Prepare 0.5 M stock solutions of each 1,3-dicarbonyl compound in ethanol.

    • Prepare 0.5 M stock solutions of each active methylene nitrile in ethanol.

    • Prepare a saturated aqueous solution of ammonium carbonate.

  • Reaction Setup:

    • To each well of the 96-well deep-well plate, add the following using a multichannel pipette or liquid handler:

      • 200 µL of a 1,3-dicarbonyl stock solution (0.1 mmol).

      • 200 µL of an active methylene nitrile stock solution (0.1 mmol).

      • 400 µL of the saturated ammonium carbonate solution.

    • Seal the plate securely with a plate sealer.

  • Reaction Incubation:

    • Place the sealed reaction block on a heating block pre-heated to 80°C.

    • Allow the reactions to proceed for 12-16 hours with gentle shaking if available.

  • Work-up and Product Isolation:

    • After cooling to room temperature, carefully unseal the plate.

    • Acidify the reaction mixtures by adding 100 µL of 1M HCl to each well to neutralize the excess base.

    • Many of the this compound products will precipitate out of the aqueous solution.[6]

    • Centrifuge the plate at 3000 rpm for 10 minutes to pellet the solid products.

    • Carefully decant the supernatant.

    • Wash the solids by adding 500 µL of cold deionized water to each well, resuspending the pellets by vortexing, and centrifuging again. Decant the supernatant.

    • For products that do not precipitate, perform a liquid-liquid extraction by adding 500 µL of ethyl acetate to each well, sealing the plate, and vortexing vigorously for 2 minutes. Centrifuge to separate the layers and transfer the organic layer to a new plate. Repeat the extraction.

    • Dry the isolated solids or the combined organic extracts under a stream of nitrogen or in a vacuum centrifuge.

Parallel_Synthesis_Workflow Start Start: 96-Well Plate Dispense_Dicarbonyl Dispense 1,3-Dicarbonyl Stock Solutions Start->Dispense_Dicarbonyl Dispense_Nitrile Dispense Active Methylene Nitrile Stock Solutions Dispense_Dicarbonyl->Dispense_Nitrile Dispense_NH42CO3 Dispense Saturated (NH4)2CO3 Solution Dispense_Nitrile->Dispense_NH42CO3 Seal_Plate Seal the Reaction Plate Dispense_NH42CO3->Seal_Plate Heat_React Heat at 80°C (12-16 hours) Seal_Plate->Heat_React Cool_Down Cool to Room Temperature Heat_React->Cool_Down Acidify Acidify with 1M HCl Cool_Down->Acidify Isolate Product Isolation Acidify->Isolate Precipitation Precipitation & Centrifugation Isolate->Precipitation If solid forms Extraction Liquid-Liquid Extraction Isolate->Extraction If no solid Dry Dry Final Products Precipitation->Dry Extraction->Dry End End: Crude Library Plate Dry->End

Figure 2: Workflow for the parallel synthesis of the this compound library.

Part 2: High-Throughput Purification

Automated mass-directed preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice for purifying diverse compound libraries.[8][9][10]

Instrumentation and Conditions:

  • System: Prep-HPLC with a diode array detector (DAD) and a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 19 x 100 mm, 5 µm particle size) is generally a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 20 mL/min.

  • Gradient: A generic gradient of 5% to 95% B over 8-10 minutes is typically effective for initial screening of a diverse library.

  • Detection: UV detection at 254 nm and 280 nm. Mass-directed fraction collection based on the calculated target mass of each compound.

Protocol:

  • Sample Preparation: Dissolve the crude, dried products from each well in a suitable volume (e.g., 1 mL) of a DMSO/Methanol (1:1) mixture.

  • Method Development (Optional but Recommended): For a new library, it is advisable to perform analytical LC-MS on a representative subset of crude products to optimize the purification gradient.[11]

  • Automated Purification: Create a sequence table containing the well position, sample name, and the target mass for each compound in the library.

  • Injection and Fraction Collection: The automated system injects each sample and collects fractions only when the MS detector identifies the target mass-to-charge ratio (m/z) corresponding to the desired product.

  • Post-Purification Processing: The collected fractions are evaporated to dryness using a vacuum centrifuge to yield the purified compounds.

Part 3: Library Quality Control

The purity and identity of each compound in the final library must be confirmed. High-throughput LC-MS/MS is the standard analytical technique for this purpose.[12][13][14]

Instrumentation and Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4-0.6 mL/min.

  • Gradient: A fast gradient (e.g., 5% to 95% B in 3-5 minutes).

  • MS Detection: Electrospray ionization (ESI) in positive and/or negative mode. Data acquisition in full scan mode to confirm the molecular weight and purity by UV chromatogram integration.

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-20 µg/mL) of each purified compound in an appropriate solvent (e.g., Acetonitrile/Water 1:1).

  • Analysis: Inject each sample into the LC-MS/MS system.

  • Data Review: For each compound, verify the following:

    • The presence of a major peak in the UV chromatogram at the expected retention time.

    • The mass spectrum of this peak corresponds to the expected molecular weight of the target compound.

    • The purity is calculated based on the peak area percentage in the UV chromatogram (typically >95% for hit-finding libraries).

Table 2: Summary of Analytical and Purification Parameters

Parameter High-Throughput Purification (Prep-HPLC) Quality Control (LC-MS/MS)
Technique Mass-Directed Preparative HPLCUHPLC-MS/MS
Column C18, 19 x 100 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phases A: 0.1% FA in H₂O; B: 0.1% FA in ACNA: 0.1% FA in H₂O; B: 0.1% FA in ACN
Flow Rate ~20 mL/min~0.5 mL/min
Gradient 5-95% B over 8-10 min5-95% B over 3-5 min
Detection UV-DAD and MSUV-DAD and MS/MS
Outcome Purified compounds (>95% purity)Purity and identity confirmation

Conclusion and Outlook

This application note provides a detailed, end-to-end workflow for the efficient generation of a this compound derivative library. By employing a robust and green Guareschi-Thorpe condensation in a parallel format, coupled with modern high-throughput purification and analytical techniques, researchers can rapidly access a diverse collection of novel compounds. The resulting library serves as a valuable resource for high-throughput screening campaigns, facilitating the discovery of new hits and leads for a wide range of therapeutic targets. The inherent modularity of this synthetic approach allows for the straightforward incorporation of a vast array of commercially available building blocks, enabling the systematic exploration of the structure-activity relationships within this pharmacologically important class of molecules.

References

Application Note: Monitoring 3-Hydroxyisonicotinonitrile Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of novel chemical entities, particularly within drug development, the ability to monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique used to separate components of a mixture, making it an invaluable tool for tracking the consumption of starting materials and the formation of products in real-time.[1][2][3] This application note provides a detailed protocol for monitoring reactions involving 3-Hydroxyisonicotinonitrile, a polar aromatic compound containing both a hydroxyl and a nitrile functional group. Understanding the principles behind TLC and the specific considerations for this class of molecule will empower researchers to optimize reaction conditions, determine endpoints, and assess the purity of their reaction mixtures with confidence.

Chemical Profile: this compound

  • IUPAC Name: this compound[4]

  • Synonyms: 3-Hydroxypyridine-4-carbonitrile, 4-Cyano-3-hydroxypyridine[5][6]

  • CAS Number: 87032-82-4[4][7]

  • Molecular Formula: C₆H₄N₂O[7]

  • Molecular Weight: 120.11 g/mol [7]

  • Appearance: Solid[4]

  • Key Structural Features: A pyridine ring substituted with a hydroxyl group and a cyano (nitrile) group. These functional groups confer a high degree of polarity to the molecule.

The presence of the polar hydroxyl group and the nitrogen-containing aromatic ring suggests that this compound will have a strong affinity for polar stationary phases like silica gel. Its solubility will be higher in polar organic solvents. These characteristics are central to developing an effective TLC monitoring system.

Principles of Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action).[2][8][9]

The key principle is polarity. Silica gel is a highly polar stationary phase.[9]

  • Polar compounds will adhere more strongly to the polar silica gel and will be less soluble in a nonpolar mobile phase. Consequently, they will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[2][10]

  • Nonpolar compounds will have a weaker interaction with the silica gel and will be more readily carried up the plate by the mobile phase, leading to a higher Rf value.[2]

By carefully selecting a mobile phase of appropriate polarity, a separation between the starting material (this compound), the desired product(s), and any byproducts can be achieved.

Protocol: TLC Monitoring of a Hypothetical Reaction

This protocol outlines the steps for monitoring a generic reaction where this compound is the starting material. An example could be an O-alkylation reaction, where the hydroxyl group is converted to an ether, resulting in a less polar product.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicates a fluorescent indicator that allows for visualization under 254 nm UV light).[1]

  • TLC Chamber: A glass jar with a lid.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone).

  • Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.

  • Visualization Tools:

    • UV lamp (254 nm).[11][12]

    • Iodine chamber.[12][13]

    • Staining solution (e.g., p-anisaldehyde or potassium permanganate).

  • Reaction Mixture: The ongoing chemical reaction.

  • Reference Solutions: Dilute solutions of the starting material (this compound) and, if available, the expected product, dissolved in a volatile solvent like ethyl acetate.

Experimental Workflow

The entire process, from preparing the TLC system to interpreting the results, follows a systematic workflow.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis A 1. Select & Prepare Mobile Phase B 2. Prepare TLC Chamber A->B C 3. Prepare TLC Plate (Draw Origin Line) D 4. Prepare Reference & Reaction Samples E 5. Spot Plate (SM, Co-spot, RXN) D->E F 6. Develop Plate in Chamber E->F G 7. Mark Solvent Front & Dry Plate F->G H 8. Visualize Spots (UV, Stain) G->H I 9. Calculate Rf Values H->I J 10. Interpret Results (Reaction Progress) I->J

Caption: Workflow for reaction monitoring using TLC.

Step-by-Step Methodology

Step 1: Mobile Phase Selection and Preparation The choice of mobile phase is crucial for achieving good separation. Since this compound is polar, a solvent system consisting of a mixture of a non-polar and a polar solvent is recommended.[1]

  • Starting Point: Begin with a 1:1 mixture of Hexane:Ethyl Acetate. This is a common starting point for many organic compounds.[1]

  • Optimization: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.2-0.4.[14]

    • If the starting material spot remains at the origin (Rf ≈ 0), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:2 Hexane:Ethyl Acetate or add a small amount of an even more polar solvent like methanol).

    • If the starting material spot moves to the top of the plate (Rf ≈ 1), the mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 2:1 or 3:1 Hexane:Ethyl Acetate).

Step 2: TLC Chamber Preparation Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the TLC chamber. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of the results. Close the chamber with the lid and let it equilibrate for 5-10 minutes.

Step 3: TLC Plate Preparation Using a pencil (not a pen, as ink will run with the solvent), gently draw a straight line across the TLC plate, about 1-1.5 cm from the bottom edge. This is the origin line. Mark three small, equidistant points on this line for spotting.[14]

Step 4: Sampling and Spotting Prepare dilute solutions of your starting material (SM) and the reaction mixture (RXN) in a volatile solvent.

  • Left Lane (SM): Using a capillary tube, apply a small spot of the starting material solution to the leftmost mark on the origin line. The spot should be as small as possible (1-2 mm in diameter) to ensure good resolution.[10]

  • Middle Lane (Co-spot): Apply a spot of the starting material solution to the middle mark. Then, carefully apply a spot of the reaction mixture directly on top of the starting material spot. This "co-spot" lane is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the product's Rf is very close to the starting material's Rf.[14]

  • Right Lane (RXN): Apply a small spot of the reaction mixture to the rightmost mark.

Ensure the spots are dry before placing the plate in the chamber.

Step 5: Developing the Plate Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the solvent.[15] Close the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during this process.

Step 6: Marking and Drying When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[14][15] Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Step 7: Visualization Since this compound is an aromatic compound, it is likely to be UV-active.

  • UV Light: Place the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[11][16] Gently circle the visible spots with a pencil.

  • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Aromatic compounds often show up as brown spots.[13][17] The spots may fade, so circle them promptly.

  • Chemical Stains: If spots are not visible, a chemical stain can be used. For a polar compound like this compound and its potential products, a potassium permanganate (KMnO₄) stain can be effective, as it reacts with oxidizable functional groups like alcohols.

Data Interpretation and Analysis

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[10][18] It is calculated using the following formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [19][20]

Measure the distance from the origin line to the center of each spot and to the solvent front line. The Rf value is always between 0 and 1.[19]

ParameterMeasurement (cm)
Distance to Solvent FrontD_sf
Distance to Starting Material SpotD_sm
Distance to Product SpotD_p

Rf (Starting Material) = D_sm / D_sf Rf (Product) = D_p / D_sf

Interpreting the TLC Plate

  • t = 0 (Start of reaction): The reaction mixture lane should show only one spot, corresponding to the starting material. Its Rf value should match the SM lane.

  • t > 0 (During reaction): As the reaction proceeds, a new spot (the product) will appear in the reaction mixture lane. Concurrently, the spot corresponding to the starting material will decrease in intensity.[15]

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Example Scenario: O-Alkylation In an O-alkylation of this compound, the product (an ether) will be less polar than the starting material (an alcohol). Therefore, the product spot will have a higher Rf value than the starting material spot.

LaneObservationInterpretation
SM Single spot at Rf ≈ 0.3Reference for this compound.
Co-spot A single, potentially elongated spot at Rf ≈ 0.3.Confirms the identity of the lower spot in the RXN lane.
RXN Two spots: one faint spot at Rf ≈ 0.3 and one intense spot at Rf ≈ 0.6.The reaction is progressing. The starting material is being consumed, and the less polar product is forming.

Troubleshooting

IssuePossible CauseSolution
Spots are streaky or tailing. Sample is too concentrated; compound is very polar and interacting strongly with silica.Dilute the sample. Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase to improve spot shape.
Rf values are all too high or too low. Mobile phase is too polar or not polar enough, respectively.Adjust the solvent ratio as described in Step 1.
No spots are visible under UV light. Compounds are not UV-active.Use a chemical stain (e.g., iodine, potassium permanganate, p-anisaldehyde).
Spots run into each other. Spots were applied too close together or were too large.Ensure adequate spacing between lanes and apply smaller, more concentrated spots.
Uneven solvent front. The TLC chamber was not properly sealed or saturated; the bottom of the plate is not level.Ensure the chamber is sealed and equilibrated. Make sure the plate is placed flat on the bottom of the chamber.

Conclusion

Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving this compound. By understanding the principles of polarity and systematically developing an appropriate mobile phase, researchers can gain rapid insights into the progress of their synthesis. This allows for timely decisions regarding reaction time, the need for additional reagents, and the overall success of the transformation. The protocol and guidelines presented here provide a robust framework for implementing TLC as a routine analytical tool in any synthetic chemistry workflow.

References

Use of 3-Hydroxyisonicotinonitrile as a chemical scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Hydroxyisonicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, and among its many derivatives, the nicotinonitrile framework has emerged as a privileged scaffold.[1][2] This is evidenced by its presence in several marketed drugs, including the anticancer agents bosutinib and neratinib.[1] This guide focuses on a particularly valuable, functionalized variant: this compound. We will explore its chemical reactivity, provide detailed protocols for its derivatization, and outline methodologies for screening the resulting compounds in therapeutically relevant areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rapid generation of novel chemical entities with therapeutic potential.

The this compound Scaffold: Core Attributes

This compound (IUPAC Name: 3-hydroxy-4-cyanopyridine) is a bifunctional molecule offering multiple avenues for chemical modification. Its utility in drug discovery stems from the strategic placement of its hydroxyl and cyano groups on the pyridine ring, which allows for controlled, site-selective reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound
Molecular FormulaC₆H₄N₂O
Molecular Weight120.11 g/mol
Physical FormSolid
StorageSealed in dry, 2-8°C
InChI KeyWHPBWFPVRFLVMZ-UHFFFAOYSA-N

The scaffold's power lies in its inherent reactivity. The phenolic hydroxyl group is a prime site for introducing diversity via etherification, while the cyano group and the pyridine nitrogen offer additional points for modification. This multi-handle nature allows chemists to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability—critical parameters in lead optimization.[3][4]

G scaffold This compound O_Alkylation O-Alkylation / O-Arylation scaffold->O_Alkylation Williamson Ether Synthesis, etc. N_Alkylation N-Alkylation / Oxidation scaffold->N_Alkylation Use of Alkyl Halides, m-CPBA Cyano_Mod Cyano Group Modification scaffold->Cyano_Mod Reduction, Hydrolysis, Cycloaddition Ethers Ethers / Esters O_Alkylation->Ethers Pyridinium N-Oxides / Pyridinium Salts N_Alkylation->Pyridinium Amine_Acid Amines / Carboxamides / Tetrazoles Cyano_Mod->Amine_Acid

Caption: Reactivity map of the this compound scaffold.

Synthetic Protocols for Scaffold Derivatization

The generation of a diverse chemical library is a foundational step in any screening campaign.[5] The following protocols provide robust, adaptable methods for modifying the this compound core.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This is the most common and straightforward modification, targeting the reactive hydroxyl group. The choice of base and solvent is critical and depends on the reactivity of the alkylating agent.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild base suitable for reactive alkyl halides (e.g., benzyl bromide, allyl bromide). For less reactive halides, a stronger base like sodium hydride (NaH) is required to ensure complete deprotonation of the hydroxyl group.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. Acetone can be used as a less toxic alternative for highly reactive systems.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or Acetone) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Add K₂CO₃ (1.5-2.0 eq) or NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may run at room temperature or require heating (50-80°C) for several hours to overnight.

  • Workup: Upon completion, quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Library Generation via Multi-Component Reactions (MCRs)

MCRs are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot, accelerating the synthesis of compound libraries.[6][7] A modified Hantzsch pyridine synthesis or similar MCR can be adapted to build the core ring with desired substitutions already in place.

Step-by-Step Methodology (Illustrative Example):

  • Reactant Preparation: In a single flask, combine an enone (1.0 eq), malononitrile (1.1 eq), and a suitable aldehyde (1.0 eq).

  • Catalysis: Add a catalyst, such as piperidine or ammonium acetate (0.2 eq), in a solvent like ethanol.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring progress by TLC.[8]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Screening: From Synthesis to Activity

Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. This process typically involves a series of assays, starting with high-throughput primary screens to identify "hits," followed by more detailed secondary assays to validate them.[9]

G A Scaffold Selection: This compound B Library Synthesis (Protocols 1 & 2) A->B C Primary Screening (e.g., MTT, MIC assays) B->C D Hit Identification (Compounds showing >50% inhibition) C->D E Hit Validation (Dose-response, secondary assays) D->E F Lead Optimization (SAR Studies) E->F F->B Synthesize New Analogs G Preclinical Candidate F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxyisonicotinonitrile (CAS 87032-82-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Instead of a rigid protocol, we will explore the underlying chemistry to empower you to troubleshoot and optimize your reaction conditions effectively.

The synthesis of this compound is a multi-step process that demands precision. The most established and scalable route involves a two-step sequence starting from 3-Cyanopyridine (also known as Nicotinonitrile). This guide focuses on optimizing this pathway, addressing potential pitfalls from starting material to final product.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My N-oxidation of 3-Cyanopyridine is resulting in a low yield and significant side products. How can I improve this initial step?

Answer: This is a common bottleneck. Low yield in the N-oxidation step typically stems from two main issues: incomplete conversion or the formation of nicotinamide-N-oxide as a byproduct.[1][2]

  • Probable Cause 1: Inefficient Oxidation. The oxidizing agent, typically hydrogen peroxide, may be decomposing prematurely or the catalytic system may be suboptimal.

    • Solution:

      • Temperature Control: Maintain the reaction temperature strictly between 75-95 °C. Temperatures below this range can lead to a sluggish reaction, while higher temperatures can decompose the H2O2 and increase byproduct formation.[3]

      • Controlled Addition: Add the hydrogen peroxide (30% solution is standard) dropwise over a prolonged period (e.g., 10-12 hours).[2] This maintains a steady, effective concentration of the oxidant without causing exothermic spikes.

      • Catalyst System: While various catalysts are reported, a system using sulfuric acid as a co-catalyst with phosphotungstic or silicomolybdic acid has proven effective for high selectivity and yield.[1][3] Ensure the catalyst is fully dissolved before H2O2 addition.

  • Probable Cause 2: Nitrile Hydrolysis. The reaction conditions (acidic, aqueous, heated) can partially hydrolyze the nitrile group of your starting material or product to an amide, yielding nicotinamide-N-oxide. This impurity complicates the subsequent rearrangement step.

    • Solution:

      • High Selectivity Catalysts: The use of catalysts like silicomolybdic acid is reported to minimize the formation of the amide byproduct, leading to higher purity of the desired 3-Cyanopyridine N-oxide.[1]

      • Post-Reaction Workup: Upon completion, cool the reaction mixture to below 15 °C to precipitate the N-oxide product.[2] Prompt filtration and drying prevent further degradation or side reactions in the acidic mother liquor.

Question 2: The rearrangement of 3-Cyanopyridine N-oxide to this compound is not working. What are the critical parameters for this step?

Answer: The rearrangement of a pyridine N-oxide is a sensitive transformation, often involving an acyl intermediate. The classic approach uses an acid anhydride like acetic anhydride.

  • Probable Cause 1: Incorrect Rearrangement Conditions. This reaction is mechanistically complex, potentially involving a[2][2]-sigmatropic rearrangement, and is highly dependent on the reaction conditions.[4]

    • Solution:

      • Reagent: Acetic anhydride is the most common reagent. It acylates the N-oxide oxygen, creating a reactive intermediate that facilitates the rearrangement.

      • Temperature: This is the most critical parameter. The reaction often requires heating, but overheating can lead to polymerization or the formation of undesired isomers. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction closely by TLC or HPLC.

      • Reaction Time: Prolonged reaction times can lead to product degradation. Monitor the consumption of the starting material to determine the optimal endpoint.

  • Probable Cause 2: Unsuccessful Workup and Isomer Formation. The initial product of the rearrangement is an acetoxy intermediate (4-cyano-3-acetoxypyridine), which must be hydrolyzed to yield the final hydroxyl product. Improper hydrolysis can lead to low yields or decomposition.

    • Solution:

      • Controlled Hydrolysis: After the rearrangement, the excess acetic anhydride must be carefully quenched. The resulting mixture is then typically subjected to mild acidic or basic hydrolysis to cleave the acetate ester. Vigorous conditions can lead to the hydrolysis of the nitrile group.[5][6]

      • Purification: The crude product often contains isomeric impurities. Purification via recrystallization or column chromatography is usually necessary to isolate pure this compound.[7]

Part 2: Frequently Asked Questions (FAQs)

  • What is the overall synthetic workflow? The process is a two-step synthesis starting from 3-Cyanopyridine. The first step is an N-oxidation to form 3-Cyanopyridine N-oxide, followed by a rearrangement and hydrolysis to yield the final product, this compound.

    Workflow Start 3-Cyanopyridine Step1 Step 1: N-Oxidation (H₂O₂, H₂SO₄, Catalyst) Start->Step1 Intermediate 3-Cyanopyridine N-Oxide Step1->Intermediate Step2 Step 2: Rearrangement & Hydrolysis (Acetic Anhydride, then H₂O) Intermediate->Step2 End This compound Step2->End

    Caption: Overall synthetic workflow.
  • How do I monitor the progress of these reactions? Both steps can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is a good starting point. The N-oxide intermediate is significantly more polar than the starting 3-Cyanopyridine.

  • What are the key safety considerations?

    • Hydrogen Peroxide: 30% H2O2 is a strong oxidizer. Avoid contact with skin and eyes, and keep away from combustible materials.

    • Acetic Anhydride: Corrosive and lachrymatory. Handle only in a well-ventilated fume hood.

    • Cyanides: 3-Cyanopyridine and its derivatives are toxic.[8] Avoid inhalation and skin contact. Always have an appropriate cyanide poisoning response kit available.

  • How should the final product be stored? this compound is a solid. For long-term stability, it should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8 °C.

Part 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Cyanopyridine N-oxide [1][2]

  • Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 3-cyanopyridine (104 g, 1.0 mol), water (150 mL), concentrated sulfuric acid (12.5 g), and silicomolybdic acid (7.0 g).

  • Heating: Heat the mixture with stirring to 80-85 °C until all solids dissolve.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (125 mL, approx. 1.2 mol) dropwise via the dropping funnel over 10-12 hours, maintaining the internal temperature at 80-85 °C.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 6-8 hours. Monitor reaction completion by TLC or HPLC.

  • Isolation: Cool the reaction mixture to 10-15 °C in an ice bath. The product will precipitate as a white to off-white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum at 50 °C to yield 3-Cyanopyridine N-oxide.

Protocol 2: Rearrangement to this compound

  • Setup: In a 500 mL flask equipped with a reflux condenser and magnetic stirrer, suspend the dried 3-Cyanopyridine N-oxide (60 g, 0.5 mol) in acetic anhydride (180 mL).

  • Reaction: Heat the mixture to reflux (approx. 130-140 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice (500 g) to quench the excess acetic anhydride and hydrolyze the intermediate.

  • pH Adjustment: Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford pure this compound.

Part 4: Data Summary

ParameterStep 1: N-OxidationStep 2: Rearrangement & Hydrolysis
Key Reagents 3-Cyanopyridine, H₂O₂, H₂SO₄3-Cyanopyridine N-oxide, Acetic Anhydride
Catalyst Silicomolybdic AcidNone (Reagent-driven)
Temperature 80 - 85 °C[2]130 - 140 °C (Reflux)
Reaction Time 16 - 20 hours4 - 6 hours
Typical Yield 90 - 95%[2]60 - 75%
Purification Precipitation & FiltrationRecrystallization / Column Chromatography

Part 5: Troubleshooting Logic

When encountering low yields of the final product, a systematic approach is necessary to identify the problematic step.

Troubleshooting Start Low Final Yield of This compound Check1 Analyze Intermediate Purity (3-Cyanopyridine N-Oxide) Start->Check1 Impure Intermediate is Impure or Yield is Low Check1->Impure Problem in Step 1 Pure Intermediate is Pure and Yield is High Check1->Pure Problem in Step 2 Troubleshoot1 Optimize N-Oxidation (Step 1): - Verify H₂O₂ concentration - Ensure strict temp control (80-85°C) - Check catalyst quality/loading - Ensure slow H₂O₂ addition Impure->Troubleshoot1 Troubleshoot2 Optimize Rearrangement (Step 2): - Ensure anhydrous conditions - Verify reflux temperature - Check for degradation during workup - Optimize hydrolysis conditions Pure->Troubleshoot2

Caption: Decision tree for troubleshooting low yield.

References

Identifying and minimizing byproducts in 3-Hydroxyisonicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Hydroxyisonicotinonitrile. As a critical building block in pharmaceutical chemistry, achieving a high-purity synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and minimization of byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction: The Synthetic Pathway and its Challenges

The most common and industrially relevant synthesis of this compound proceeds via a Sandmeyer reaction, starting from 3-aminopyridine-4-carbonitrile. This process involves two key steps: the diazotization of the primary aromatic amine followed by the hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.

While seemingly straightforward, this synthesis is often complicated by the inherent reactivity of the pyridyldiazonium salt intermediate and the potential for competing side reactions. The electron-deficient nature of the pyridine ring can influence the stability and reactivity of the diazonium salt, leading to a unique profile of byproducts compared to simpler aromatic systems.[1] Understanding and controlling these side reactions is the key to a successful and high-yielding synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my synthesis of this compound?

Based on the mechanism of the Sandmeyer reaction and the reactivity of pyridine derivatives, you should be vigilant for the following classes of byproducts:

  • Azo Dyes: These are highly colored impurities resulting from the coupling of the diazonium salt with an electron-rich aromatic species. In this synthesis, the most likely coupling partner is the unreacted starting material, 3-aminopyridine-4-carbonitrile.[2][3] The formation of these intensely colored byproducts, even in small amounts, can significantly impact the purity and appearance of your final product.

  • Phenolic Impurities: While the goal is to form the 3-hydroxy product, side reactions can lead to the formation of other phenolic compounds. Although less common in a well-controlled reaction, the formation of dihydroxy-pyridines or other positional isomers cannot be entirely ruled out, especially under harsh conditions.

  • Products of Incomplete Reaction: Unreacted 3-aminopyridine-4-carbonitrile is a common impurity if the diazotization is not carried out to completion.

  • Hydrolysis Products: The nitrile group in both the starting material and the product can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of 3-hydroxyisonicotinamide or 3-hydroxyisonicotinic acid.[4][5]

  • Tar-like Substances: The decomposition of the diazonium salt can generate radical species, which can lead to the formation of complex, high-molecular-weight, tar-like substances that are difficult to characterize and remove.[6]

Q2: My reaction mixture turns a dark red/brown color. What is causing this and how can I prevent it?

A dark coloration is a strong indicator of azo dye formation.[2] This occurs when the electrophilic diazonium salt reacts with the nucleophilic starting material, 3-aminopyridine-4-carbonitrile. To minimize this side reaction, consider the following:

  • Maintain a Low Temperature: The diazotization and the subsequent hydrolysis should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt and to slow down the rate of the competing azo coupling reaction.[6]

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of the amine. This ensures that there is no localized excess of the amine that can react with the newly formed diazonium salt.

  • Ensure Complete Diazotization: Make sure all the primary amine has been converted to the diazonium salt before proceeding to the hydrolysis step. You can test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue).[6]

Q3: I am observing a significant amount of an insoluble, tarry material in my reaction. What is the cause and how can I avoid it?

The formation of tar is usually a result of the uncontrolled decomposition of the diazonium salt, which can proceed through a radical mechanism.[1][6] Key factors to control are:

  • Temperature Control: As with azo dye formation, strict temperature control is crucial. Any localized heating can accelerate the decomposition of the diazonium salt.

  • Purity of Starting Materials: Impurities in the starting 3-aminopyridine-4-carbonitrile can sometimes catalyze the decomposition of the diazonium salt. Ensure you are using a high-purity starting material.

  • Efficient Stirring: Good agitation ensures homogenous mixing and temperature distribution, preventing localized "hot spots" where decomposition can initiate.

Q4: Can the nitrile group be hydrolyzed during the reaction?

Yes, hydrolysis of the nitrile group to a carboxamide or a carboxylic acid is a potential side reaction, especially if the reaction is run at elevated temperatures or for prolonged periods in strong acid or base.[4][5] To minimize this:

  • Maintain Low Temperatures: Carry out the reaction at the lowest practical temperature.

  • Control Reaction Time: Do not prolong the reaction time unnecessarily after the diazotization and hydrolysis are complete.

  • Neutralize Carefully: During workup, neutralize the reaction mixture carefully to avoid exposing the product to harsh pH conditions for extended periods.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of significant amounts of byproducts (azo dyes, tars).1. Ensure slow, sub-surface addition of NaNO₂ at 0-5 °C. Test for excess nitrous acid with starch-iodide paper. 2. Maintain strict temperature control throughout the reaction. 3. Follow the recommendations for minimizing azo dye and tar formation.
Product is Highly Colored (Red, Brown, or Black) 1. Formation of azo dye byproducts. 2. Presence of tar-like decomposition products.1. Improve temperature control and ensure slow addition of nitrite. 2. Consider a purification step with activated carbon, but be aware of potential product loss. Recrystallization is often effective at removing colored impurities.[7]
Presence of a Carboxamide or Carboxylic Acid Impurity in the Final Product (confirmed by analytical techniques) Hydrolysis of the nitrile group.1. Reduce reaction temperature and time. 2. Perform the workup and purification steps promptly after the reaction is complete. 3. Use milder conditions for neutralization.
Inconsistent Results Between Batches 1. Variation in the quality of starting materials. 2. Inconsistent temperature control. 3. Variations in the rate of addition of reagents.1. Use a consistent source of high-purity 3-aminopyridine-4-carbonitrile. 2. Use a reliable cooling bath and monitor the internal reaction temperature closely. 3. Use a dropping funnel or syringe pump for controlled addition of the nitrite solution.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize the formation of byproducts by carefully controlling the reaction conditions.

Materials:

  • 3-Aminopyridine-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminopyridine-4-carbonitrile (1.0 eq).

    • Carefully add a 10% aqueous solution of sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Check for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue. If not, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • Hydrolysis:

    • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (1.5 eq) in deionized water.

    • Heat this solution to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[7][8][9]

Visualizing the Process

Diagram 1: Reaction Pathway and Byproduct Formation

Synthesis_Pathway A 3-Aminopyridine-4-carbonitrile B 3-Cyano-4-pyridyldiazonium Salt A->B Diazotization (NaNO₂, H₂SO₄, 0-5°C) F Hydrolysis Byproducts (Amide/Carboxylic Acid) A->F Hydrolysis (harsh conditions) C This compound (Product) B->C Hydrolysis (CuSO₄, H₂O, Heat) D Azo Dye Byproduct B->D Azo Coupling (with unreacted amine) E Tar/Decomposition Products B->E Decomposition (uncontrolled) C->F Hydrolysis (harsh conditions)

Caption: Key reaction steps and potential byproduct formation pathways.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield Start->LowYield ColoredProduct Colored Product Start->ColoredProduct TarryResidue Tarry Residue Start->TarryResidue HydrolysisImpurity Hydrolysis Impurity Start->HydrolysisImpurity CheckDiazotization Check Diazotization Protocol LowYield->CheckDiazotization CheckTempControl Check Temperature Control LowYield->CheckTempControl ColoredProduct->CheckDiazotization ColoredProduct->CheckTempControl TarryResidue->CheckTempControl CheckPurity Check Starting Material Purity TarryResidue->CheckPurity CheckWorkup Check Workup Conditions HydrolysisImpurity->CheckWorkup Optimize Optimize Reaction Conditions CheckDiazotization->Optimize CheckTempControl->Optimize CheckPurity->Optimize CheckWorkup->Optimize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 3-Hydroxyisonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxyisonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common synthetic transformations involving this versatile building block. The following content is structured in a practical, question-and-answer format to directly address challenges you may encounter in the lab.

Section 1: General Handling and Properties (FAQs)

Before initiating any reaction, understanding the physical and chemical properties of your starting material is crucial for success.

Question: What are the key properties and stability considerations for this compound? Answer: this compound is a solid at room temperature with a melting point of approximately 166 °C.[1] Its structure features a pyridine ring, a nitrile group, and a hydroxyl group. The hydroxyl group is phenolic in nature, with a predicted pKa around 5.38, making it acidic.[1] The compound should be stored in a dry, sealed container, typically at 2-8°C, to prevent degradation.[1][2] While generally stable, prolonged exposure to strong acids or bases at elevated temperatures can lead to decomposition or unwanted side reactions.

Question: How should I handle and store this compound? Answer: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as a warning-level hazard, with H302 indicating it is harmful if swallowed.[2] It should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep it sealed in a dry environment at refrigerated temperatures (2-8°C) to ensure long-term stability.[2]

Section 2: Troubleshooting O-Alkylation and Ether Synthesis

One of the most common reactions involving this compound is the alkylation of the hydroxyl group to form ethers, typically via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.[3]

Question: My Williamson ether synthesis is giving a low yield, and I'm recovering a lot of my starting material. What are the likely causes? Answer: This is a frequent issue that almost always points to incomplete deprotonation of the hydroxyl group or suboptimal SN2 reaction conditions.

  • Insufficient Base Strength: The hydroxyl group on the pyridine ring is acidic, but it still requires a sufficiently strong base for complete deprotonation to the more nucleophilic alkoxide. If your base is too weak, the equilibrium will favor the starting alcohol, resulting in a slow or incomplete reaction.

  • Poor Solvent Choice: The SN2 mechanism is favored by polar aprotic solvents like DMF, DMSO, or acetonitrile.[4] These solvents solvate the cation of your base but do not strongly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive. Using protic solvents like ethanol or water can solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on your alkylating agent.[4][5] The general trend for halides is I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to accelerate the reaction. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups.[6]

  • Low Temperature: Like most reactions, the Williamson ether synthesis is temperature-dependent. If the reaction is sluggish at room temperature, gentle heating (e.g., 50-80 °C) can often increase the rate significantly. However, excessive heat can promote side reactions.

Question: I'm observing significant side products in my O-alkylation reaction. What are they and how can I minimize them? Answer: The primary side reaction of concern is elimination (E2), especially when using sterically hindered alkyl halides.

  • Elimination vs. Substitution: The alkoxide formed is not only a good nucleophile but also a strong base. If you use a secondary or tertiary alkyl halide, the alkoxide may act as a base and abstract a proton, leading to the formation of an alkene via an E2 elimination pathway instead of the desired ether product.[3][6] To favor substitution, always choose a methyl or primary alkyl halide whenever possible.[6][7]

  • N-Alkylation: While less common for pyridine itself, under certain conditions, alkylation could potentially occur at the pyridine nitrogen. This is generally less favorable than O-alkylation after deprotonation but can be a minor byproduct. Ensuring complete deprotonation of the more acidic hydroxyl group typically prevents this.

Workflow: Troubleshooting Low Yield in Williamson Ether Synthesis

Below is a logical workflow to diagnose and solve common issues in the O-alkylation of this compound.

Troubleshooting_Williamson_Ether start Low Yield or Incomplete Reaction check_sm TLC/LCMS Analysis: Starting Material (SM) Recovered? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No/Minor cause_deprotonation Potential Cause: Incomplete Deprotonation or Suboptimal SN2 Conditions check_sm->cause_deprotonation Yes cause_elimination Potential Cause: E2 Elimination check_side_products->cause_elimination Yes cause_degradation Potential Cause: Reagent/Substrate Degradation check_side_products->cause_degradation No solution_deprotonation Solutions: 1. Use stronger base (NaH, KHMDS). 2. Switch to polar aprotic solvent (DMF, DMSO). 3. Increase temperature moderately (50-80°C). 4. Use better leaving group (I > Br > Cl). cause_deprotonation->solution_deprotonation solution_elimination Solutions: 1. Use a primary or methyl alkyl halide. 2. Avoid tertiary/secondary halides. 3. Use a less hindered base if possible. cause_elimination->solution_elimination solution_degradation Solutions: 1. Check purity of reagents. 2. Run reaction under inert atmosphere (N2/Ar). 3. Avoid excessive temperatures. cause_degradation->solution_degradation

Troubleshooting flowchart for Williamson ether synthesis.
Table 1: Recommended Bases for O-Alkylation

BaseSolventTemperatureNotes
NaH (Sodium Hydride)DMF, THF0 °C to RTHigh Yield. Irreversible deprotonation. Handle with care (flammable). Generates H₂ gas.
K₂CO₃ (Potassium Carbonate)DMF, Acetonitrile60-100 °CStandard. Weaker base, requires heat. Good for sensitive substrates. Heterogeneous.
Cs₂CO₃ (Cesium Carbonate)DMF, AcetonitrileRT to 60 °CExcellent. Higher solubility and reactivity than K₂CO₃. Milder conditions often possible.
KHMDS (Potassium Hexamethyldisilazide)THF-78 °C to RTStrong, non-nucleophilic, sterically hindered base. Good for preventing side reactions.

Section 3: Troubleshooting Nitrile Group Reactions

The cyano group is a versatile functional handle that can undergo hydrolysis, reduction, or addition of organometallics.[8][9]

Question: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction stops at the primary amide. How can I push the reaction to completion? Answer: This is a common kinetic issue. The hydrolysis of a nitrile proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[9] The second step, hydrolysis of the amide, often requires more forcing conditions than the first.

  • Acid-Catalyzed Hydrolysis: If you are using acidic conditions (e.g., aqueous HCl or H₂SO₄), you may need to increase the acid concentration, raise the temperature (reflux), and/or extend the reaction time to drive the hydrolysis of the stable amide intermediate.[10]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the final product is a carboxylate salt.[11] Similar to the acidic route, higher temperatures (reflux) and longer reaction times are necessary to hydrolyze the amide. An acidic workup is then required to protonate the carboxylate to the final carboxylic acid.[11]

  • Biocatalysis: For sensitive substrates where harsh conditions are not viable, enzymatic hydrolysis using nitrile hydratase or nitrilase enzymes can be a highly selective and mild alternative to afford the corresponding acid.[12]

Question: My attempt to reduce the nitrile to a primary amine with LiAlH₄ resulted in a complex mixture. What went wrong? Answer: While LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines, several factors can lead to poor outcomes.[9]

  • Reaction Quenching: The intermediate imine salts formed during the reduction are reactive.[9] It is critical to perform the reaction under strictly anhydrous conditions until the quench step. Premature exposure to water can lead to the formation of aldehydes and other byproducts.

  • Over-reduction/Side Reactions: The pyridine ring itself can sometimes be susceptible to reduction under harsh conditions, although this is less common. More likely, reactive intermediates could be polymerizing or reacting with the solvent. Ensure the reaction is kept cold (typically starting at 0 °C) during the addition of LiAlH₄ to control the exothermic reaction.

  • Workup Procedure: The workup for a LiAlH₄ reaction is crucial. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often recommended to produce a granular aluminum salt precipitate that is easily filtered, simplifying purification.

Section 4: Experimental Protocol Example

Protocol: Synthesis of 3-(Benzyloxy)isonicotinonitrile

This protocol is an example of a Williamson ether synthesis, a common and fundamental reaction for this substrate.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound.

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.

  • Cool the reaction mixture back down to 0 °C.

  • Add benzyl bromide dropwise via syringe over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(benzyloxy)isonicotinonitrile.

References

Technical Support Center: Improving 3-Hydroxyisonicotinonitrile Functionalization Yields

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 3-Hydroxyisonicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic scaffold. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Overview of this compound

This compound (CAS 87032-82-4) is a valuable building block in medicinal chemistry due to the strategic placement of its functional groups: a nucleophilic hydroxyl group, a pyridine nitrogen, and a cyano group on an aromatic ring.[1][2] This arrangement offers multiple handles for modification but also presents unique challenges, most notably the control of regioselectivity. This guide will help you troubleshoot and optimize your reactions to achieve higher yields and product purity.

Part 1: The Core Challenge - Regioselectivity in Alkylation/Arylation

One of the most frequent challenges is controlling whether the reaction occurs on the hydroxyl oxygen (O-functionalization) or the pyridine nitrogen (N-functionalization). Understanding the factors that govern this selectivity is critical for success.

FAQ 1: My alkylation reaction is giving me a mixture of N- and O-alkylated products. How can I favor O-alkylation?

Answer: Achieving selective O-alkylation requires conditions that favor reaction at the more acidic and "harder" nucleophilic site, the hydroxyl group. The key is to generate the phenoxide anion and choose your solvent and electrophile carefully.

  • Mechanism & Causality: The hydroxyl group's proton is significantly more acidic than any N-H proton on a potential pyridinium intermediate. Using a suitable base will deprotonate the -OH group to form a phenoxide. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the resulting oxygen anion is a "hard" nucleophile. To favor O-alkylation, you should use a "hard" electrophile.[3]

  • Troubleshooting & Strategy:

    • Choice of Base: Use a non-nucleophilic base strong enough to deprotonate the hydroxyl group. Alkali metal carbonates (K₂CO₃, Cs₂CO₃) or hydrides (NaH) are excellent choices. Using the silver salt of the pyridine has also been reported to favor O-alkylation exclusively.[4]

    • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are generally preferred. They effectively solvate the metal counter-ion without interfering with the nucleophilicity of the oxygen anion.

    • Electrophile Choice: Hard electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate) or alkyl halides with less polarizable leaving groups, tend to favor reaction at the hard oxygen center.[3]

Workflow: Selective O-Alkylation

cluster_start Starting Point cluster_conditions Reaction Conditions cluster_reaction Key Step cluster_product Outcome Start This compound + Alkyl Halide (R-X) Base Base Selection: K₂CO₃, Cs₂CO₃, NaH Start->Base Add Base Solvent Solvent Selection: DMF, Acetonitrile Start->Solvent Dissolve In Deprotonation Selective Deprotonation of Hydroxyl Group Base->Deprotonation Solvent->Deprotonation SN2 SN2 Attack by Phenoxide Anion Deprotonation->SN2 Generates Nucleophile Product High Yield of O-Alkylated Product SN2->Product Forms C-O Bond

Caption: Workflow for achieving selective O-alkylation.

FAQ 2: How can I promote N-alkylation instead?

Answer: N-alkylation is generally more difficult to achieve directly when the hydroxyl group is unprotected due to the acidity of the -OH proton. The most reliable method is to first protect the hydroxyl group, perform the N-alkylation, and then deprotect.

  • Mechanism & Causality: The pyridine nitrogen is a softer, less sterically hindered nucleophile than the hydroxyl group.[3] However, in the presence of a base, the hydroxyl group is preferentially deprotonated, making the oxygen the dominant nucleophile. Without a base, the nitrogen is more nucleophilic, but direct alkylation can lead to the formation of a pyridinium salt which may be reversible or lead to side reactions.

  • Troubleshooting & Strategy:

    • Protecting Group Strategy: The most robust strategy is to protect the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).[5][6] These groups are stable to the conditions of N-alkylation and can be removed selectively later.

    • Direct N-Alkylation (Advanced): Some literature suggests that Mitsunobu-type reactions can favor N-alkylation, but this requires careful optimization and may still yield mixtures.[7] For reliable and scalable synthesis, the protecting group strategy is superior.

Recommended Conditions for O- vs. N-Alkylation
ParameterSelective O-AlkylationSelective N-AlkylationRationale
Hydroxyl Group UnprotectedProtected (e.g., as TBDMS ether)Protection removes the competing acidic proton and nucleophilic oxygen.[6]
Base K₂CO₃, Cs₂CO₃, NaHOften not required; a non-nucleophilic base if needed.For O-alkylation, a base is required to form the highly nucleophilic phenoxide.[4]
Solvent DMF, AcetonitrileTHF, DichloromethaneLess polar solvents can favor N-alkylation if direct alkylation is attempted.
Electrophile Hard (e.g., (CH₃)₂SO₄)Soft (e.g., CH₃I)Matches the hard/soft character of the O/N nucleophiles (HSAB principle).[3]

Part 2: Troubleshooting Palladium Cross-Coupling Reactions

For C-C and C-N bond formation, the hydroxyl group must first be converted into a suitable leaving group, typically a triflate (-OTf) or a halide.

FAQ 3: My Suzuki-Miyaura coupling reaction has stalled or shows low conversion. What are the common causes?

Answer: Low conversion in Suzuki couplings often points to issues with the catalyst, base, or the stability of the boronic acid.[8]

  • Mechanism & Causality: The Suzuki reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] A failure in any of these steps will halt the reaction. Transmetalation, where the organic group is transferred from boron to palladium, is often the rate-limiting step and requires base activation.[8]

  • Troubleshooting Steps:

    • Check Boronic Acid Quality: Boronic acids can degrade via dehydration to form boroxines or through protodeboronation. Use fresh, high-purity boronic acid or consider using more stable potassium trifluoroborate salts.

    • Optimize the Base: The base is crucial for activating the boronic acid.[9] An inadequate base (too weak or poor solubility) is a common failure point. Switch to a stronger or more soluble base. For example, if K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃.

    • Degas Thoroughly: The Pd(0) active catalyst is oxygen-sensitive. Ensure your solvent is rigorously degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

    • Ligand Choice: For heteroaromatic systems, electron-rich, bulky phosphine ligands like SPhos or XPhos often improve catalyst stability and activity, preventing catalyst deactivation.[10]

Protocol: Activating the Substrate and Suzuki Coupling

Step A: Conversion of Hydroxyl to Triflate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).

  • Slowly add triflic anhydride (Tf₂O) (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield the triflate.

Step B: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 3-(triflyloxy)isonicotinonitrile (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Purge the vessel with Argon for 10-15 minutes.

  • Add a degassed solvent system, typically a mixture like dioxane/water (4:1).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography.

FAQ 4: My Buchwald-Hartwig amination is giving low yield and forming a hydrodehalogenated side product. Why?

Answer: This typically indicates a problem with the reductive elimination step relative to a competing side reaction, β-hydride elimination.[11] The choice of ligand and base is critical to favor the desired C-N bond formation.

  • Mechanism & Causality: The Buchwald-Hartwig catalytic cycle proceeds via oxidative addition, amine coordination/deprotonation, and reductive elimination.[12] An unproductive pathway involves β-hydride elimination from the palladium-amido complex, which leads to a hydrodehalogenated arene and an imine.[13] Bulky, electron-rich ligands accelerate the reductive elimination step, outcompeting β-hydride elimination.[12]

  • Troubleshooting & Strategy:

    • Switch to a Bulky Ligand: First-generation ligands are prone to side reactions. Use modern, sterically demanding biarylphosphine ligands such as XPhos, SPhos, or BrettPhos. These ligands promote the crucial reductive elimination step.[12][14]

    • Optimize the Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices. Ensure the base is fresh and anhydrous.

    • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The presence of water can interfere with the catalyst and base.

Troubleshooting Logic for Cross-Coupling Reactions

Start Low Yield in Cross-Coupling (Suzuki or Buchwald-Hartwig) Q1 Is the reaction completely inert? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Solution: Rigorously degas solvents and purge vessel with Ar/N₂. Q1->A1_No No Q2 Is the base appropriate (strength & solubility)? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Solution: Switch base. (e.g., K₂CO₃ -> K₃PO₄ for Suzuki; weaker base -> NaOtBu for B-H) Q2->A2_No No Q3 Is the ligand optimal for the substrate? A2_Yes->Q3 A3_Yes Consider reagent quality (boronic acid, amine purity) Q3->A3_Yes Yes A3_No Solution: Use bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). [5, 27] Q3->A3_No No

Caption: Decision tree for troubleshooting common cross-coupling issues.

References

Technical Support Center: Addressing Solubility Challenges of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Hydroxyisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. Our goal is to provide practical, scientifically-grounded solutions in a direct question-and-answer format to facilitate your experimental success.

Section 1: Understanding this compound - Core Concepts

This section addresses fundamental questions about the physicochemical properties of this compound that govern its behavior in solution.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is dictated by a combination of polar and non-polar characteristics within its molecular structure. Understanding these features is the first step in selecting an appropriate solvent system.

  • Polar Moieties: The molecule possesses a hydroxyl (-OH) group and a pyridine ring nitrogen, both of which can participate in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile (-C≡N) group act as hydrogen bond acceptors[1]. These features contribute to its affinity for polar solvents.

  • Aromatic System: The pyridine ring is an aromatic system, which can lead to π-π stacking interactions. While this contributes to its solid-state stability (crystal lattice energy), it also means it can interact favorably with other aromatic solvents.

  • Amphoteric Nature: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 5.38), while the pyridine nitrogen is weakly basic[1]. This allows for potential solubility modulation through pH adjustment, although this is more commonly exploited in aqueous systems, it can be relevant for reactions in organic solvents involving acids or bases.

Q2: What is the general solubility profile of this compound in organic solvents?

A2: While specific quantitative solubility data across a wide range of organic solvents is not extensively published, we can predict its behavior based on the "like dissolves like" principle. Given its structural features, this compound, a solid at room temperature, is expected to exhibit higher solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents.

  • High to Moderate Solubility is expected in: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and polar protic solvents (e.g., Ethanol, Methanol). These solvents can effectively engage in hydrogen bonding with the solute.

  • Low Solubility is expected in: Non-polar solvents (e.g., Hexane, Heptane) and solvents with low polarity (e.g., Toluene, Diethyl Ether). These solvents cannot effectively disrupt the strong intermolecular hydrogen bonds in the solid-state lattice of the compound.

Q3: What are the primary safety precautions when handling this compound and its solutions?

A3: this compound is classified with a GHS07 pictogram, indicating it is a warning-level hazard[2]. It is known to cause skin and eye irritation and may cause respiratory irritation[3][4][5].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the solid powder and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[3][4].

  • Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling[5].

  • Spills: In case of a spill, prevent dust formation. Sweep up the solid material or absorb solutions with an inert material and place it into a suitable container for disposal according to local regulations[3].

  • Solvent Hazards: Always consult the Safety Data Sheet (SDS) for any solvent used, as they often present their own hazards, such as flammability or toxicity.

Section 2: Troubleshooting Guide for Common Solubility Issues

This section provides a systematic approach to resolving specific problems you may encounter during your experiments.

Q4: I am having difficulty dissolving this compound in my chosen organic solvent at room temperature. What are my initial troubleshooting steps?

A4: When initial dissolution is unsuccessful, a few simple physical interventions can be attempted. These methods aim to increase the kinetic energy of the system to overcome the activation energy barrier of dissolution.

  • Agitation: Ensure the mixture is being vigorously stirred or sonicated. This increases the interaction between the solvent and the surface of the solute particles.

  • Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solute[6]. If you have large crystals, gently grinding the material into a fine powder using a mortar and pestle can significantly increase the dissolution rate.

  • Heating: Most solids become more soluble in a given solvent at higher temperatures[7]. Gently heat the mixture while stirring. Be sure to heat gradually and monitor for any signs of decomposition, especially if nearing the solvent's boiling point or the compound's melting point (~166 °C)[1].

Q5: Heating the solution improved solubility, but the compound is still not fully dissolved, or it precipitates upon cooling. What should I try next?

A5: This is a classic solubility challenge indicating that a single solvent is not ideal. The next logical step is to explore a co-solvent system. Co-solvency involves using a mixture of two or more miscible solvents to enhance the solubility of a compound[8].

The strategy is to combine a solvent in which the compound is sparingly soluble with another solvent (the "co-solvent") in which it is highly soluble. This modifies the overall polarity and hydrogen bonding characteristics of the solvent medium to better match the solute.

Q6: How do I rationally select a co-solvent system for this compound?

A6: A systematic approach is most effective. The goal is to find a solvent pair where one is a "good" solvent and the other is a "poor" solvent. This differential solubility is key for techniques like recrystallization as well.

  • Start with a "Good" Solvent: Identify a solvent in which this compound is readily soluble (e.g., DMSO, Methanol).

  • Select a Miscible "Poor" Solvent: Choose a second solvent that is fully miscible with the first but in which the compound is poorly soluble (e.g., Toluene, Water, or Diethyl Ether, depending on the primary solvent)[9].

  • Experimental Titration: Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the saturation point has been reached. Add a drop or two of the "good" solvent back into the mixture to redissolve the precipitate and achieve a clear, saturated solution. This solution can then be used for subsequent reactions or cooled slowly for crystallization.

Q7: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

A7: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solubility of the compound changes too rapidly with a decrease in temperature, or if the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase[10].

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Rapid cooling favors oiling out over crystallization[11].

  • Decrease Solute Concentration: Start with a more dilute solution. You may need to use more solvent initially.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[11].

  • Add a Seed Crystal: If you have a small amount of the solid compound, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Section 3: Experimental Protocols & Data Tables

To ensure reproducibility, we provide the following standardized protocols and reference data.

Protocol 1: Systematic Solvent Screening
  • Place a small, known amount (e.g., 5 mg) of this compound into several different vials.

  • To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from Table 2.

  • Agitate vigorously at room temperature for 2-3 minutes. Observe and record solubility (e.g., Insoluble, Sparingly Soluble, Soluble).

  • For insoluble or sparingly soluble samples, heat the vial gently in a water bath or on a hot plate while stirring. Increase temperature in increments (e.g., to 50 °C, then 75 °C), observing for dissolution.

  • Record the temperature at which the compound fully dissolves. This provides a semi-quantitative measure of solubility.

Protocol 2: General Recrystallization Procedure for Purification
  • Choose a suitable solvent or co-solvent system identified from screening in which the compound is soluble when hot but poorly soluble when cold.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (or the "good" solvent of a co-solvent pair) to just dissolve the solid. Use a hot plate and stir continuously.

  • If impurities remain undissolved in the hot solution, perform a hot filtration to remove them.

  • If using a co-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a few drops of the hot "good" solvent to redissolve the cloudiness.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry completely.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 87032-82-4 [1][2]
Molecular Formula C₆H₄N₂O [2]
Molecular Weight 120.11 g/mol [2][12]
Appearance Solid
Melting Point ~166 °C [1]
pKa (Predicted) 5.38 ± 0.10 [1]
LogP (Predicted) 0.65888 [1]
Hydrogen Bond Donors 1 [1]

| Hydrogen Bond Acceptors | 3 |[1] |

Table 2: Suggested Organic Solvents for Screening (Classified by Polarity)

Polarity Solvent Class Examples Expected Solubility
High Polar Protic Water, Methanol, Ethanol Moderate to High
High Polar Aprotic DMSO, DMF, Acetonitrile High
Medium Polar Aprotic Acetone, Ethyl Acetate Moderate
Low Ethers Tetrahydrofuran (THF), Diethyl Ether Low to Sparingly
Low Aromatic Toluene Low

| Non-Polar | Alkanes | Hexane, Heptane | Insoluble |

Section 4: Visual Workflow and Concept Diagrams
Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

G cluster_0 Initial Dissolution Attempt cluster_1 Physical Enhancement cluster_2 Chemical Enhancement start Add Solute to Solvent at RT agitate Agitate / Sonicate start->agitate observe1 Is it Soluble? agitate->observe1 grind Reduce Particle Size observe1->grind No success Success: Solution Formed observe1->success Yes heat Heat Solution grind->heat observe2 Is it Soluble? heat->observe2 cosolvent Develop Co-Solvent System observe2->cosolvent No observe2->success Yes observe3 Is it Soluble? cosolvent->observe3 observe3->success Yes fail Re-evaluate Solvent Choice observe3->fail No

Caption: A step-by-step workflow for troubleshooting solubility.

Diagram 2: Molecular Interactions

This diagram illustrates the key functional groups of this compound and their potential interactions with polar solvent molecules.

Caption: "Like Dissolves Like" principle for this compound.

References

Preventing decomposition of 3-Hydroxyisonicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the dedicated technical support center for 3-Hydroxyisonicotinonitrile. This molecule, a valuable building block in medicinal chemistry and materials science, is known for its sensitivity to certain experimental conditions. This guide is designed to provide you, the researcher, with field-proven insights and actionable protocols to mitigate decomposition and ensure the success of your experiments. We will move beyond simple steps, delving into the chemical principles that govern the stability of this compound to empower you with a robust troubleshooting framework.

Part 1: Core Stability Profile & FAQs

This section addresses the fundamental chemical properties of this compound that are critical to understanding its stability.

FAQ 1: What are the primary structural features of this compound that make it susceptible to decomposition?

This compound possesses three key features that dictate its reactivity and stability:

  • The Hydroxypyridine Moiety: This group is weakly acidic and can exist in a tautomeric equilibrium with its pyridone form (3-cyano-4-pyridone). This equilibrium is highly sensitive to solvent and pH, influencing the molecule's nucleophilicity and susceptibility to side reactions.

  • The Cyano Group (-CN): The nitrile group is an electrophilic site that is vulnerable to hydrolysis under both acidic and basic conditions. This reaction can proceed first to a carboxamide and subsequently to a carboxylic acid, representing the most common decomposition pathway.[1]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The electron-withdrawing nature of the cyano group influences the pKa of the ring nitrogen and the hydroxyl group.

Proper storage is the first line of defense. Commercial suppliers recommend storing this compound sealed in a dry environment at 2-8°C to minimize exposure to atmospheric moisture and heat, which can accelerate degradation.[2]

FAQ 2: What are the major decomposition pathways I should be aware of?

Understanding the potential degradation routes is crucial for designing robust reaction conditions. The two primary pathways are nitrile hydrolysis and thermal decomposition.

  • Nitrile Hydrolysis: This is the most frequently encountered issue.

    • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile group can be protonated, making it highly susceptible to nucleophilic attack by water. This typically leads to the formation of 3-hydroxyisonicotinic acid.[1]

    • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile. This pathway can sometimes be controlled to stop at the intermediate amide stage (3-hydroxyisonicotinamide) under mild conditions, but with stronger bases or higher temperatures, it will proceed to the carboxylate.[1]

  • Thermal Decomposition: Like many organic molecules, this compound will decompose at elevated temperatures. While specific data for this compound is not widely published, related nitrogen-rich heterocyclic compounds can show thermal stability up to 250°C.[3] However, decomposition is a kinetic process, and degradation can begin at much lower temperatures (e.g., >80-100°C) over extended reaction times, especially in the presence of catalysts or impurities.[4]

Below is a diagram illustrating the primary decomposition pathways.

DecompositionPathways cluster_main This compound cluster_products Decomposition Products main This compound amide 3-Hydroxyisonicotinamide main->amide Mild Base (OH⁻) H₂O acid 3-Hydroxyisonicotinic Acid main->acid Strong Acid (H₃O⁺) Heat other Thermal Degradants (Complex Mixture) main->other High Temperature (>T_decomp) amide->acid Strong Acid (H₃O⁺) or Strong Base (OH⁻) / Heat

Caption: Primary decomposition routes for this compound.

FAQ 3: How do pH and temperature influence the rate of decomposition?

The stability of this compound is highly dependent on both pH and temperature. The interplay between these factors determines the predominant degradation pathway and its rate.

ConditionPrimary ConcernMechanismRecommendation
Strongly Acidic (pH < 2) Nitrile HydrolysisAcid-catalyzed hydrolysis to the carboxylic acid.[1]Avoid prolonged heating. Use the lowest possible temperature and reaction time.
Weakly Acidic (pH 4-6) Generally StableThe molecule is relatively stable in this range.Optimal pH range for reactions not requiring basic or strongly acidic conditions.
Neutral (pH ~7) Slow HydrolysisSlow, uncatalyzed hydrolysis can occur, especially with heat.For long reactions, use an inert atmosphere and consider a buffered system if protons are generated.
Basic (pH > 8) Nitrile HydrolysisBase-catalyzed hydrolysis to the amide and/or carboxylate.[1]Use non-nucleophilic bases if possible. Run reactions at low temperatures (e.g., 0°C to RT).
Low Temp (0-25°C) Generally StableDecomposition reactions are significantly slower.Preferred temperature range for most manipulations and reactions.
Elevated Temp (50-100°C) Accelerated DecompositionAll degradation pathways (especially hydrolysis) are significantly accelerated.[4]Use only when absolutely necessary and for the shortest possible duration. Maintain a strictly inert and dry atmosphere.
High Temp (>150°C) Thermal DegradationPyrolysis and fragmentation of the molecule.[3]Avoid. Consider alternative synthetic routes that do not require high temperatures.
Part 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific problems you may encounter during synthesis.

Issue 1: My reaction is turning dark, and I'm getting a complex mixture of byproducts during an N- or O-alkylation.

This is a common issue resulting from competing side reactions and decomposition.

Potential Cause A: Base-Induced Decomposition The use of strong, nucleophilic bases like NaOH or KOH can attack the nitrile group, leading to hydrolysis, especially at elevated temperatures.[5][6]

  • Solution:

    • Switch to a Non-Nucleophilic Base: Use bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium hydride (NaH). These are effective at deprotonating the hydroxyl group or the pyridone tautomer without directly attacking the nitrile.

    • Lower the Temperature: Perform the alkylation at room temperature or below (0°C). While this may slow down the desired reaction, it will disproportionately slow down the decomposition.

    • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents).

Potential Cause B: Trace Metal Contamination Trace metals, particularly iron and copper, from reagents or glassware can catalyze oxidative coupling or other side reactions, leading to colored impurities.[7][8]

  • Solution:

    • Use High-Purity Reagents: Ensure solvents and reagents are of high purity.

    • Acid-Wash Glassware: Wash glassware with an acid bath (e.g., dilute HCl) followed by rinsing with deionized water and drying thoroughly to remove metal traces.

Potential Cause C: O- vs. N-Alkylation Competition The molecule has two potential sites for alkylation: the hydroxyl oxygen (O-alkylation) and the pyridine ring nitrogen (N-alkylation). The reaction conditions dictate the regioselectivity, and running the reaction under suboptimal conditions can lead to a mixture of products.[9]

  • Solution:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile often favor N-alkylation, whereas polar protic solvents can favor O-alkylation.

    • Protecting Groups: For complex syntheses requiring high selectivity, consider protecting the hydroxyl group (e.g., as a silyl ether) before performing reactions at other sites.

Issue 2: My yield is low, and I've isolated the carboxylic acid byproduct after a reaction in an aqueous or protic solvent.

This is a clear indication of nitrile hydrolysis.

  • Solution:

    • Switch to Aprotic Solvents: If the reaction chemistry allows, switch to dry aprotic solvents like THF, Dioxane, or Toluene to eliminate the source of protons for hydrolysis.

    • Use a Drying Agent: If trace water is unavoidable, add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water.

    • pH Control: If an aqueous environment is necessary, maintain the pH in the 4-6 range using a buffer (e.g., acetate buffer) to minimize both acid and base-catalyzed hydrolysis.

    • Strictly Inert Atmosphere: Work under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.

Caption: Recommended experimental workflow for handling this compound.

Part 3: Recommended Protocols
Protocol 1: General Procedure for an Inert Atmosphere Reaction (e.g., Alkylation)

This protocol provides a baseline for performing reactions while minimizing decomposition.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • To a dried flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).

    • Add dry, aprotic solvent (e.g., DMF or acetonitrile) via syringe.

  • Temperature Control: Cool the mixture to 0°C using an ice-water bath.

  • Substrate Addition: Slowly add the alkylating agent (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C or let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by periodically taking aliquots for HPLC analysis.

  • Workup: Once the reaction is complete, quench by pouring the mixture into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Protocol 2: HPLC Method for Monitoring Stability

This method can be used to check the purity of your starting material and monitor for the formation of the primary hydrolytic degradation product, 3-hydroxyisonicotinic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: The more polar 3-hydroxyisonicotinic acid will elute earlier than the parent this compound.

This stability-indicating method is crucial for ensuring the integrity of your starting material and quantifying the extent of degradation during reaction optimization.[10]

References

Work-up procedures to remove impurities from 3-Hydroxyisonicotinonitrile products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Hydroxyisonicotinonitrile (3-HIN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of impurities from this compound products. Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity 3-HIN for your research and development needs.

Understanding the Chemistry of Purification

This compound is a polar, heterocyclic compound. Its purification is influenced by the presence of a weakly acidic hydroxyl group and a basic pyridine nitrogen atom. Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products, most notably the hydrolyzed form, 3-hydroxyisonicotinic acid. The purification strategies outlined below leverage the physicochemical properties of 3-HIN to effectively separate it from these contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyridine ring or the nitrile group.

  • Side-Reaction Byproducts: These are molecule-specific and depend on the reaction conditions. Isomeric variants or products of over-oxidation are possibilities.

  • Degradation Products: The most prevalent degradation product is 3-hydroxyisonicotinic acid (CAS: 10128-71-9)[1][2], formed by the hydrolysis of the nitrile group. This is often promoted by acidic or basic conditions, especially at elevated temperatures.[3][4]

Q2: My purified this compound is a yellow or brownish oil, but I expected a solid. What does this indicate?

A2: While pure this compound is a solid, the presence of even minor impurities can significantly depress the melting point, resulting in an oil or a waxy solid. Discoloration often points to the presence of chromophoric impurities or degradation products.[5] Further purification is recommended.

Q3: I'm seeing a broad peak or multiple peaks for my product in the HPLC analysis. What could be the cause?

A3: This could be due to several factors:

  • Presence of Impurities: Co-eluting impurities can lead to peak broadening.

  • Tautomerism: Pyridin-4-ol derivatives can exist in equilibrium with their pyridin-4(1H)-one tautomer, which may have a slightly different retention time, leading to peak broadening or splitting.[6]

  • Interaction with Stationary Phase: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on a standard silica-based HPLC column, causing peak tailing.[6]

Q4: How can I confirm the identity of a suspected impurity?

A4: The most definitive method is to isolate the impurity and characterize it using spectroscopic techniques such as NMR and Mass Spectrometry. Alternatively, you can synthesize or purchase a reference standard of the suspected impurity (e.g., 3-hydroxyisonicotinic acid) and compare its retention time with the unknown peak in your HPLC chromatogram.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most effective purification techniques for this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent or solvent system.[7]

Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude 3-HIN (approx. 10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise while gently heating and agitating. Good single-solvent candidates for polar molecules include ethanol, methanol, and water.[8]

  • A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • If a single solvent is not ideal, try a two-solvent system.[7] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. Common two-solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.[9]

Troubleshooting Recrystallization

Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Use a lower boiling point solvent. Add slightly more hot solvent to decrease saturation. Ensure a slow cooling rate.
No crystal formation The solution is not saturated enough, or nucleation is slow.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure 3-HIN.
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, then perform a hot filtration before allowing it to cool.
Low recovery Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to minimize solubility.

Visualization of Recrystallization Workflow

Caption: General workflow for single-solvent recrystallization.

Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a good starting point.

  • Mobile Phase (Eluent): A gradient of increasing polarity is often effective. Based on successful purifications of similar compounds, a system of dichloromethane (DCM) and methanol (MeOH) is recommended.[5]

    • Start with 100% DCM.

    • Gradually increase the percentage of MeOH (e.g., 1%, 2%, 5%, 10% MeOH in DCM).

  • Procedure:

    • Prepare the column: Pack a glass column with a slurry of silica gel in the initial, least polar eluent (100% DCM).

    • Load the sample: Dissolve the crude 3-HIN in a minimal amount of DCM and load it onto the top of the silica gel bed.

    • Elute: Begin running the mobile phase through the column, starting with 100% DCM and gradually increasing the methanol concentration.

    • Collect fractions: Collect the eluent in a series of test tubes.

    • Analyze fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

    • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor separation The polarity of the eluent is too high or too low.Optimize the eluent system using TLC. A good starting point is an eluent system that gives the product an Rf value of 0.2-0.4.
Product is not eluting The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol).
Product elutes too quickly The eluent is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of methanol).
Peak tailing Strong interaction between the basic pyridine nitrogen and acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.[6]

Visualization of Chromatography Logic

Chromatography_Logic start Crude 3-HIN tlc TLC Analysis to Determine Eluent start->tlc column Silica Gel Column tlc->column elute Elute with DCM/MeOH Gradient column->elute fractions Collect Fractions elute->fractions analyze Analyze Fractions by TLC fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 3-HIN evaporate->pure_product

Caption: Decision process for column chromatography purification.

Acid-Base Extraction

This technique exploits the acidic nature of the hydroxyl group on the pyridine ring to separate it from non-acidic impurities.

Protocol: Acid-Base Extraction

  • Dissolve the crude 3-HIN in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base, such as 1M sodium bicarbonate, to the separatory funnel. The 3-HIN will be deprotonated and move into the aqueous layer as its sodium salt.

  • Shake the funnel vigorously, venting frequently, and then allow the layers to separate.

  • Drain the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) into a clean flask.

  • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.

  • Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Cool the combined aqueous extracts in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the 3-HIN precipitates out of solution. Monitor the pH with litmus paper.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Acid-Base Extraction

Problem Possible Cause Solution
Emulsion formation Agitation was too vigorous, or concentrations are too high.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Gently swirl instead of shaking vigorously.
Low recovery after acidification The product is partially soluble in the acidic aqueous solution.Ensure the solution is sufficiently cooled before and during acidification. Extract the acidified aqueous solution with a fresh portion of organic solvent to recover any dissolved product.
Product precipitates as an oil The product is not pure enough to crystallize.The oily precipitate can be extracted into an organic solvent, dried, and further purified by column chromatography or recrystallization.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product.

Recommended HPLC Method Development Strategy

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is recommended.

    • Aqueous Phase (A): 0.1% Formic acid in water or 10 mM ammonium bicarbonate. The choice of pH can influence the retention and peak shape of the ionizable 3-HIN.[10]

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient: Start with a low percentage of the organic phase (e.g., 5-10% B) and gradually increase to a high percentage (e.g., 95% B) over 10-20 minutes.

  • Detection: UV detection at a wavelength where 3-HIN has strong absorbance (e.g., around 254 nm, but an initial UV scan is recommended).

Quantitative Data Summary (Illustrative)

Purification Method Typical Purity Achieved Typical Recovery Notes
Recrystallization>98%60-80%Highly dependent on solvent choice and purity of the crude material.
Column Chromatography>99%70-90%Effective for removing a wide range of impurities.
Acid-Base Extraction>95%80-95%Best for removing neutral or basic impurities. May require a subsequent recrystallization step for highest purity.

References

Technical Support Center: Optimizing Solvent Systems for 3-Hydroxyisonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for reactions involving 3-Hydroxyisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing solvent systems in their experiments. This compound is a versatile heterocyclic building block, but its reactivity, particularly the ambident nucleophilicity of the hydroxypyridine core, presents unique challenges. The choice of solvent is paramount as it directly influences reaction rates, yields, and, most critically, regioselectivity between N-alkylation and O-alkylation. This document provides a structured approach to navigate these challenges, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

The principal challenge lies in controlling the regioselectivity during reactions like alkylation. This compound exists in equilibrium with its pyridone tautomer. Its conjugate base is an ambident nucleophile with reactive sites at both the nitrogen and oxygen atoms. Consequently, reactions with electrophiles can yield a mixture of N-substituted and O-substituted products, complicating synthesis and purification. Solvent choice is the most critical factor in directing the reaction toward the desired isomer.[1][2]

Q2: How does the tautomeric equilibrium of this compound affect solvent selection?

This compound can exist in two tautomeric forms: the hydroxy-pyridine form and the pyridone form. The position of this equilibrium is highly solvent-dependent. Protic solvents can hydrogen-bond with both forms, while polar aprotic solvents may favor one over the other based on dipole interactions. This equilibrium directly impacts which atom (nitrogen or oxygen) acts as the primary nucleophile, making solvent screening a crucial first step in reaction optimization.

Q3: What are the general solubility characteristics of this compound?

Due to its polar nature, stemming from the hydroxyl, cyano, and pyridine functionalities, this compound exhibits poor solubility in nonpolar solvents like hexanes and toluene. It has moderate to good solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol.

Table 1: General Solubility of this compound
Solvent ClassExample SolventsSolubility ProfileApplication Notes
Polar Aprotic DMF, DMSO, AcetonitrileHighExcellent for solubilizing the starting material and many inorganic bases. Often favor O-alkylation.[3]
Polar Protic Methanol, Ethanol, WaterModerate to HighCan participate in hydrogen bonding, potentially favoring N-alkylation by solvating the oxygen atom.
Ethers THF, 1,4-DioxaneModerateCommonly used, but solubility may be limited. Good for reactions with strong, soluble bases like NaH.
Halogenated Dichloromethane (DCM)Low to ModerateGenerally used for workup and chromatography rather than as a primary reaction solvent.
Aromatic Toluene, XyleneLowOften used in coupling reactions (e.g., Buchwald-Hartwig) but may require elevated temperatures to achieve solubility.[4]
Nonpolar Hexane, HeptaneVery LowPrimarily used as anti-solvents for precipitation or in chromatographic purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with this compound, with a focus on how solvent system optimization can resolve them.

Issue 1: Poor Regioselectivity – Mixture of N- and O-Alkylated Products

Question: My alkylation reaction is giving me an inseparable mixture of N- and O-alkylated products. How can I favor the O-alkylated product?

Answer: To selectively obtain the O-alkylated product, the goal is to enhance the nucleophilicity of the oxygen atom relative to the nitrogen. This is typically achieved by creating a "harder" alkoxide anion and using a solvent that promotes its reactivity.

Causality & Strategy: The selectivity is governed by Hard and Soft Acid and Base (HSAB) theory and the nature of the ion pair formed with the base's counter-ion. The oxygen anion is a "hard" nucleophile, while the pyridine nitrogen is "softer."

  • Use a Strong Base: Employ a strong base like Sodium Hydride (NaH) to fully deprotonate the hydroxyl group, forming a distinct sodium alkoxide.

  • Choose a Polar Aprotic Solvent: Solvents like DMF or DMSO are ideal.[3] They excel at solvating the cation (e.g., Na+) of the base, creating a more "naked" and highly reactive alkoxide anion. This dissociated anion preferentially attacks the electrophile at the harder oxygen site. THF is also a viable, less polar option.[5]

  • Consider the Electrophile: Hard electrophiles, such as alkyl sulfates or tosylates, will preferentially react at the hard oxygen center.

Question: Conversely, how can I direct the reaction to favor the N-alkylated product?

Answer: Favoring N-alkylation requires conditions that either reduce the nucleophilicity of the oxygen or enhance that of the nitrogen.

Causality & Strategy:

  • Use a Weaker Base and Solvent Combination: A combination like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a less polar solvent such as Acetonitrile or 1,4-Dioxane is often effective. In these systems, the deprotonation is less complete, and the ion pair is tighter.

  • Leverage Protic Solvents: Polar protic solvents like ethanol or isopropanol can solvate the oxygen atom through hydrogen bonding, effectively shielding it and making the nitrogen atom the more accessible nucleophilic site.

  • Catalyst- and Base-Free Conditions: For certain organohalides, heating in the absence of a base can surprisingly lead to specific N-alkylation. This may proceed through an intermediate pyridyl ether that rearranges to the thermodynamically more stable N-alkyl pyridone.[2]

Table 2: Influence of Solvent/Base System on Alkylation Regioselectivity
Desired ProductRecommended BaseRecommended Solvent(s)Mechanistic Rationale
O-Alkylation NaH, KHMDSDMF, DMSO, THFStrong base fully generates the alkoxide. Polar aprotic solvent separates the ion pair, creating a highly reactive "naked" oxygen anion.[3][5]
N-Alkylation K₂CO₃, Cs₂CO₃Acetonitrile, DioxaneWeaker base and less polar solvent lead to a tighter ion pair, favoring attack at the softer nitrogen atom.
N-Alkylation K₂CO₃Ethanol, IsopropanolProtic solvent solvates and shields the oxygen atom via H-bonding, leaving the nitrogen atom more available for attack.
Issue 2: Low or No Reaction Conversion

Question: I have selected my solvent system, but the reaction is sluggish or stalls completely. What should I investigate?

Answer: Low conversion is often a result of poor solubility, insufficient base strength in the chosen solvent, or the presence of contaminants.

Troubleshooting Steps:

  • Verify Solubility: Ensure that your this compound and base are sufficiently soluble in the chosen solvent at the reaction temperature. If reactants are not dissolved, the reaction becomes a heterogeneous mixture, often leading to slow and incomplete conversion. If solubility in a preferred solvent like THF is low, consider switching to a more polar solvent like DMF.[3]

  • Re-evaluate Base/Solvent Compatibility: The effectiveness of a base is highly dependent on the solvent. For instance, K₂CO₃ is a relatively weak base in THF but becomes significantly more effective in a polar aprotic solvent like DMF or DMSO that can better solubilize it and promote its dissociation.

  • Ensure Anhydrous Conditions: Water can quench strong bases like NaH and hydrolyze reactive electrophiles. Always use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Increase Temperature: If the reaction is clean but slow, increasing the temperature can improve the rate. Choose a solvent with a suitable boiling point. For temperature-sensitive substrates, microwave-assisted synthesis can be an excellent alternative to achieve higher temperatures over shorter periods.[6]

Issue 3: Difficult Product Purification and Solvent Removal

Question: My reaction worked, but I am struggling to remove the high-boiling solvent (DMF/DMSO) and purify my product.

Answer: This is a common trade-off when using high-boiling polar aprotic solvents.

Solutions for Solvent Removal & Purification:

  • Aqueous Workup: Dilute the reaction mixture with a large volume of water and/or brine. If your product is sufficiently nonpolar, it can be extracted with a common organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The DMF or DMSO will preferentially remain in the aqueous layer. Multiple extractions of the aqueous layer may be necessary.

  • Precipitation/Crystallization: If the product is a solid, it may precipitate upon addition of water. The solid can then be collected by filtration and washed with water to remove residual solvent.

  • Column Chromatography: For stubborn cases, directly loading the crude reaction mixture onto a silica or alumina column is possible. Use a nonpolar solvent (e.g., hexane) to first wash the highly polar DMF/DMSO off the column before eluting your product with a more polar solvent system.

  • Specialized Reactions (e.g., Mitsunobu): The Mitsunobu reaction is an excellent method for O-alkylation but generates triphenylphosphine oxide (TPPO) and hydrazine byproducts that can be difficult to remove.[7][8]

    • Purification Tip: TPPO can sometimes be precipitated from a nonpolar solvent like diethyl ether or a hexane/EtOAc mixture. Using polymer-bound triphenylphosphine can also simplify workup, as the byproduct is removed by simple filtration.[8]

Visualization of Workflows

Solvent Selection for Alkylation

G start Goal: Alkylate This compound regio_q What is the desired regioisomer? start->regio_q o_alk Target: O-Alkylation regio_q->o_alk Oxygen n_alk Target: N-Alkylation regio_q->n_alk Nitrogen o_cond Strategy: - Use strong base (e.g., NaH) - Use polar aprotic solvent (DMF, DMSO, THF) o_alk->o_cond n_cond Strategy: - Use weaker base (e.g., K2CO3) - Use less polar (MeCN) or protic solvent (EtOH) n_alk->n_cond

Caption: Decision workflow for solvent and base selection.

Troubleshooting Low Reaction Yield

G start Problem: Low or No Yield q1 Are all reactants soluble at reaction temp? start->q1 sol_no Action: Switch to a more polarizing solvent (e.g., THF -> DMF) q1->sol_no No q2 Is the base strong enough for the solvent? q1->q2 Yes end Re-run Optimized Reaction sol_no->end base_no Action: 1. Use a stronger base OR 2. Switch to a solvent that activates the current base (e.g., K2CO3 in DMF) q2->base_no No q3 Are conditions strictly anhydrous? q2->q3 Yes base_no->end water_yes Action: Use anhydrous solvents, dry glassware, and an inert atmosphere. q3->water_yes No q3->end Yes water_yes->end

Caption: Systematic workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: Optimized O-Alkylation using NaH/DMF

This protocol is designed to maximize the yield of the O-alkylated product.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under nitrogen.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for purification.

Protocol 2: Mitsunobu Reaction for O-Alkylation with Inversion of Stereochemistry

This protocol is useful for converting secondary alcohols to the corresponding ether with stereochemical inversion.[7][8][9]

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), the desired alcohol (1.1 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents).

  • Solvent Addition: Dissolve the components in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts.

References

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting ¹H NMR Spectra of 3-Hydroxyisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for revealing the intricate architecture of organic molecules. This guide provides an in-depth exploration of the interpretation of ¹H NMR spectra for a promising class of compounds: 3-hydroxyisonicotinonitrile derivatives. We will delve into the nuances of spectral interpretation, compare the utility of ¹H NMR against other common analytical methods, and provide actionable protocols to ensure data integrity and accuracy.

The Significance of this compound Derivatives

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential, including roles as enzyme inhibitors and receptor modulators. The precise substitution pattern on the pyridine ring is critical to their biological function, making unambiguous structural confirmation essential.

Decoding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of a this compound derivative is rich with information. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals provide a detailed map of the molecule's structure.

Predicted ¹H NMR Spectral Data for this compound

Based on data from similar compounds such as 3-hydroxypyridine, and various cyanopyridines, we can estimate the chemical shifts for the three aromatic protons (H-2, H-5, and H-6) of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.2 - 8.4Singlet (or narrow doublet)J(H2-H5) ≈ 0.5-1.0 Hz
H-57.3 - 7.5DoubletJ(H5-H6) ≈ 5.0-6.0 Hz
H-68.5 - 8.7DoubletJ(H5-H6) ≈ 5.0-6.0 Hz
3-OHVariable (broad singlet)Broad SingletN/A

Note: Predictions are based on additive substituent effects and analysis of spectral data from related compounds. The exact chemical shifts can vary depending on the solvent and concentration.

The proton at the 2-position (H-2) is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom and the influence of the adjacent hydroxyl group. The H-6 proton will also be significantly downfield due to the anisotropic effect of the nitrogen and the electron-withdrawing nitrile group. The H-5 proton is anticipated to be the most upfield of the aromatic signals. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration.

H-2 H-5

H-6 OH

>]; } } caption="Proton Environment of this compound."

A Comparative Guide: ¹H NMR vs. Other Analytical Techniques

While ¹H NMR is a powerhouse for structure elucidation, a multi-technique approach often provides the most comprehensive characterization. Here, we compare ¹H NMR with other commonly used analytical methods for the analysis of this compound derivatives.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (through coupling), stereochemistry, and relative quantitation.Non-destructive, provides detailed structural information in solution, highly reproducible.Requires soluble sample, can be insensitive for very low concentrations, complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS, GC-MS).Does not provide detailed stereochemical information, isomers can be difficult to distinguish without fragmentation analysis.[1][2][3]
FT-IR Spectroscopy Presence of functional groups (e.g., -OH, -C≡N, C=C).Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular skeleton, not ideal for distinguishing isomers with the same functional groups.[4][5][6][7]
X-Ray Crystallography Unambiguous 3D molecular structure in the solid state, bond lengths, and angles.Provides the absolute structure.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state.
Causality Behind Experimental Choices

The choice of analytical technique is dictated by the specific question being asked. For initial confirmation of a successful synthesis, a combination of ¹H NMR and MS is often sufficient. ¹H NMR confirms the expected proton framework, while MS verifies the correct molecular weight. FT-IR can quickly confirm the presence of the key nitrile and hydroxyl functionalities. For absolute stereochemical assignment or the study of solid-state packing, X-ray crystallography is the gold standard.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the reliability of your spectral interpretation, the quality of the acquired data is paramount. The following is a detailed protocol for obtaining a publication-quality ¹H NMR spectrum of a this compound derivative.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for this class of compounds as it can solubilize polar molecules and the hydroxyl proton is often observed as a distinct peak.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is a critical step for obtaining high-resolution spectra.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm to cover the full range of expected proton chemical shifts.

    • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

A Self-Validating System: Ensuring Trustworthiness

This protocol incorporates self-validating checks. The observation of the correct number of signals with appropriate integrations and multiplicities for the known structure provides internal validation. Furthermore, comparison of the obtained spectrum with predicted values and data from analogous compounds adds another layer of confidence.

G A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B Insert Sample C Data Acquisition (Setting Parameters, Running Experiment) B->C Optimized Field Homogeneity D Data Processing (Fourier Transform, Phasing, Calibration) C->D Acquired FID E Spectral Analysis (Integration, Peak Picking, J-coupling Measurement) D->E Processed Spectrum F Structure Verification (Comparison with Predicted Spectrum and Reference Data) E->F Interpreted Data

Conclusion

The interpretation of ¹H NMR spectra of this compound derivatives is a powerful methodology for their structural characterization. By understanding the influence of the substituents on the pyridine ring, researchers can confidently assign the proton signals and confirm the desired molecular structure. While ¹H NMR is an indispensable tool, a holistic analytical approach, incorporating techniques like Mass Spectrometry and FT-IR, provides a more complete and robust characterization of these medicinally important compounds. Adherence to rigorous experimental protocols ensures the generation of high-quality, trustworthy data, which is the bedrock of sound scientific research and drug development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Hydroxyisonicotinonitrile

This compound, also known as 3-hydroxypyridine-4-carbonitrile, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both hydroxyl and nitrile functional groups, makes it a versatile building block for synthesizing compounds with diverse biological activities. The precise structural characterization of this molecule and its derivatives is paramount for quality control, metabolite identification, and understanding structure-activity relationships.

Mass spectrometry (MS) stands as an essential analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[1] However, the information gleaned from a mass spectrum is profoundly dependent on the ionization technique employed. The choice of ionization source dictates the energy transferred to the analyte, which in turn governs the extent and nature of its fragmentation.

This guide provides an in-depth comparison of the fragmentation patterns of this compound generated by three common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). By understanding the distinct fragmentation signatures produced by each method, researchers can select the optimal technique for their analytical goals and interpret the resulting data with higher confidence.

Comparative Analysis of Fragmentation Patterns

The fragmentation of an ion in a mass spectrometer is not a random process; it is governed by fundamental chemical principles, with cleavage occurring at the most thermochemically labile bonds.[2] For this compound (Molecular Formula: C₆H₄N₂O, Monoisotopic Mass: 120.032 Da[3]), the key structural features influencing fragmentation are the pyridine ring, the hydroxyl group, and the nitrile group.

Electron Ionization (EI): The Hard Fragmentation Approach

Electron Ionization is a high-energy ("hard") technique that bombards the analyte with 70 eV electrons, typically causing extensive fragmentation.[4] This can be incredibly useful for structural elucidation as it provides a detailed "fingerprint" of the molecule, though it may sometimes lead to a weak or absent molecular ion (M•⁺).[4]

For this compound, the molecular ion at m/z 120 is expected. The high energy of EI is anticipated to induce several key fragmentation pathways:

  • Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds and hydroxylated heterocycles is the neutral loss of 28 Da (CO). This would result in a fragment ion at m/z 92.

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral loss of 27 Da (HCN), yielding a fragment ion at m/z 93.

  • Ring Cleavage: The pyridine ring itself can undergo fragmentation, leading to smaller, stable ions.

The resulting EI spectrum is a complex pattern of these and other fragments, providing a rich dataset for library matching and structural confirmation.

Electrospray Ionization (ESI): Soft Ionization for Intact Molecules

In contrast to EI, ESI is a "soft" ionization technique that transfers minimal excess energy to the analyte, making it ideal for observing the intact molecule.[4] It is particularly effective for polar, thermally labile compounds and is typically performed from a liquid phase (LC-MS).[5]

Under positive ion mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 121. In negative ion mode, it would form a deprotonated molecule, [M-H]⁻, at m/z 119.

Meaningful fragmentation data from ESI is obtained through tandem mass spectrometry (MS/MS), where the precursor ion (e.g., m/z 121) is isolated and subjected to collision-induced dissociation (CID).[2] The fragmentation of the even-electron [M+H]⁺ ion proceeds through different, often more predictable, pathways than the odd-electron M•⁺ ion from EI.[4]

Expected MS/MS fragments from the [M+H]⁺ precursor at m/z 121 include:

  • Neutral Loss of CO: Similar to EI, a loss of carbon monoxide (28 Da) can occur, leading to a product ion at m/z 93.

  • Neutral Loss of HCN: Elimination of hydrogen cyanide (27 Da) would produce a fragment at m/z 94.

  • Sequential Losses: A sequential loss of CO followed by HCN (or vice versa) could lead to a fragment at m/z 66.

Atmospheric Pressure Chemical Ionization (APCI): A Thermal Intermediate

APCI is another soft ionization technique that, like ESI, interfaces well with liquid chromatography. It is generally more suitable for moderately polar to nonpolar compounds.[6] Ionization in APCI is a gas-phase process initiated by a corona discharge, which can impart slightly more energy to the analyte than ESI, sometimes resulting in in-source fragmentation.[6][7]

For this compound, APCI would also be expected to produce a strong protonated molecule [M+H]⁺ at m/z 121. However, depending on the source conditions (e.g., temperature), some fragment ions corresponding to the neutral losses described for ESI-MS/MS might be observed in the full scan spectrum. When subjected to MS/MS analysis, the fragmentation pattern of the [M+H]⁺ ion from APCI is generally expected to be very similar to that observed with ESI.

Data Presentation: Summary of Key Fragments

The table below summarizes the anticipated key ions and neutral losses for this compound across the three ionization techniques.

Ionization TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral LossStructure of Loss
Electron Ionization (EI) 120 [M]•⁺9228 DaCO
9327 DaHCN
Electrospray (ESI-MS/MS) 121 [M+H]⁺9328 DaCO
9427 DaHCN
6655 DaCO + HCN
APCI-MS/MS 121 [M+H]⁺9328 DaCO
9427 DaHCN

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed primary fragmentation pathways for this compound under EI and ESI-MS/MS conditions.

EI_Fragmentation cluster_main EI Fragmentation Pathway M This compound [M]•⁺ m/z 120 F92 Fragment Ion m/z 92 M->F92  - CO (28 Da) F93 Fragment Ion m/z 93 M->F93  - HCN (27 Da)

Caption: Proposed Electron Ionization (EI) fragmentation of this compound.

ESI_Fragmentation cluster_main ESI-MS/MS Fragmentation Pathway MH Protonated Molecule [M+H]⁺ m/z 121 F93 Product Ion m/z 93 MH->F93  - CO (28 Da) F94 Product Ion m/z 94 MH->F94  - HCN (27 Da) F66 Product Ion m/z 66 F93->F66  - HCN (27 Da)

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion of this compound.

Experimental Protocols for Analysis

To ensure reproducible and reliable data, a validated experimental protocol is essential. The following provides a comprehensive methodology for the analysis of this compound by LC-MS/MS.

Materials and Reagents
  • This compound (analytical standard)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of methanol or ACN.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution to a final volume of 10 mL with 50:50 (v/v) ACN:water. This solution is used for direct infusion or LC-MS injection.

  • Rationale: Using LC-MS grade solvents and reagents minimizes background ions and potential adduct formation, ensuring a clean spectrum. Formic acid is added to the mobile phase in positive ion mode to promote protonation and enhance the [M+H]⁺ signal.[8]

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Rationale: A reverse-phase C18 column is a robust choice for retaining and separating small polar molecules like this compound. The gradient elution ensures the compound is eluted as a sharp peak, improving sensitivity.

Mass Spectrometry (MS) Method
  • Ionization Source: ESI or APCI (run in separate experiments for comparison).

  • Polarity: Positive.

  • Capillary Voltage (ESI): 3.5 kV.

  • Corona Current (APCI): 4.0 µA.

  • Source Temperature: 150 °C (ESI), 400 °C (APCI).

  • Full Scan (MS1) Range: m/z 50-250.

  • Tandem MS (MS/MS):

    • Precursor Ion: m/z 121.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to observe the appearance of different fragment ions.

  • Rationale: The selected parameters are typical starting points for small molecule analysis. Ramping the collision energy in MS/MS experiments is crucial for a comprehensive understanding of the fragmentation pathways, as different bond cleavages require different amounts of energy.[2]

Comparison with Isomeric Alternatives

The utility of these fragmentation patterns is most evident when differentiating this compound from its isomers. For example, nicotinic acid (pyridine-3-carboxylic acid) has the same molecular formula and mass. However, under ESI-MS/MS, its protonated ion (m/z 124) would show a characteristic loss of H₂O (18 Da) and CO (28 Da), resulting in a prominent fragment at m/z 78, a pattern distinct from the nitrile-containing isomer.[9] Similarly, 2-Hydroxyisonicotinonitrile would exhibit a different fragmentation fingerprint due to the altered positions of the functional groups, influencing ring stability and the propensity for specific neutral losses.[10] This ability to distinguish isomers is critical in metabolomics and impurity profiling.[11]

Conclusion

The mass spectrometric fragmentation of this compound is highly dependent on the ionization method used.

  • EI-MS provides a complex, high-energy fragmentation fingerprint ideal for structural confirmation and library identification.

  • ESI-MS/MS offers a controlled, soft-ionization approach, yielding predictable fragmentation of the protonated molecule that is invaluable for quantitative analysis and unambiguous identification in complex mixtures.

  • APCI-MS/MS provides a similar pattern to ESI but may be advantageous for less polar analogues or when analyzing samples in less polar solvent systems.

By leveraging the strengths of each technique, researchers can achieve a comprehensive structural characterization of this compound, supporting its application in drug discovery and development. This guide provides the foundational knowledge and protocols to perform these analyses effectively and interpret the resulting data with scientific rigor.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Hydroxyisonicotinonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The isomeric configuration of substituents on a pyridine ring profoundly dictates its chemical behavior, a principle of critical importance in the fields of medicinal chemistry and materials science. This guide provides a detailed comparative analysis of the reactivity of 3-hydroxyisonicotinonitrile (4-cyano-3-hydroxypyridine) and its structural isomers. We will dissect the intricate interplay between the ring nitrogen, the electron-withdrawing cyano (-CN) group, and the versatile hydroxyl (-OH) group. This analysis is grounded in fundamental electronic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for synthetic strategy and execution. We will explore nucleophilic and electrophilic aromatic substitutions, as well as reactions involving the substituent functional groups, offering both theoretical rationale and practical, validated experimental protocols.

Introduction to Isomeric Hydroxypyridinecarbonitriles

The hydroxypyridinecarbonitrile scaffold is a cornerstone in the synthesis of numerous biologically active compounds.[1] this compound, with its 3-hydroxy and 4-cyano substitution pattern, represents just one of several possible isomers. The relative positioning of the electron-deficient nitrogen atom, the π-electron-withdrawing cyano group, and the electron-donating hydroxyl group creates distinct electronic environments for each isomer. These differences are not trivial; they govern the molecule's susceptibility to attack, the regioselectivity of reactions, and the acidity of the hydroxyl proton. Understanding these nuances is paramount for predicting reaction outcomes and designing efficient synthetic routes.[2][3]

This guide will focus on comparing this compound with representative isomers to illustrate key reactivity principles.

Compound Name Structure Key Positional Features
This compound 4-Cyano-3-hydroxypyridine-CN is para to N; -OH is meta to N
5-Hydroxy-2-pyridinecarbonitrile 2-Cyano-5-hydroxypyridine-CN is ortho to N; -OH is meta to N
2-Hydroxy-4-pyridinecarbonitrile 4-Cyano-2-hydroxypyridine-CN is para to N; -OH is ortho to N
3-Hydroxypicolinonitrile 2-Cyano-3-hydroxypyridine-CN is ortho to N; -OH is meta to N

Note: Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. For instance, 2-hydroxypyridine strongly favors the 2-pyridone tautomer.[4] This guide will primarily discuss the hydroxy form for comparative electronic analysis but acknowledges that the pyridone tautomer is often the dominant species, particularly for 2- and 4-hydroxypyridines, which significantly alters reactivity.

Theoretical Framework: A Triad of Electronic Influence

The reactivity of any substituted pyridine is dictated by a triad of electronic effects:

  • The Ring Nitrogen: As an electronegative heteroatom, it withdraws electron density from the ring, particularly from the α (2, 6) and γ (4) positions. This inherent electron deficiency deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[5][6]

  • The Cyano Group (-CN): A potent electron-withdrawing group through both induction and resonance. It further deactivates the ring to electrophilic attack but provides powerful activation for SNAr, especially when located at the 2- or 4-positions, where it can stabilize the negative charge of the Meisenheimer intermediate.[6][7]

  • The Hydroxyl Group (-OH): An activating, ortho, para-directing group for electrophilic substitution due to resonance donation from its lone pairs. Conversely, its conjugate base, the phenoxide (-O⁻), is an even more powerful activating group. The acidity of the hydroxyl proton is highly sensitive to the position of other substituents.

The vector sum of these effects determines the reactivity profile of each isomer.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a hallmark of electron-deficient aromatic systems like pyridine. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step typically being the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[6][8]

The stability of this intermediate is the key determinant of reactivity. Isomers where the negative charge can be delocalized onto the electronegative ring nitrogen are significantly more reactive. This occurs when nucleophilic attack happens at the 2- and 4-positions.[3][9]

Caption: SNAr mechanism on pyridine derivatives.

Reactivity Predictions:

  • Displacement of the Cyano Group: The cyano group itself can act as a leaving group in SNAr reactions.[10] Isomers with the -CN group at the 2- or 4-position, such as This compound (4-CN) and 5-Hydroxy-2-pyridinecarbonitrile (2-CN), will be the most susceptible to displacement by strong nucleophiles. An isomer with a 3-CN group would be largely unreactive in this regard.

  • Reactivity at Other Positions (with a Halogen Leaving Group): If a halogen were present, its reactivity would be governed by its position. A halogen at C2 or C6 of This compound would be highly activated for SNAr. The hydroxyl group at C3 and cyano at C4 would further modulate this reactivity through their inductive effects. In 5-Hydroxy-2-pyridinecarbonitrile , a halogen at C4 or C6 would be activated. The C6 position is particularly activated due to its proximity to both the ring nitrogen and the electron-donating hydroxyl group's conjugate base under basic conditions.

Electrophilic Aromatic Substitution (EAS)

Pyridine is notoriously unreactive towards EAS due to the deactivating effect of the nitrogen, which also readily protonates under acidic reaction conditions, creating a highly deactivated pyridinium ion.[5][11] However, the presence of a powerful activating group like -OH can enable these reactions, which will preferentially occur at the 3- and 5-positions relative to the nitrogen.[12]

Regioselectivity Predictions:

  • This compound (4-cyano-3-hydroxypyridine):

    • -OH (at C3): Strongly activating, directs ortho (C2, C4) and para (C6).

    • -CN (at C4): Strongly deactivating, directs meta (C2, C6).

    • Ring N: Deactivating.

    • Outcome: The directing effects converge. The C2 and C6 positions are the most likely sites for electrophilic attack. The powerful activation from the hydroxyl group is sufficient to overcome the deactivation from the nitrogen and cyano group. Nitration of 3-hydroxypyridine, for example, occurs at the 2-position.[13]

  • 5-Hydroxy-2-pyridinecarbonitrile (2-cyano-5-hydroxypyridine):

    • -OH (at C5): Strongly activating, directs ortho (C4, C6) and para (C2).

    • -CN (at C2): Strongly deactivating, directs meta (C4, C6).

    • Ring N: Deactivating.

    • Outcome: The C4 and C6 positions are strongly favored for electrophilic attack. These positions benefit from the ortho directing effect of the hydroxyl group and are the meta positions relative to the deactivating cyano group.

Acidity and Reactivity of the Hydroxyl Group

The pKa of the hydroxyl group is a direct measure of its acidity and is highly dependent on the electronic environment. Electron-withdrawing groups stabilize the resulting phenoxide ion, increasing acidity (lowering pKa).

pKa Predictions:

Isomer-CN Position Relative to -OHPredicted Effect on AcidityRelative pKa
This compound paraStrong stabilization of phenoxideLowest
3-Hydroxypicolinonitrile orthoStrong stabilization of phenoxideLow
5-Hydroxy-2-pyridinecarbonitrile metaWeaker stabilization (inductive only)Higher

This difference in acidity has direct consequences for reactions involving the hydroxyl group, such as O-alkylation or O-acylation. The isomer with the lowest pKa (this compound) will require the mildest basic conditions to deprotonate and form the reactive nucleophilic phenoxide.

Reactivity of the Cyano Group

The cyano group can undergo several characteristic transformations, including hydrolysis to a carboxylic acid and reduction to an amine.[14]

  • Hydrolysis: This reaction involves nucleophilic attack on the nitrile carbon. The electrophilicity of this carbon is enhanced by the electron-withdrawing nature of the pyridine ring. Therefore, all isomers are expected to undergo hydrolysis, likely under forcing acidic or basic conditions. Subtle differences in rates may be observed based on the specific electronic environment, but generally, this reaction is feasible for all isomers.

Experimental Protocols for Reactivity Assessment

To empirically validate the theoretical predictions, standardized comparative experiments are essential. The following protocols provide a framework for assessing relative reactivity in SNAr and determining pKa.

Protocol: Comparative SNAr Rate Determination via HPLC

This protocol aims to compare the rate of nucleophilic displacement of a chloro-substituent in chloro-hydroxy-cyanopyridine isomers.

Objective: To determine the relative reaction rates of isomeric substrates with a common nucleophile.

Materials:

  • Isomeric Chloro-hydroxy-cyanopyridines (e.g., 2-chloro-3-hydroxy-4-cyanopyridine, 4-chloro-3-hydroxy-2-cyanopyridine)

  • Sodium methoxide (0.5 M in Methanol)

  • Anhydrous Methanol (solvent)

  • Anhydrous N,N-Dimethylformamide (DMF, co-solvent if needed for solubility)

  • Internal Standard (e.g., Naphthalene)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of each isomeric substrate and the internal standard in anhydrous methanol.

  • Reaction Setup: In separate temperature-controlled reaction vials (e.g., 50 °C), add 1.0 mL of a substrate stock solution and 0.1 mL of the internal standard stock solution.

  • Reaction Initiation: At time t=0, add 1.0 mL of the 0.5 M sodium methoxide solution to each vial, cap tightly, and start the timer.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction.

  • Quenching: Immediately quench the aliquot in a vial containing 950 µL of a 0.1 M HCl solution in methanol/water (50:50) to neutralize the base and stop the reaction.

  • HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting material peak relative to the stable internal standard peak.

  • Data Analysis: Plot the natural logarithm of the starting material concentration (ln[SM]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values for each isomer to determine their relative reactivity.

Caption: Workflow for comparative kinetic analysis.

Conclusion and Synthetic Outlook

The reactivity of hydroxypyridinecarbonitriles is a nuanced subject, dictated by the precise arrangement of the N, -OH, and -CN substituents. A clear understanding of the underlying electronic principles allows for robust predictions of chemical behavior.

  • For SNAr , isomers with activating groups (-CN, leaving group) at the 2- or 4-positions are vastly more reactive.

  • For EAS , the powerful activating and directing effect of the hydroxyl group is paramount, enabling substitution on an otherwise unreactive ring.

  • The acidity of the hydroxyl group is a key parameter for its own functionalization, with isomers capable of extensive charge delocalization (e.g., this compound) being significantly more acidic.

This guide provides a foundational framework for researchers. By leveraging these principles and validating them with empirical data using the protocols provided, scientists can make more informed decisions in the design of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to Purity Validation of 3-Hydroxyisonicotinonitrile Derivatives: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous confirmation of a compound's purity is not merely a procedural formality but a cornerstone of scientific rigor and therapeutic safety. For researchers engaged in the synthesis and application of 3-hydroxyisonicotinonitrile derivatives, a class of compounds with significant potential in medicinal chemistry, establishing unimpeachable purity is paramount. This guide provides an in-depth, objective comparison of elemental analysis with other prevalent analytical techniques for the purity validation of these nitrogen-containing heterocyclic compounds. We will delve into the causality behind experimental choices, present supporting data, and offer a framework for selecting the most appropriate analytical strategy.

The Critical Role of Purity in Drug Discovery

Elemental Analysis: A Fundamental Pillar of Purity Determination

Elemental analysis, specifically CHNS/O combustion analysis, provides a fundamental assessment of a compound's purity by quantifying the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.[1] This technique is predicated on the complete combustion of the sample, followed by the separation and detection of the resulting gaseous products.[2] The principle is straightforward: a pure compound will yield experimental mass percentages that closely align with the theoretically calculated values based on its molecular formula.

For this compound derivatives, the accurate determination of nitrogen content is particularly crucial, given its presence in both the pyridine ring and the nitrile group. A significant deviation in the nitrogen percentage can indicate the presence of nitrogen-containing impurities or residual solvents.

Causality in Experimental Choices for Elemental Analysis

The reliability of elemental analysis is intrinsically linked to meticulous sample preparation and adherence to validated protocols. The choice of each step is dictated by the need to eliminate external sources of error and ensure the complete conversion of the sample to its elemental components.

Experimental Protocol: CHNS Analysis of a this compound Derivative

  • Sample Preparation:

    • Drying: The sample must be thoroughly dried to remove any residual water or solvents, which would artificially inflate the hydrogen and potentially the carbon and oxygen content. A common practice is to dry the sample under a high vacuum over a desiccant like phosphorus pentoxide until a constant weight is achieved.

    • Homogenization: The sample should be a fine, homogenous powder to ensure that the small portion taken for analysis is representative of the entire batch. This can be achieved by grinding the sample in an agate mortar.

    • Weighing: Accurately weigh 1-3 mg of the dried, homogenized sample into a tin capsule using a calibrated microbalance. The precise measurement of the sample weight is critical for the final calculation of elemental percentages.

  • Instrumentation and Analysis:

    • Instrument: A calibrated CHNS elemental analyzer is used. Modern analyzers are highly automated systems.

    • Combustion: The encapsulated sample is dropped into a high-temperature furnace (typically around 900-1000 °C) with a pulse of pure oxygen. This triggers flash combustion, converting carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂.[2]

    • Reduction and Separation: The combustion gases are then passed through a reduction tube containing heated copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, N₂, and SO₂ is then separated using a gas chromatography column.

    • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the concentration of the elemental gas.

    • Calibration: The instrument is calibrated using a certified organic standard with a known elemental composition, such as acetanilide.

  • Data Interpretation:

    • The instrument's software calculates the percentage of each element based on the sample weight and the detector's response.

    • The experimental percentages are then compared to the theoretical values calculated from the molecular formula of the this compound derivative.

    • A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound in many academic and industrial settings.[3]

A Comparative Framework: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool for confirming the elemental composition of a bulk sample, it is often complemented by other analytical techniques that provide different types of information regarding purity. The choice of method depends on the specific question being asked about the sample's purity.

Table 1: Comparative Analysis of Purity Validation Methods

Technique Principle Information Provided Advantages Limitations
Elemental Analysis (CHNS/O) Combustion of the sample and detection of elemental gases.Provides the percentage composition of C, H, N, S, and O in the bulk sample.- Confirms the empirical formula.[4] - High accuracy and precision for bulk sample composition. - Can indicate the presence of inorganic impurities or residual solvents if results deviate significantly.- Does not identify or quantify specific impurities. - Insensitive to isomeric impurities. - Can be misleading if impurities have a similar elemental composition to the main compound.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[5]Provides the relative purity based on peak area percentage and can quantify known impurities with reference standards.- High resolution for separating complex mixtures. - Can detect and quantify a wide range of impurities. - Well-established and validated methods are available.[6]- Requires a chromophore for UV detection. - Purity is relative to detected peaks. - Co-eluting impurities may not be detected.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[7]Provides a direct measurement of the purity (as a mass fraction) of a compound using a certified internal standard.- A primary ratio method, often not requiring a reference standard of the analyte.[8] - Provides structural information about the main compound and any detected impurities. - Non-destructive.- Lower sensitivity compared to HPLC for trace impurities. - Requires a suitable internal standard that does not overlap with analyte signals. - Can be complex to set up and validate.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by GC followed by detection and identification by MS.Identifies and quantifies volatile and semi-volatile impurities.- Excellent for detecting residual solvents and other volatile impurities. - High sensitivity and specificity.- Limited to thermally stable and volatile compounds. - Non-volatile impurities will not be detected.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds by LC followed by detection and identification by MS.Identifies and quantifies a wide range of impurities, providing molecular weight information.- High sensitivity and specificity. - Applicable to a broad range of compounds, including non-volatile and thermally labile ones. - Provides molecular weight information for impurity identification.- Quantification can be more complex than with UV detection. - Matrix effects can suppress or enhance ion signals.

Visualizing the Workflow and Decision-Making Process

To further elucidate the practical application of these techniques, the following diagrams illustrate the experimental workflow for elemental analysis and a logical framework for selecting the appropriate purity validation method.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (CHN Analyzer) cluster_data Data Processing & Interpretation Start Start: Synthesized this compound Derivative Dry Drying under High Vacuum Start->Dry Homogenize Homogenization (Grinding) Dry->Homogenize Weigh Accurate Weighing (1-3 mg) Homogenize->Weigh Combustion Flash Combustion (~1000°C in O₂) Weigh->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation GC Separation of Gases (CO₂, H₂O, N₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity Purity Assessment (±0.4% Deviation) Comparison->Purity

Caption: Workflow for Elemental Analysis of this compound Derivatives.

Purity_Method_Selection cluster_primary Primary Purity Assessment cluster_secondary In-depth Characterization & Quantification Start Purity Validation of This compound Derivative EA Elemental Analysis (Confirm Empirical Formula) Start->EA HPLC_Screen HPLC Screening (Assess Relative Purity & Impurity Profile) Start->HPLC_Screen GCMS GC-MS (Quantify Residual Solvents) Start->GCMS Volatile Impurities Suspected qNMR qNMR (Absolute Purity & Structural Confirmation) EA->qNMR Deviations > 0.4% HPLC_Screen->qNMR Quantify Major Components LCMS LC-MS (Identify Unknown Impurities) HPLC_Screen->LCMS Unknown Peaks

Caption: Decision Tree for Selecting a Purity Validation Method.

Conclusion: An Integrated Approach to Purity Validation

Elemental analysis serves as an indispensable, fundamental check for the purity of this compound derivatives by verifying their elemental composition. Its strength lies in providing a robust, quantitative measure of the bulk sample's integrity. However, for a comprehensive understanding of a compound's purity profile, an integrated analytical approach is essential.

References

Confirming the Structure of 3-Hydroxyisonicotinonitrile: A Comparative Guide to X-ray Crystallography and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel heterocyclic compounds like 3-Hydroxyisonicotinonitrile, a versatile building block in medicinal chemistry, confirming the precise atomic arrangement is not merely a characterization step but a prerequisite for understanding its reactivity, intermolecular interactions, and potential as a pharmaceutical intermediate. This guide provides a comprehensive overview of single-crystal X-ray crystallography (SC-XRD) as the gold-standard technique for the absolute structure elucidation of small molecules.[1][2] We will detail the experimental workflow from crystal growth to data refinement, explaining the causality behind each procedural choice. Furthermore, we will objectively compare the definitive structural data from SC-XRD with complementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic framework for the rigorous validation of molecular structures.

Introduction: The Imperative for Structural Certainty

This compound (C₆H₄N₂O) is a substituted pyridine derivative featuring both a hydroxyl and a nitrile functional group. This combination makes it a valuable synthon for creating more complex molecules with potential biological activity. However, the presence of multiple functional groups and the possibility of tautomerism or isomerism necessitate an analytical method that can provide irrefutable proof of its structure. While techniques like NMR can suggest connectivity and MS can confirm molecular weight, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including critical information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[3][4] This level of detail is crucial for computational modeling, understanding crystal packing, and designing future synthetic pathways.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is an unparalleled analytical method for the absolute structural elucidation of crystalline solids.[1] The technique works on the principle that when a focused beam of X-rays is directed at a single, highly ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[5][6] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms can be precisely determined.[3]

The Experimental Workflow: A Self-Validating System

The path from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for success. The process is inherently self-validating, as poor execution in an early step (like crystal growth) will prevent the acquisition of high-quality data in a later step.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination A Synthesis & Purification of this compound B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Reduction & Correction D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation & Analysis (R-factors, CIF file) G->H H->G Feedback Loop

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 1: Obtaining the Crystal Structure of this compound

Step 1: Synthesis and Purification

  • Causality: The starting material must be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

  • Method: Synthesize this compound according to established literature procedures. Purify the crude product using column chromatography or recrystallization until a high-purity solid is obtained, as confirmed by NMR spectroscopy.

Step 2: Crystal Growth (The Art and Science)

  • Causality: This is often the most challenging step.[5] A single, non-twinned crystal with dimensions of approximately 0.1-0.4 mm is required.[4] The choice of solvent is critical; the compound should be sparingly soluble, allowing for slow, ordered precipitation from a saturated solution.

  • Method (Slow Evaporation):

    • Screen various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine the ideal solubility profile.[1] Methanol is a good starting point for polar organic molecules.[7]

    • Prepare a nearly saturated solution of purified this compound in the chosen solvent in a clean vial.

    • Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of small, well-defined, transparent crystals. Other techniques like vapor diffusion or cooling crystallization can also be employed.[8][9]

Step 3: Data Collection

  • Causality: A suitable crystal is mounted on a goniometer and placed within an X-ray beam. The crystal is rotated, and thousands of diffraction spots are collected by a detector.[6] Cryo-cooling (typically to 100 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[1]

  • Method:

    • Select a high-quality crystal under a microscope and mount it on a loop.

    • Center the crystal on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a sensitive detector.[3]

    • Cool the crystal under a stream of cold nitrogen gas.

    • Run a data collection strategy to measure the intensities of a complete set of unique reflections, typically over several hours.

Step 4: Structure Solution and Refinement

  • Causality: The collected diffraction data (intensities and positions) are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is computationally refined against the experimental data to achieve the best possible fit.

  • Method:

    • Process the raw diffraction images to integrate the reflection intensities and make necessary corrections.

    • Use specialized software (e.g., SHELX, Olex2) to solve the structure using direct methods, which will reveal the positions of the heavier atoms (C, N, O).

    • Refine the atomic positions and thermal parameters. Hydrogen atoms can typically be located from the difference electron density map.

    • Continue refinement until the model converges, meaning it no longer changes significantly with further refinement cycles.

Step 5: Validation and Interpretation

  • Causality: The quality of the final structure is assessed using statistical parameters. The most common is the R-factor (R1), which measures the agreement between the calculated and observed diffraction data. An R1 value below 5% (0.05) is indicative of a well-refined structure for a small molecule.

  • Analysis:

    • Inspect the final R-factors and the Goodness-of-Fit (GooF) parameter.

    • Analyze the refined structure to determine precise bond lengths, angles, and torsion angles.

    • Examine the crystal packing to identify intermolecular interactions, such as hydrogen bonds between the hydroxyl group and the pyridine or nitrile nitrogen atoms.

    • Generate a Crystallographic Information File (CIF) for publication and deposition in a database like the Cambridge Structural Database (CSD).

Comparative Analysis: Orthogonal Validation Methods

While SC-XRD provides the definitive structure, other spectroscopic techniques offer complementary and crucial information. Using them in concert provides a more complete picture of the molecule's identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C).[10] It provides invaluable information about the number of unique atoms, their connectivity, and the electronic structure of the molecule in solution.[11]

  • Performance: For this compound, ¹H NMR would show distinct signals for the aromatic protons, revealing their coupling patterns and confirming the substitution pattern on the pyridine ring. ¹³C NMR would confirm the presence of the six unique carbon atoms in their respective chemical environments (aromatic, C-OH, C-CN).[12]

  • Limitations: NMR provides an average structure in solution and cannot give precise bond lengths or angles.[13] It also does not directly reveal information about crystal packing or solid-state intermolecular forces.[14]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with extremely high accuracy.[15] It works by ionizing the molecule and measuring its mass-to-charge (m/z) ratio.

  • Performance: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound (C₆H₄N₂O) by providing a highly accurate mass measurement. Tandem MS (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can provide clues about the molecule's structure, serving as a characteristic fingerprint.[16][17]

  • Limitations: MS provides no information about the 3D arrangement of atoms or isomerism (e.g., differentiating between this compound and other isomers like 5-Hydroxyisophthalonitrile).[17]

Data Comparison Summary

The following table summarizes the information provided by each technique for the structural characterization of this compound.

ParameterSingle-Crystal XRDNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, crystal packingChemical environment, atom connectivity, solution conformationMolecular weight, elemental formula, fragmentation
Sample Phase Solid (Single Crystal)SolutionGas/Ion Phase
Absolute Structure Yes (Definitive) No (Inferred)No
Isomer Differentiation Excellent Good (for constitutional isomers)Poor/None
Intermolecular Forces Yes (e.g., H-bonds) Indirectly (via solvent effects)No
Key Output CIF file, Electron density mapChemical shifts (ppm), Coupling constants (Hz)Mass spectrum (m/z)

Synergy of Techniques: A Holistic Approach

The most rigorous structural confirmation comes not from a single technique, but from the confluence of data from all three. NMR confirms the correct connectivity and functional groups are present in the bulk material, MS confirms the correct molecular formula, and SC-XRD provides the final, unambiguous proof of the three-dimensional structure.

Synergy_Diagram NMR NMR Spectroscopy Info_NMR • Connectivity • Functional Groups • Purity Check NMR->Info_NMR MS Mass Spectrometry Info_MS • Molecular Weight • Elemental Formula MS->Info_MS XRD X-ray Crystallography Info_XRD • 3D Atomic Coordinates • Bond Lengths & Angles • Intermolecular Interactions XRD->Info_XRD Final Unambiguous Structure of This compound Info_NMR->Final Info_MS->Final Info_XRD->Final Definitive Proof

Caption: Synergistic approach to structure elucidation.

Conclusion

For establishing the definitive structure of this compound, single-crystal X-ray crystallography stands as the unequivocal gold standard. It is the only technique that provides a direct, high-resolution, three-dimensional view of the molecule, which is indispensable for applications in drug design and materials science.[18] While essential for confirming purity, connectivity, and molecular weight, NMR and MS serve as complementary, orthogonal techniques. A robust characterization package for any novel compound intended for further development should, therefore, integrate the insights from all three methods, with X-ray crystallography providing the ultimate, authoritative structural confirmation.

References

A Comparative Guide to 3-Hydroxyisonicotinonitrile and Other Pyridine-Based Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its significance as a privileged scaffold in medicinal chemistry.[1][2] The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, influencing factors such as solubility, metabolic stability, and target engagement. The strategic functionalization of the pyridine core allows for the fine-tuning of these properties, making the choice of pyridine-based building blocks a critical decision in the synthetic workflow.

This guide provides an in-depth technical comparison of 3-Hydroxyisonicotinonitrile with other commercially available pyridine-based building blocks. We will delve into their reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to empower chemists with the insights needed to make informed decisions in their research endeavors.

Core Building Block: this compound

This compound, also known as 3-hydroxypyridine-4-carbonitrile, is a bifunctional pyridine derivative featuring a hydroxyl group at the 3-position and a nitrile group at the 4-position. This unique arrangement of functional groups offers a versatile platform for a variety of chemical transformations. The hydroxyl group can act as a nucleophile or be converted into a leaving group, while the electron-withdrawing nitrile group influences the reactivity of the pyridine ring.

Comparative Pyridine-Based Building Blocks

For a comprehensive comparison, we have selected a panel of commercially available, functionalized cyanopyridines that represent common substitution patterns encountered in drug discovery programs:

  • 2-Chloro-4-cyanopyridine: A halopyridine offering a reactive site for cross-coupling and nucleophilic substitution reactions.[1][3][4][5]

  • 3-Bromo-4-cyanopyridine: Another halopyridine with the halogen at a different position, allowing for the exploration of regiochemical differences in reactivity.[6]

  • 3-Amino-4-cyanopyridine: An aminopyridine that provides a nucleophilic center for further derivatization.[7]

  • 2-Amino-5-cyanopyridine: An isomeric aminopyridine to investigate the influence of substituent positioning on reactivity.[2]

Comparative Reactivity Analysis

In this section, we will compare the performance of this compound and our selected pyridine building blocks in several key synthetic transformations that are fundamental to modern drug discovery.

O-Arylation and O-Alkylation of this compound

The hydroxyl group of this compound is a key functional handle for introducing molecular diversity through the formation of ether linkages.

1. Williamson Ether Synthesis:

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8][9][10][11][12] For this compound, this reaction provides a straightforward route to O-alkylated derivatives.

Experimental Protocol: Williamson Ether Synthesis of 3-(Benzyloxy)isonicotinonitrile

  • Step 1: Deprotonation. To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Step 2: Alkylation. After stirring for 30 minutes, add benzyl bromide (1.1 eq.) dropwise.

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Step 4: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-(benzyloxy)isonicotinonitrile.

2. Copper-Catalyzed O-Arylation:

The formation of diaryl ethers from phenols and aryl halides is a valuable transformation in medicinal chemistry. Copper-catalyzed O-arylation provides a powerful method for this conversion. A known protocol for the O-arylation of 3-hydroxypyridines can be adapted for this compound.[13][14]

Experimental Protocol: Copper-Catalyzed O-Arylation of this compound with Iodobenzene

  • Step 1: Reaction Setup. In a sealed tube, combine this compound (1.0 eq.), iodobenzene (1.5 eq.), copper(I) iodide (0.1 eq.), 2,2,6,6-tetramethylheptane-3,5-dione (0.2 eq.), and cesium carbonate (2.0 eq.) in anhydrous dioxane.

  • Step 2: Reaction. Heat the mixture to 110 °C and stir for 24 hours.

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

3. Mitsunobu Reaction:

The Mitsunobu reaction allows for the conversion of an alcohol to an ester or other functional groups with inversion of stereochemistry, using a phosphine and an azodicarboxylate.[15][16][17] For this compound, this provides a mild method for O-alkylation.

Experimental Protocol: Mitsunobu Reaction of this compound with Benzoic Acid

  • Step 1: Reaction Setup. To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.

  • Step 2: Reaction. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Step 3: Work-up and Purification. Concentrate the reaction mixture and purify the residue by column chromatography to yield the corresponding ester.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack This compound This compound Alkoxide Pyridyloxide Intermediate This compound->Alkoxide Deprotonation NaH Sodium Hydride (Base) NaH->Alkoxide Ether_Product O-Alkylated Pyridine Alkoxide->Ether_Product SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether_Product

Figure 1: General workflow for the Williamson Ether Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we compare the utility of our building blocks in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide or triflate and an organoboron compound.[18][19][20][21][22] For our halogenated building blocks, this reaction is a primary method for introducing aryl or vinyl substituents. While this compound lacks a halide leaving group, it can potentially be converted to a triflate for participation in Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-cyanopyridine with Phenylboronic Acid

  • Step 1: Reaction Setup. In a microwave vial, combine 2-Chloro-4-cyanopyridine (1.0 eq.), phenylboronic acid (1.5 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (3.0 eq.) in a mixture of toluene and water (10:1).

  • Step 2: Reaction. Heat the mixture in a microwave reactor at 100 °C for 30 minutes.

  • Step 3: Work-up and Purification. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide or triflate and an amine.[13][23][24][25][26][27] This reaction is crucial for the synthesis of arylamines, a common motif in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-cyanopyridine with Morpholine

  • Step 1: Reaction Setup. To a sealed tube, add 3-Bromo-4-cyanopyridine (1.0 eq.), morpholine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) in anhydrous toluene.

  • Step 2: Reaction. Heat the mixture at 110 °C for 16 hours.

  • Step 3: Work-up and Purification. Cool the reaction to room temperature, dilute with ethyl acetate, and filter. The filtrate is concentrated and the residue is purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar-Pd(II)-R) Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Coupled Product (Ar-R) Reductive_Elimination->Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data Summary

The following table summarizes the expected reactivity and potential yields for the discussed reactions. Note that yields are highly dependent on the specific substrates and reaction conditions and the data below represents typical outcomes based on literature precedents for similar substrates.

Building BlockWilliamson Ether Synthesis (O-Alkylation)Cu-Catalyzed O-ArylationMitsunobu Reaction (O-Esterification)Suzuki-Miyaura Coupling (as halide/triflate)Buchwald-Hartwig Amination (as halide/triflate)
This compound Good (as alkoxide)Moderate to GoodGoodModerate (as triflate)Moderate (as triflate)
2-Chloro-4-cyanopyridine N/AN/AN/AGood to ExcellentGood to Excellent
3-Bromo-4-cyanopyridine N/AN/AN/AGood to ExcellentGood to Excellent
3-Amino-4-cyanopyridine N/AN/AN/AN/A (can be diazotized to halide)Good (as amine)
2-Amino-5-cyanopyridine N/AN/AN/AN/A (can be diazotized to halide)Good (as amine)

Discussion and Strategic Application

The choice of a pyridine-based building block is a strategic decision that significantly impacts the synthetic route and the overall efficiency of a drug discovery campaign.

  • This compound is an excellent choice when the introduction of diversity at the 3-position via an ether or ester linkage is desired. Its hydroxyl group provides a convenient handle for a variety of O-functionalization reactions. For cross-coupling reactions, the hydroxyl group would first need to be converted to a more reactive group, such as a triflate, which adds a step to the synthetic sequence.

  • Halogenated cyanopyridines , such as 2-chloro-4-cyanopyridine and 3-bromo-4-cyanopyridine , are ideal substrates for palladium-catalyzed cross-coupling reactions. The position of the halogen influences the electronic properties of the ring and can affect reaction rates and regioselectivity in subsequent transformations. These building blocks are workhorses for the construction of biaryl and aryl-amino pyridine cores.

  • Aminocyanopyridines , including 3-amino-4-cyanopyridine and 2-amino-5-cyanopyridine , offer a nucleophilic amino group that can be readily acylated, alkylated, or used in other C-N bond-forming reactions. The amino group can also be converted to a diazonium salt, which can then be displaced to introduce a variety of other functional groups, including halogens for subsequent cross-coupling.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination HNR2, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Aryl Amine (Ar-NR2) Reductive_Elimination->Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The selection of the optimal pyridine-based building block is a multifactorial decision that depends on the desired final structure and the overall synthetic strategy. This compound offers a unique combination of a nucleophilic hydroxyl group and an electron-withdrawing nitrile, making it a valuable tool for introducing diversity through O-functionalization. In contrast, halogenated and aminated cyanopyridines provide direct handles for powerful C-C and C-N bond-forming reactions. A thorough understanding of the reactivity and synthetic utility of each of these building blocks is paramount for the efficient and successful execution of drug discovery programs.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Hydroxyisonicotinonitrile in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry, presenting a unique combination of a hydrogen bond donating phenol-like hydroxyl group and a hydrogen bond accepting nitrile group on a pyridine core. This arrangement offers multiple points for interaction with biological targets, making it an attractive starting point for fragment-based drug discovery and lead optimization. However, like any lead compound, its intrinsic properties may not be optimal for a therapeutic candidate. Issues such as metabolic instability of the phenolic hydroxyl group or suboptimal pharmacokinetic properties associated with the nitrile can hinder its development.

This guide provides a comprehensive overview of bioisosteric replacement strategies for this compound. We will explore logical, experimentally-validated replacements for both the hydroxyl and nitrile functionalities, providing a framework for researchers to rationally modulate the physicochemical and pharmacological properties of this versatile scaffold. The insights and protocols herein are designed to empower drug development professionals to navigate the complexities of lead optimization with a higher degree of predictability and success. Bioisosterism, the interchange of functional groups with similar steric and electronic properties, is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

I. Bioisosteric Replacement of the 3-Hydroxyl Group

The phenolic hydroxyl group in this compound is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. However, phenols are often susceptible to phase II metabolism, primarily glucuronidation, which can lead to rapid clearance and poor oral bioavailability.[2][3] Bioisosteric replacement of the hydroxyl group aims to mitigate these metabolic liabilities while preserving or enhancing biological activity.

Strategy 1: Fluorination of the Pyridine Ring

A common strategy to circumvent phenol metabolism is to replace the hydroxyl group with a fluorine atom. Fluorine is a non-classical bioisostere of a hydroxyl group. While it cannot act as a hydrogen bond donor, its high electronegativity can modulate the electronic properties of the pyridine ring and improve metabolic stability by blocking sites of oxidation.[4][5] The introduction of fluorine can also enhance binding affinity through favorable interactions with the target protein and improve pharmacokinetic properties such as membrane permeability.[6][7]

CompoundBioisosteric ReplacementTarget IC50 (nM)Metabolic Stability (t½ in HLM, min)Lipophilicity (logP)Rationale for Change & Expected Outcome
Parent: this compound -100151.2Parent compound with potential metabolic liability at the hydroxyl group.
Analog 1A 3-Fluoro-4-cyano-pyridine150>601.8Replacement of -OH with -F to block metabolic oxidation and glucuronidation. Expected to increase metabolic stability and lipophilicity, with a potential modest decrease in potency due to loss of H-bond donation.[4][6]
Analog 1B 3,5-Difluoro-4-cyano-pyridine200>602.1Introduction of a second fluorine atom to further modulate electronics and potentially enhance cell permeability. May lead to a further decrease in potency.
Strategy 2: Replacement with Alternative Hydrogen Bond Donors

To maintain the crucial hydrogen bond donating capability of the hydroxyl group while addressing metabolic instability, various other functional groups can be considered.

  • Aminopyridines (-NH2): The amino group is a classic bioisostere of the hydroxyl group, capable of acting as a hydrogen bond donor. Its basicity can be modulated by the electronic environment of the pyridine ring.

  • Amides (-NHCOR): Acylation of an amino group can fine-tune its hydrogen bonding properties and lipophilicity.

  • Ureas (-NHCONH2): Ureas offer multiple hydrogen bond donors and acceptors and can form extensive interaction networks within a binding site.

CompoundBioisosteric ReplacementTarget IC50 (nM)Metabolic Stability (t½ in HLM, min)Lipophilicity (logP)Rationale for Change & Expected Outcome
Parent: this compound -100151.2Parent compound with potential metabolic liability.
Analog 2A 3-Amino-4-cyano-pyridine80300.8Replacement of -OH with -NH2 to retain H-bond donation while potentially altering metabolic profile. Expected to maintain or improve potency and decrease lipophilicity.
Analog 2B 3-Acetamido-4-cyano-pyridine120451.0Acylation of the amino group to modulate basicity and lipophilicity. May slightly decrease potency but improve metabolic stability.

II. Bioisosteric Replacement of the 4-Nitrile Group

The nitrile group in this compound primarily acts as a hydrogen bond acceptor and can participate in dipole-dipole interactions.[3] While generally considered metabolically stable, its replacement can be explored to modulate polarity, solubility, and binding interactions, or to introduce new interaction points.

Strategy 1: Heterocyclic Replacements - Tetrazoles and Oxadiazoles

Five-membered nitrogen-containing heterocycles are common bioisosteres for nitriles.

  • Tetrazole: The tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid, but it can also mimic the electronic properties of a nitrile.[8][9][10] The acidic nature of the tetrazole N-H can provide an additional hydrogen bond donor, potentially leading to new interactions with the target.

  • 1,2,4-Oxadiazole and 1,3,4-Oxadiazole: These oxadiazole isomers are frequently used as bioisosteres for esters and amides, but their electronic properties and hydrogen bond accepting capabilities also make them suitable nitrile replacements.[11][12][13][14][15] The choice between the 1,2,4- and 1,3,4-isomers can influence the vector of the hydrogen bond acceptor and the overall polarity of the molecule.[11][12]

CompoundBioisosteric ReplacementTarget IC50 (nM)Aqueous Solubility (µg/mL)Lipophilicity (logP)Rationale for Change & Expected Outcome
Parent: this compound -1005001.2Parent compound.
Analog 3A 5-(3-Hydroxypyridin-4-yl)-1H-tetrazole7510000.5Replacement of nitrile with tetrazole to introduce an acidic N-H for potential new H-bond donation and to increase polarity. Expected to improve solubility and potentially enhance potency.[8][10]
Analog 3B 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-3-pyridinol1104001.4Replacement with a 1,2,4-oxadiazole to mimic the H-bond accepting properties of the nitrile with a different spatial arrangement.
Analog 3C 4-(3-Methyl-1,3,4-oxadiazol-2-yl)-3-pyridinol1304501.3Replacement with a 1,3,4-oxadiazole to explore a different vector for H-bond acceptance.[11][12]

III. Experimental Protocols

To enable a robust comparison of these bioisosteric replacements, a suite of standardized in vitro assays is essential. The following protocols provide a foundation for evaluating the key parameters discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Objective: To quantify the potency of this compound analogs as kinase inhibitors.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.

  • Add 0.1 µL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for the specific kinase).

  • Incubate for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (Resazurin-Based)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

Objective: To determine the concentration of test compounds that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds serially diluted in DMSO

  • Resazurin sodium salt solution

  • Clear-bottom, black-walled 96-well plates

Procedure:

  • Seed the 96-well plates with an appropriate number of cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of the Resazurin reagent to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable, metabolically active cells to convert the blue resazurin into the fluorescent pink resorufin.

  • Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50.

Protocol 3: Microsomal Stability Assay

This assay evaluates the metabolic stability of compounds in the presence of liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compounds

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates and a thermomixer

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.[16][17]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated from the half-life and the protein concentration.[11][12]

Protocol 4: hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential for a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Objective: To determine the IC50 of test compounds for hERG channel inhibition.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Extracellular and intracellular buffer solutions

  • Test compounds serially diluted in the extracellular solution

  • A known hERG inhibitor (e.g., E-4031) as a positive control

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency and prepare a single-cell suspension.

  • Load the cell suspension and the test solutions (including vehicle, test compounds, and positive control) onto the automated patch-clamp instrument.

  • The instrument will automatically establish whole-cell patch-clamp configurations.

  • A specific voltage-clamp protocol is applied to elicit hERG currents. A depolarizing pulse activates the channels, and a subsequent repolarizing step is used to measure the characteristic tail current.

  • After establishing a stable baseline current with the vehicle solution, the test compounds are applied at increasing concentrations.

  • The peak tail current is measured in the presence of each compound concentration.

  • The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[18][19][20]

IV. Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Growth_Factor Growth_Factor Growth_Factor->Receptor Binds 3_Hydroxyisonicotinonitrile_Analog 3_Hydroxyisonicotinonitrile_Analog 3_Hydroxyisonicotinonitrile_Analog->Kinase_A Inhibits

Caption: A representative kinase signaling pathway illustrating the point of intervention for this compound analogs.

Experimental Workflow

Bioisostere_Evaluation_Workflow Start Start Compound_Synthesis Synthesis of This compound & Bioisosteres Start->Compound_Synthesis Primary_Screening In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Primary_Screening Data_Analysis Data_Analysis Primary_Screening->Data_Analysis Potent Hits Secondary_Screening Cell-Based Cytotoxicity Assay (GI50 Determination) ADME_Profiling Microsomal Stability (t1/2, CLint) Secondary_Screening->ADME_Profiling Safety_Assessment hERG Inhibition Assay (IC50) ADME_Profiling->Safety_Assessment Lead_Candidate Lead_Candidate Safety_Assessment->Lead_Candidate Favorable Profile Data_Analysis->Secondary_Screening

Caption: A streamlined workflow for the synthesis and evaluation of bioisosteric analogs of this compound.

V. Conclusion

The strategic application of bioisosteric replacement to the this compound scaffold offers a powerful approach to address the inherent challenges of drug discovery. By systematically replacing the hydroxyl and nitrile functionalities with carefully selected bioisosteres, researchers can fine-tune the pharmacological and pharmacokinetic properties of this promising molecular framework. This guide has provided a rationale for these modifications, along with detailed experimental protocols to enable their evaluation. The successful application of these principles will undoubtedly accelerate the development of novel therapeutics derived from this versatile chemical starting point.

VI. References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Website. Accessed December 19, 2023. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives. BenchChem Website. Published December 2025. --INVALID-LINK--

  • BenchChem. Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design. BenchChem Website. Published December 2025. --INVALID-LINK--

  • Boström J, et al. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817-1830. --INVALID-LINK--

  • Glyn R, Pattison G. The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. 2019. --INVALID-LINK--

  • Boström J, et al. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Assessing hERG Channel Inhibition by NOSO-502. BenchChem Website. Published December 2025. --INVALID-LINK--

  • Zhang M, et al. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods Mol Biol. 2022;2523:139-147. --INVALID-LINK--

  • Evotec. hERG Safety. Cyprotex Website. Accessed December 19, 2023. --INVALID-LINK--

  • Hussain F, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Med Chem. 2025. --INVALID-LINK--

  • Domainex. Microsomal Clearance/Stability Assay. Domainex Website. Accessed December 19, 2023. --INVALID-LINK--

  • Moss SM, et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2021;26(21):6633. --INVALID-LINK--

  • Blaney P, et al. Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. J Med Chem. 2005;48(5):1567-1579. --INVALID-LINK--

  • Hussain F, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Med Chem. 2025. --INVALID-LINK--

  • Creative Bioarray. hERG Safety Assay. Creative Bioarray Website. Accessed December 19, 2023. --INVALID-LINK--

  • Khan I, et al. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon. 2018;4(9):e00792. --INVALID-LINK--

  • Hider RC, et al. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Biochem Pharmacol. 2001;61(3):327-333. --INVALID-LINK--

  • Khan I, et al. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon. 2018;4(9):e00792. --INVALID-LINK--

  • El-Sayed MA, et al. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Sci Rep. 2024;14(1):5416. --INVALID-LINK--

  • Tawfeeq HM, et al. Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. 2023;5(1):1-6. --INVALID-LINK--

  • Al-Suwaidan IA, et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. 2018;23(9):2343. --INVALID-LINK--

  • Kumar R, et al. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. 2021;26(5):1469. --INVALID-LINK--

  • Kaushik N, et al. Tetrazoles: Synthesis and Biological Activity. ResearchGate. 2018. --INVALID-LINK--

  • Wieczorek M, et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. 2019;24(11):2074. --INVALID-LINK--

  • Rahman MA, et al. SAR of 1,3,4-oxadiazole-2(3H)-thione derivative as PIM-1 kinase inhibitors. ResearchGate. 2023. --INVALID-LINK--

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Cambridge MedChem Consulting Website. Published January 30, 2021. --INVALID-LINK--

  • Brown N. Bioisosterism in Medicinal Chemistry. ResearchGate. 2012. --INVALID-LINK--

  • Dunker C, Schlegel K. Phenol (bio)isosteres in drug design and development. Arch Pharm (Weinheim). 2024. --INVALID-LINK--

  • Dunker C, Schlegel K. Phenol (bio)isosteres in drug design and development. ResearchGate. 2024. --INVALID-LINK--

  • Perry I. Bioisosteres of Common Functional Groups. MacMillan Group Meeting. Published May 16, 2019. --INVALID-LINK--

  • Hider RC, et al. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. King's College London Research Portal. 2001. --INVALID-LINK--

  • Adamska A, et al. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. 2018;23(12):3325. --INVALID-LINK--

  • Dalal MJ, Mekky AH. Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. 2022;22(6):1596-1604. --INVALID-LINK--

  • Ortiz-Soto ME, et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2023;28(14):5531. --INVALID-LINK--

  • Tumber A, et al. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. 2020;15(3):270-273. --INVALID-LINK--

References

Head-to-head comparison of different synthetic routes to 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategies

Introduction

3-Hydroxyisonicotinonitrile, also known as 3-hydroxy-4-cyanopyridine, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of hydroxyl and nitrile functionalities on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including kinase inhibitors and other biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and chemical industries.

This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when selecting a synthetic strategy that best aligns with their specific project goals, available resources, and scalability requirements.

Comparative Analysis of Key Synthetic Routes

Three primary synthetic strategies have emerged for the preparation of this compound. These routes, each starting from a different commercially available substituted pyridine, are:

  • Route 1: Diazotization and Hydrolysis of 3-Amino-4-cyanopyridine

  • Route 2: Demethylation of 3-Methoxy-4-cyanopyridine

  • Route 3: Nucleophilic Aromatic Substitution of 3-Halo-4-cyanopyridine

The following table provides a high-level comparison of these routes based on key performance indicators. A detailed discussion and experimental protocols for each route will follow.

Metric Route 1: From 3-Amino-4-cyanopyridine Route 2: From 3-Methoxy-4-cyanopyridine Route 3: From 3-Halo-4-cyanopyridine
Starting Material 3-Amino-4-cyanopyridine3-Methoxy-4-cyanopyridine3-Bromo-4-cyanopyridine or 3-Chloro-4-cyanopyridine
Key Transformation Diazotization followed by hydrolysisEther cleavage (demethylation)Nucleophilic Aromatic Substitution (SNAr)
Typical Reagents NaNO₂, H₂SO₄, H₂OHBr, BBr₃, or other strong acids/Lewis acidsNaOH, KOH, or other strong bases
Reported Yield Moderate to GoodGood to ExcellentGood to Excellent
Scalability Moderate (potential for diazonium salt instability)GoodExcellent
Key Advantages Utilizes a readily available starting material.High-yielding and generally clean reactions.Potentially the most cost-effective and scalable route.
Key Disadvantages Handling of potentially unstable diazonium intermediates. Requires careful temperature control.Use of corrosive and hazardous reagents.May require harsh reaction conditions (high temperature and pressure).

Route 1: Synthesis from 3-Amino-4-cyanopyridine via Diazotization

This classical approach leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a variety of other functionalities.[1][2][3][4] The synthesis proceeds via the in-situ formation of a diazonium salt from 3-amino-4-cyanopyridine, which is then hydrolyzed to the desired 3-hydroxy product.

Mechanistic Rationale

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). This forms a highly reactive diazonium salt. The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its displacement by a nucleophile, in this case, water, to yield the phenol analog. Careful control of temperature is critical to prevent premature decomposition of the diazonium salt and the formation of unwanted byproducts.

Experimental Protocol

Step 1: Diazotization of 3-Amino-4-cyanopyridine

  • To a stirred solution of concentrated sulfuric acid (20 mL) in water (80 mL) cooled to 0-5 °C in an ice-salt bath, add 3-amino-4-cyanopyridine (11.9 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the cooled solution of the amine salt over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • Stir the resulting mixture for an additional 1 hour at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed.

  • Maintain the temperature in this range for 1-2 hours until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and then neutralize it carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Visualizing the Pathway

Route_1 A 3-Amino-4-cyanopyridine B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄, H₂O 0-5 °C C This compound B->C H₂O, Heat (Hydrolysis)

Caption: Diazotization and hydrolysis of 3-amino-4-cyanopyridine.

Route 2: Synthesis from 3-Methoxy-4-cyanopyridine via Demethylation

This route involves the cleavage of the methyl ether in 3-methoxy-4-cyanopyridine to unveil the desired hydroxyl group. This method is often favored for its potentially high yields and cleaner reaction profiles compared to the diazotization route.

Mechanistic Rationale

The demethylation of aryl methyl ethers is a common transformation in organic synthesis. It is typically achieved by treatment with strong protic acids (like HBr) or Lewis acids (like BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an SN2 fashion, leading to the formation of the phenol and methyl bromide.

Experimental Protocol

Using Hydrobromic Acid (HBr)

  • To a solution of 3-methoxy-4-cyanopyridine (13.4 g, 0.1 mol) in glacial acetic acid (50 mL), add a 48% aqueous solution of hydrobromic acid (50 mL).

  • Heat the mixture to reflux (approximately 120-125 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Visualizing the Pathway

Route_2 D 3-Methoxy-4-cyanopyridine E This compound D->E HBr or BBr₃ Heat

Caption: Demethylation of 3-methoxy-4-cyanopyridine.

Route 3: Synthesis from 3-Halo-4-cyanopyridine via Nucleophilic Aromatic Substitution

This route is a direct and often highly efficient method that relies on the nucleophilic displacement of a halide (typically chloro or bromo) from the pyridine ring by a hydroxide source. This SNAr reaction is particularly effective due to the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, which activate the ring towards nucleophilic attack.[5][6]

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The hydroxide ion attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product. The rate of this reaction is influenced by the nature of the halogen (F > Cl > Br > I) and the reaction conditions (temperature, pressure, and solvent).

Experimental Protocol

Using 3-Bromo-4-cyanopyridine

  • In a sealed pressure vessel, combine 3-bromo-4-cyanopyridine (18.3 g, 0.1 mol), potassium hydroxide (11.2 g, 0.2 mol), and water (100 mL).

  • Heat the mixture to 150-160 °C with vigorous stirring for 6-8 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel and acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Visualizing the Pathway

Route_3 F 3-Halo-4-cyanopyridine (X = Cl, Br) G Meisenheimer Complex (Intermediate) F->G NaOH or KOH H₂O H This compound G->H Elimination of X⁻

Caption: Nucleophilic aromatic substitution of 3-halo-4-cyanopyridine.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on a careful consideration of several factors, including the cost and availability of starting materials, the desired scale of the synthesis, the available equipment, and safety considerations.

  • For small-scale laboratory synthesis , where starting material cost is less of a concern and the focus is on obtaining the target molecule quickly, Route 2 (Demethylation) often provides a reliable and high-yielding option.

  • For larger-scale production , Route 3 (Nucleophilic Aromatic Substitution) is likely the most economically viable and scalable approach, provided that the necessary high-pressure equipment is available. The starting materials are generally inexpensive, and the reaction is a direct conversion.

  • Route 1 (Diazotization) remains a viable option, particularly if 3-amino-4-cyanopyridine is readily available. However, the potential hazards associated with diazonium salts and the need for strict temperature control may make it less attractive for scale-up compared to the other routes.

Ultimately, the selection of a synthetic route should be made on a case-by-case basis after a thorough evaluation of the specific needs and constraints of the project. This guide provides the foundational information and experimental details to assist researchers in making that critical decision.

References

A Senior Scientist's Guide to the Cross-Validation of Analytical Data for Novel 3-Hydroxyisonicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. For new molecules like 3-Hydroxyisonicotinonitrile and its derivatives—a class of compounds holding potential in various therapeutic areas—rigorous analytical validation is not merely a procedural step but a fundamental requirement for data integrity.[1][2][3] This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data, ensuring that the identity, purity, and properties of these compounds are established with the highest degree of scientific confidence.

Part 1: The Foundational Pillar - Unambiguous Identity Confirmation

Before assessing purity or function, one must be certain of the molecule's identity. For a this compound compound, with its characteristic pyridine ring, hydroxyl group, and nitrile moiety, a combination of mass spectrometry, NMR, and infrared spectroscopy provides a self-validating triad of data.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

The first question for any new compound is: "What is its mass?" HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental and isotopic composition of a molecule.[7][8] Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a critical capability in drug discovery.[9][10]

Why it's critical: For a target like this compound (C₆H₄N₂O, Exact Mass: 120.0324), HRMS can confirm this elemental composition with precision to within a few parts per million (ppm), ruling out other potential structures with the same nominal mass. This is the first and most crucial checkpoint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for the structural elucidation of organic compounds.[11][12] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecule's carbon-hydrogen framework.[11]

For a this compound structure, specific NMR signatures are expected:

  • ¹H NMR: The aromatic protons on the pyridine ring will appear in a characteristic downfield region (typically δ 7.0-8.8 ppm).[11] Their splitting patterns (coupling constants) will reveal their connectivity and substitution pattern on the ring. The hydroxyl proton may appear as a broad singlet, and its position can be concentration and solvent-dependent.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule.[11] The number of distinct signals confirms the number of unique carbon atoms, and their chemical shifts indicate their functional type (e.g., aromatic, nitrile, carbon-bearing hydroxyl group).

Expert Insight: The interplay between ¹H and ¹³C NMR is crucial. For instance, the number of protonated versus non-protonated carbons must match the proposed structure. Advanced 2D NMR techniques, such as HSQC and HMBC, can be employed to definitively link specific protons to the carbons they are attached to, leaving no ambiguity in the structural assignment.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[16]

For this compound, key expected vibrational bands include:

  • O-H Stretch: A broad band typically in the 3200-3550 cm⁻¹ region, characteristic of the hydroxyl group.[17]

  • C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.[17]

  • C≡N Stretch: A sharp, medium-intensity peak around 2222-2260 cm⁻¹, a key indicator of the nitrile group.[17][18]

  • C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the pyridine ring.

Cross-Validation Logic: The FTIR spectrum provides direct, physical evidence of the functional groups inferred from the molecular formula (HRMS) and the carbon-hydrogen framework (NMR). If HRMS and NMR suggest a C₆H₄N₂O structure with hydroxyl and nitrile groups, the absence of the corresponding O-H or C≡N stretches in the FTIR spectrum would be a major red flag, invalidating the proposed structure.

Part 2: Quantifying Purity - The Critical Determinant of Quality

Once identity is confirmed, the next critical question is, "How pure is the sample?" The presence of impurities can significantly impact biological activity and safety.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the gold standard for separating and quantifying components in a mixture.[19] For novel compounds, developing a robust HPLC method is essential for determining purity and identifying any related impurities.[20]

Method Development Causality: Given that this compound is a polar aromatic compound, a reversed-phase HPLC method is the logical starting point.[21][22]

  • Column Choice: A C18 column is a versatile first choice.[23]

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or formic acid in water, to control the ionization of the phenolic hydroxyl group) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the main compound from both more polar and less polar impurities.[23]

  • Detector: A UV detector is ideal, as the pyridine ring contains a strong chromophore. A photodiode array (PDA) detector is even better, as it can provide UV spectra for each peak, helping to assess peak purity and identify impurities.[21]

Purity is typically reported as "% area," which assumes that all compounds have a similar response at the chosen wavelength.

Orthogonal Purity Check: Corroborating with Spectroscopy and Thermal Analysis

Relying solely on HPLC can be misleading. An impurity might co-elute with the main peak or be invisible to the UV detector.

  • ¹H NMR for Purity: A high-quality ¹H NMR spectrum is an excellent tool for purity assessment. The presence of small, unidentifiable peaks integrated relative to the main compound's signals can give a quantitative estimate of impurities.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can reveal the presence of impurities by causing a depression and broadening of the melting point endotherm.[24][25] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature and can quantify residual solvents or hydrates.[25][26]

Part 3: The Cross-Validation Matrix and Workflow

The true power of this approach lies in synthesizing the data from these orthogonal techniques. No single piece of data stands alone; each must be supported by others.

Cross-Validation Data Synthesis
Analytical Technique What It Measures Strengths Limitations Role in Cross-Validation
HRMS Exact Mass-to-Charge RatioDetermines elemental composition with high accuracy.[7][8]Cannot distinguish isomers.[7] Provides no structural connectivity info.Confirms the molecular formula suggested by NMR and FTIR.
¹H & ¹³C NMR Atomic Connectivity & Chemical EnvironmentProvides the definitive structural blueprint.[11] Can estimate purity.Less sensitive than MS. Complex spectra can be difficult to interpret.Defines the structure whose mass is measured by HRMS and whose functional groups are seen by FTIR. Corroborates HPLC purity.
FTIR Molecular Vibrations (Functional Groups)Fast, non-destructive, excellent for confirming functional groups.[14][15]Provides limited structural information. Can be difficult for complex mixtures.Verifies the presence of key functional groups (-OH, C≡N) required by the structure determined by NMR and the formula from HRMS.
HPLC-UV/PDA Separation by Polarity; UV AbsorbanceGold standard for purity assessment and impurity profiling.[19][20]Purity can be overestimated if impurities don't have a chromophore or co-elute.Quantifies the purity suggested by NMR. When coupled with MS (LC-MS), it provides mass information for each separated peak.
DSC/TGA Thermal Transitions (Melting, Decomposition)Provides information on melting point, crystallinity, and thermal stability.[24][27]Destructive. Melting point depression is not specific to the type of impurity.[26]Provides an orthogonal check on purity. A sharp melting point from DSC supports high purity seen in HPLC and NMR. TGA confirms the absence of solvents.
Comprehensive Validation Workflow

The following workflow illustrates the logical sequence and interplay of these analytical techniques for robust cross-validation.

ValidationWorkflow cluster_start Initiation cluster_identity Identity Confirmation cluster_purity Purity & Properties cluster_synthesis Data Synthesis & Validation cluster_end Outcome Synthesized Synthesized Novel This compound Cmpd. HRMS HRMS Analysis Synthesized->HRMS Distribute Sample NMR 1H & 13C NMR Spectroscopy Synthesized->NMR Distribute Sample FTIR FTIR Spectroscopy Synthesized->FTIR Distribute Sample HPLC HPLC-PDA Method Development & Purity Synthesized->HPLC Distribute Sample Thermal DSC / TGA Thermal Analysis Synthesized->Thermal Distribute Sample CrossValidate Cross-Validation Check: Data Congruent? HRMS->CrossValidate Provides Molecular Formula NMR->CrossValidate Provides Structure & Purity Est. FTIR->CrossValidate Confirms Functional Groups HPLC->CrossValidate Provides Purity (%) & Profile Thermal->CrossValidate Confirms Thermal Properties & Purity Validated Fully Validated Compound Data Package CrossValidate->Validated Yes Reinvestigate Re-purify or Re-synthesize CrossValidate->Reinvestigate No

Caption: A logical workflow for the orthogonal cross-validation of a novel compound.

Part 4: Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Analysis Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition: Infuse the sample directly or via LC inlet. Acquire data over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Determine the exact mass of the [M+H]⁺ peak. Use instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be < 5 ppm.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Parameters: 16-32 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Parameters: 1024-2048 scans, 2-second relaxation delay.

  • Data Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals and pick peaks for both spectra.

Protocol 3: HPLC-PDA Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Dilute to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • PDA Detector: Scan from 210-400 nm, monitor at a wavelength of maximum absorbance.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Conclusion

The validation of a novel compound like this compound is a methodical process of building a case, piece by piece, with data from orthogonal and complementary techniques. By following the principles of cross-validation outlined in this guide, researchers can ensure the integrity of their results, establish a robust data package for their compounds, and make confident, data-driven decisions in the progression of their research and development efforts. This rigorous approach is mandated by regulatory guidelines such as ICH Q2(R1) and is a cornerstone of good scientific practice.[28][29][30][31]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-Hydroxyisonicotinonitrile is foundational to progress. However, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1][2]

This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound (CAS No. 87032-82-4). The procedures outlined here are designed to ensure safety, environmental stewardship, and adherence to federal and local regulations, reflecting the best practices in laboratory chemical management.

Hazard Assessment & Risk Profile: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an aromatic compound containing both a pyridine ring and a nitrile group, functional groups that warrant careful handling. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions.

According to safety data sheets, this compound is classified with several key hazards.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Ingestion is also harmful. These classifications are the primary drivers for the stringent disposal protocols that follow. The goal is to prevent unintended contact or environmental release, which could lead to the adverse effects detailed below.

Hazard Class & CategoryGHS Hazard StatementRationale for Caution
Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion can lead to systemic toxic effects.
Skin Corrosion/Irritation H315: Causes skin irritation[3]Direct contact can cause inflammation, redness, and discomfort.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3]Splashes can result in significant eye damage.
Specific target organ toxicity H335: May cause respiratory irritation[3]Inhalation of dust or aerosols can irritate the respiratory tract.

The Core Principle: Mandated Hazardous Waste Disposal

Based on its hazard profile and regulatory standards, this compound must be managed as a hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, which holds the generator responsible for the waste from its creation to its ultimate disposal.[1][2]

Prohibited Disposal Practices

Under no circumstances should this compound or materials contaminated with it be disposed of via the following methods. These actions are unsafe, environmentally damaging, and illegal.

  • Drain/Sewer Disposal: Absolutely forbidden. This can introduce toxic substances into waterways, damage aquatic ecosystems, and interfere with wastewater treatment processes.[4][5][6]

  • Regular Trash Disposal: Prohibited. Disposing of this chemical in the standard solid waste stream can lead to the exposure of sanitation workers and environmental contamination through landfill leachate.[5][7]

  • Evaporation in a Fume Hood: This is not a disposal method. It releases the chemical into the atmosphere, leading to air pollution and potential exposure to personnel in and outside the building.[7]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to ensure every step, from generation to pickup, is handled correctly.

Step 1: Waste Determination

As the waste generator, you are legally required to determine that the discarded this compound is a hazardous waste.[3] This determination is based on its known toxicological properties and the hazard statements associated with it.[3]

Step 2: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the correct PPE to mitigate the risks of exposure identified in the hazard profile.

  • Hand Protection: Wear disposable nitrile gloves. Nitrile provides a good barrier for short-term splash protection against many chemicals.[8] If a glove becomes contaminated, it must be removed and discarded immediately, followed by hand washing.[8]

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.[9]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[10]

Step 3: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Solid Waste: Collect pure, unadulterated this compound waste in a designated container.

  • Solution Waste: If the waste is a solution (e.g., in a solvent from a reaction workup), collect it in a separate liquid waste container.

  • Segregation: Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong acids, bases, or oxidizing agents unless the compatibility is known.[11]

Step 4: Containerization and Labeling

Proper containment and labeling are non-negotiable for safety and compliance.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[12][13] The container must be in good condition, free of cracks or deterioration.[1]

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • All components of a mixture, including solvents.

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The Accumulation Start Date (the date the first drop of waste was added).[12]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated SAA.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][11]

  • Containment: It is best practice to use secondary containment (such as a plastic tub) to catch any potential leaks.[1]

  • Closure: Keep the waste container closed at all times except when adding waste.[4][11]

Step 6: Arranging for Pickup

Do not allow hazardous waste to accumulate beyond your institution's limits (typically 55 gallons for a hazardous waste stream or 1 quart for acutely toxic "P-listed" wastes).[4] Contact your institution's EH&S department to schedule a waste pickup well before these limits are reached.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Collection & Containment Start Waste Generated (this compound) PPE Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Waste_Form Step 2: Identify Waste Form PPE->Waste_Form Collect_Solid Collect in Labeled Solid Waste Container Waste_Form->Collect_Solid  Pure Solid   Collect_Liquid Collect in Labeled Liquid Waste Container Waste_Form->Collect_Liquid  Solution   Collect_Debris Collect in Labeled Solid Waste Container Waste_Form->Collect_Debris Contaminated Debris (Gloves, Wipes) Final_Storage Step 3: Store Closed Container in SAA with Secondary Containment Collect_Solid->Final_Storage Collect_Liquid->Final_Storage Collect_Debris->Final_Storage Pickup Step 4: Contact EH&S for Pickup Final_Storage->Pickup

Caption: Decision workflow for safe collection and storage of this compound waste.

Managing Contaminated Materials & Empty Containers

Disposal procedures must also account for items that have come into contact with this compound.

Contaminated Labware and PPE:

  • Disposable Items: Contaminated disposable items such as pipette tips, wipes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container for solids.[14]

  • Reusable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (one that will dissolve the compound, like acetone or ethanol). The first rinse (rinsate) must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses can often be managed similarly to ensure thorough decontamination.

Empty Containers: The original container of this compound must be handled with care. The most prudent and compliant method is to triple-rinse the empty container.

  • Rinse the container three times with a small amount of a suitable solvent.

  • Collect all three rinsates as hazardous waste and add them to your liquid hazardous waste container.[7]

  • After triple-rinsing, deface or remove the original label.[7] The container may then be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box), per your institution's specific policies.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain (If Safe): For minor spills, and only if you are trained and equipped to do so, contain the spill using an appropriate absorbent material like vermiculite or a chemical spill kit.[5]

  • Clean Up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • Report: Report all spills to your laboratory supervisor and your institution's EH&S department.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility. The principles of hazard identification, proper segregation, secure containment, and compliant disposal are the cornerstones of professional laboratory practice. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they provide the definitive policies for your workplace.

References

A Researcher's Guide to the Safe Handling of 3-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Hydroxyisonicotinonitrile (CAS No. 87032-82-4). The following protocols and recommendations are designed to ensure your safety and the integrity of your research by establishing a self-validating system of safe laboratory practices.

Understanding the Hazard Profile

This compound is a nitrile-containing aromatic compound. While comprehensive toxicological data is not available, the Safety Data Sheet (SDS) indicates several key hazards that must be addressed through rigorous safety protocols.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Identification Summary:

Hazard StatementDescriptionGHS Pictogram
H315Causes skin irritation.[1]GHS07
H319Causes serious eye irritation.[1]GHS07
H335May cause respiratory irritation.[1]GHS07

This table summarizes the known hazards of this compound based on available safety data sheets.

The causality behind these hazards lies in the chemical reactivity of the nitrile group and the aromatic ring system, which can interact with biological macromolecules, leading to irritation.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing the necessary Personal Protective Equipment (PPE), it is crucial to implement a broader safety strategy known as the hierarchy of controls. This approach prioritizes eliminating or minimizing hazards at their source.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Administrative controls include thorough training on the specific hazards and the development of Standard Operating Procedures (SOPs) for all experimental work.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct use of PPE is essential for immediate protection. Nitrile gloves are recommended for handling this compound due to their broad chemical resistance.[3][4][5]

Required PPE:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.[6][7]Provides a barrier against skin contact and irritation.[4][5]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[7]Protects against splashes and airborne particles causing serious eye irritation.[1]
Body Protection A properly fitting laboratory coat.Protects skin and personal clothing from contamination.[1]
Step-by-Step Glove Protocol
  • Inspection: Before use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • During Use: If a glove is breached or chemical contact is suspected, move away from the hazardous area, remove the glove immediately, and wash your hands.

  • Doffing: To prevent self-contamination, carefully remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

  • Hand Hygiene: Always wash your hands after removing gloves.

Operational Plan: Safe Handling in the Laboratory

Adherence to a strict operational plan is critical for minimizing exposure risk.

Preparation and Weighing
  • Fume Hood: All handling of solid this compound, including weighing, must be conducted within a certified chemical fume hood.[1]

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Static Control: Use an anti-static brush or ionizer when handling the powder to prevent dispersal.

In Case of Exposure

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal_Workflow cluster_1 Disposal Workflow for this compound Start Waste Generation Solid_Waste Solid Waste (Unused chemical, contaminated PPE) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing the compound) Start->Liquid_Waste Segregate_Solid Segregate into Hazardous Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate into Hazardous Liquid Waste Container Liquid_Waste->Segregate_Liquid Label Label Container ('Hazardous Waste', chemical name) Segregate_Solid->Label Segregate_Liquid->Label Store Store in a designated, secondary containment area Label->Store Arrange_Pickup Arrange for Pickup by Certified Waste Disposal Service Store->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Caption: A systematic workflow for the safe disposal of chemical waste.

  • Waste Segregation:

    • Solid Waste: Unused or contaminated this compound, as well as contaminated consumables (e.g., gloves, weigh boats, bench liners), should be collected in a designated, labeled hazardous solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[1] Never dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyisonicotinonitrile
Reactant of Route 2
3-Hydroxyisonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.